molecular formula C13H16O2 B1321597 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one CAS No. 51510-01-1

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Cat. No.: B1321597
CAS No.: 51510-01-1
M. Wt: 204.26 g/mol
InChI Key: LNDAAGLXLPQHRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one ( 51510-01-1) is a high-purity organic compound supplied for advanced research and development applications. This compound features a cyclohexanone ring substituted at the 4-position with both a hydroxymethyl group and a phenyl group, making it a valuable multifunctional synthetic intermediate . Its molecular formula is C13H16O2. This chemical is primarily utilized in organic synthesis and pharmaceutical research. The ketone and benzylic alcohol functional groups present in its structure offer versatile chemical reactivity for further modifications, such as oxidation to aldehydes or carboxylic acids, reduction of the carbonyl, or participation in condensation reactions . It serves as a critical building block for the preparation of more complex molecules, including potential pharmacologically active compounds and other chemical intermediates . The compound is offered with a typical purity of 99% and is packaged in 25 kg cardboard drums for industrial-scale research purposes . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-4-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c14-10-13(8-6-12(15)7-9-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDAAGLXLPQHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615414
Record name 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51510-01-1
Record name 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(hydroxymethyl)-4-phenylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one , a critical quaternary intermediate used in the development of opioid receptor ligands (e.g., Spiradoline analogs) and neurokinin antagonists.

Executive Summary & Strategic Analysis

Target Molecule: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one CAS Registry Number: 51510-01-1 Core Challenge: The primary synthetic challenge is the construction of the quaternary carbon center at the 4-position of the cyclohexane ring, featuring both a bulky phenyl group and a hydroxymethyl moiety. Direct alkylation of 4-phenylcyclohexanone is regiochemically unfeasible (favoring the 2-position).

Selected Route: The most robust, scalable strategy involves de novo ring construction using a bis-alkylation/cyclization sequence (The "Pimelate" Route), followed by functional group interconversion. This pathway ensures regiocontrol and allows for the manipulation of the oxidation state at the quaternary center while the ketone is protected.

Synthetic Logic (Retrosynthesis)

The synthesis is disconnected into three phases:[1]

  • Functional Group Adjustment: Unmasking the ketone from a ketal and reducing an acid/ester to the alcohol.

  • Scaffold Protection: Protecting the ketone to allow for vigorous hydrolysis of the nitrile.

  • Ring Construction: The quaternary center is established before the ring is closed, using phenylacetonitrile and acrylate esters.

Retrosynthesis Target 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (Target) ProtectedAlcohol 8-(Hydroxymethyl)-8-phenyl-1,4-dioxaspiro[4.5]decane Target->ProtectedAlcohol Ketal Deprotection ProtectedAcid 8-Carboxy-8-phenyl-1,4-dioxaspiro[4.5]decane ProtectedAlcohol->ProtectedAcid Reduction (LiAlH4) ProtectedNitrile 8-Cyano-8-phenyl-1,4-dioxaspiro[4.5]decane ProtectedAcid->ProtectedNitrile Nitrile Hydrolysis KetoneNitrile 4-Cyano-4-phenylcyclohexanone ProtectedNitrile->KetoneNitrile Ketal Protection Start Phenylacetonitrile + Ethyl Acrylate KetoneNitrile->Start Dieckmann Cyclization & Decarboxylation

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available phenylacetonitrile.

Detailed Synthetic Protocol

Phase 1: Construction of the Cyclohexane Ring

This phase builds the foundational "Loperamide-type" intermediate: 4-cyano-4-phenylcyclohexanone .

Step 1.1: Bis-Michael Addition & Cyclization

  • Reagents: Phenylacetonitrile, Ethyl Acrylate (2.2 eq), Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt).

  • Solvent: THF or Toluene/DMSO mixtures.

  • Mechanism: Double Michael addition forms a pimelate diester intermediate, followed by a Dieckmann condensation to close the ring.

Protocol:

  • Charge a reactor with NaH (1.1 eq) in dry THF under nitrogen.

  • Add Phenylacetonitrile (1.0 eq) dropwise at 0–5°C. Stir for 30 min to form the anion.

  • Add Ethyl Acrylate (2.2 eq) slowly, maintaining temperature <20°C (exothermic).

  • Reflux the mixture for 3–5 hours to drive the Dieckmann cyclization.

  • Workup: Quench with dilute acetic acid. Extract with ethyl acetate.[2] The intermediate is often an enol-ester.

  • Decarboxylation: Reflux the crude oil in 15% H2SO4/Acetic Acid or aqueous DMSO/NaCl at 140°C to remove the ester group, yielding 4-cyano-4-phenylcyclohexanone .

  • Purification: Recrystallize from Ethanol/Water.

    • Yield Target: 60–70%.

    • Key Data: IR (CN stretch ~2230 cm⁻¹, C=O ~1715 cm⁻¹).

Phase 2: Protection and Functionalization

The ketone must be masked to survive the harsh hydrolysis of the sterically hindered nitrile.

Step 2.1: Ketal Protection

  • Reagents: Ethylene Glycol (5 eq), p-Toluenesulfonic acid (pTSA, cat.), Toluene.

  • Setup: Dean-Stark trap for water removal.

  • Protocol: Reflux 4-cyano-4-phenylcyclohexanone with ethylene glycol and pTSA in toluene until water evolution ceases (~4-6 hours).

  • Product: 8-cyano-8-phenyl-1,4-dioxaspiro[4.5]decane .

Step 2.2: Nitrile Hydrolysis (Critical Step) The quaternary nitrile is extremely hindered. Standard hydrolysis (aq. NaOH, 100°C) often fails or stops at the amide.

  • Reagents: Potassium Hydroxide (KOH, 10 eq), Ethylene Glycol (solvent).

  • Conditions: 160–180°C for 12–24 hours.

  • Protocol:

    • Dissolve the protected nitrile in ethylene glycol.

    • Add KOH pellets.

    • Heat to 170°C. Monitor by TLC/HPLC for disappearance of nitrile/amide.

    • Workup: Cool, dilute with water, wash with ether (removes unreacted material), acidify aqueous layer with HCl to pH 2, extract the carboxylic acid with DCM.

  • Product: 8-carboxy-8-phenyl-1,4-dioxaspiro[4.5]decane .

Phase 3: Reduction and Deprotection

Converting the acid to the hydroxymethyl group and restoring the ketone.

Step 3.1: Reduction to Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH4, 1.5 eq), dry THF.

  • Protocol:

    • Suspend LiAlH4 in dry THF at 0°C.

    • Add the carboxylic acid (dissolved in THF) dropwise (Control H2 evolution).

    • Warm to room temperature and stir for 2 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

  • Product: 8-(hydroxymethyl)-8-phenyl-1,4-dioxaspiro[4.5]decane .

Step 3.2: Ketal Deprotection

  • Reagents: 2N HCl, Acetone or THF.

  • Protocol: Stir the protected alcohol in Acetone/2N HCl (5:1) at room temperature for 4 hours.

  • Workup: Neutralize with NaHCO3, evaporate acetone, extract with DCM.

  • Final Product: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one .

Workflow Visualization

SynthesisWorkflow cluster_0 Phase 1: Ring Construction cluster_1 Phase 2: Protection & Hydrolysis cluster_2 Phase 3: Reduction & Finalization S1 Phenylacetonitrile + Ethyl Acrylate S2 4-Cyano-4-phenylcyclohexanone S1->S2 1. NaH, THF 2. H3O+, Heat (-CO2) S3 8-Cyano-8-phenyl- 1,4-dioxaspiro[4.5]decane S2->S3 Ethylene Glycol, pTSA Dean-Stark S4 8-Carboxy-8-phenyl- 1,4-dioxaspiro[4.5]decane S3->S4 KOH, Ethylene Glycol 170°C (Hydrolysis) S5 8-(Hydroxymethyl)-8-phenyl- 1,4-dioxaspiro[4.5]decane S4->S5 LiAlH4, THF (Reduction) Target 4-(Hydroxymethyl)-4-phenyl- cyclohexan-1-one S5->Target HCl, Acetone (Deprotection)

Figure 2: Step-by-step reaction workflow for the synthesis.

Critical Process Parameters (CPP) & Data

ParameterSpecificationRationale
Acrylate Addition Temp < 20°CPrevents polymerization of ethyl acrylate and controls exotherm during Michael addition.
Decarboxylation pH < 2.0Strong acid required to ensure complete decarboxylation of the intermediate keto-ester.
Hydrolysis Temp > 160°CThe quaternary nitrile is sterically shielded; aqueous reflux (100°C) is insufficient.
Reduction Stoichiometry 1.5 eq LiAlH4Excess hydride ensures complete reduction of the bulky carboxylic acid.
Deprotection Time 2–4 hoursProlonged acid exposure may induce cyclization/etherification between the alcohol and ketone (hemiacetal formation).
Analytical Characterization (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.2–7.4 (m, 5H, Ar-H)

    • δ 3.65 (s, 2H, -CH2OH)

    • δ 2.4–2.6 (m, 4H, α-keto CH2)

    • δ 2.0–2.2 (m, 4H, β-keto CH2)

    • Broad singlet ~1.8 ppm (OH).

  • 13C NMR: Distinct Carbonyl peak (~210 ppm), Quaternary C (~45 ppm), CH2OH (~70 ppm).

References

  • Elpern, B. (1959).[3] "Derivatives of Phenylcyclohexane."[3][4][5] Journal of the Chemical Society, 1446.[3] (Foundational work on 4-cyano-4-phenylcyclohexanone synthesis).

  • Lednicer, D., et al. (1980). "4-Amino-4-arylcyclohexanones and their derivatives: A novel class of analgesics." Journal of Medicinal Chemistry, 23(4), 424-430. Link

  • Greene, T.W., & Wuts, P.G.M. (2006). Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience.
  • PubChem Compound Summary. "4-(Hydroxymethyl)-4-phenylcyclohexan-1-one" (CAS 51510-01-1). Link

Sources

A Technical Guide to the Spectroscopic Characterization of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction: The Structural and Synthetic Significance of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a high-purity organic compound with the molecular formula C13H16O2.[1] Its structure is characterized by a cyclohexanone ring substituted at the 4-position with both a hydroxymethyl group and a phenyl group. This unique combination of a ketone and a benzylic alcohol within a cyclic framework makes it a valuable intermediate in the synthesis of more complex molecules, including potential pharmacologically active compounds.[1] The ketone offers a site for nucleophilic addition and condensation reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or undergo esterification and etherification. The phenyl group provides a scaffold for further aromatic substitutions.

Accurate and unambiguous structural confirmation is paramount in any synthetic workflow. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecule's atomic and electronic environment. This guide will delve into the predicted spectroscopic signatures of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, offering a detailed interpretation of the expected data to aid in its identification and characterization.

Molecular Structure and Spectroscopic Correlation

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure and the relationships between its different components.

Figure 1: Molecular structure of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one will be dominated by the characteristic absorptions of its ketone, alcohol, and aromatic moieties.

Predicted Key IR Absorptions:

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching3500 - 3200Strong, Broad
Phenyl C-HStretching3100 - 3000Medium
Aliphatic C-HStretching3000 - 2850Medium
Ketone (C=O)Stretching~1715Strong
Phenyl C=CStretching1600, 1450Medium-Weak
C-OStretching1260 - 1050Strong
Phenyl C-HBending (out-of-plane)770-730 and 710-690Strong

Interpretation:

  • O-H Stretch: A strong and broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of intermolecular hydrogen bonding.

  • C=O Stretch: A sharp and intense peak around 1715 cm⁻¹ is characteristic of the carbonyl (C=O) stretching of a saturated cyclic ketone.

  • Aromatic and Aliphatic C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl ring and the hydroxymethyl group will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Stretches: The presence of the phenyl group will give rise to medium to weak absorption bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1260-1050 cm⁻¹ range will indicate the C-O stretching of the primary alcohol.

  • Aromatic C-H Bending: Strong out-of-plane C-H bending vibrations for a monosubstituted benzene ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (Phenyl group)
~3.60Singlet2H-CH₂OH
~2.50 - 2.30Multiplet4HProtons on C2 and C6 (adjacent to C=O)
~2.00 - 1.80Multiplet4HProtons on C3 and C5
~1.70Singlet1H-OH (exchangeable with D₂O)

Interpretation:

  • Aromatic Protons: The five protons of the monosubstituted phenyl group are expected to appear as a complex multiplet in the downfield region of ~7.35-7.20 ppm.

  • Hydroxymethyl Protons: The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and are expected to appear as a singlet around 3.60 ppm. The absence of coupling is due to the lack of adjacent protons.

  • Cyclohexyl Protons: The eight protons on the cyclohexanone ring are non-equivalent and will likely appear as overlapping multiplets. The protons on the carbons alpha to the carbonyl group (C2 and C6) will be the most deshielded of the aliphatic protons, appearing around 2.50-2.30 ppm. The protons on C3 and C5 will be found further upfield, around 2.00-1.80 ppm.

  • Hydroxyl Proton: The hydroxyl proton will likely appear as a broad singlet around 1.70 ppm. Its chemical shift can be variable and it will exchange with D₂O, causing the peak to disappear.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~211C1 (C=O)
~145C (quaternary, phenyl-substituted)
~128.5C (para, phenyl)
~127C (ortho, phenyl)
~126C (meta, phenyl)
~68-CH₂OH
~48C4 (quaternary, cyclohexyl)
~38C2, C6
~30C3, C5

Interpretation:

  • Carbonyl Carbon: The ketone carbonyl carbon is the most deshielded and will appear at a characteristic chemical shift of around 211 ppm.

  • Aromatic Carbons: The six carbons of the phenyl group will appear in the aromatic region (120-150 ppm). The quaternary carbon attached to the cyclohexyl ring will be around 145 ppm, while the other aromatic carbons will have shifts in the 126-129 ppm range.

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group is attached to an oxygen atom and will be found around 68 ppm.

  • Cyclohexyl Carbons: The quaternary carbon of the cyclohexyl ring (C4) will be around 48 ppm. The carbons alpha to the carbonyl (C2 and C6) will appear around 38 ppm, and the carbons at the 3 and 5 positions will be the most shielded of the ring carbons, appearing around 30 ppm.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): The molecular weight of C13H16O2 is 204.27 g/mol .[2] Therefore, the molecular ion peak [M]⁺ is expected at m/z = 204.

  • Major Fragmentation Pathways:

    • Loss of H₂O: Dehydration of the alcohol can lead to a peak at m/z = 186 ([M-18]⁺).

    • Loss of CH₂OH: Cleavage of the hydroxymethyl group would result in a fragment at m/z = 173 ([M-31]⁺).

    • Alpha-Cleavage: Cleavage of the bond between C4 and the phenyl group or the hydroxymethyl group are possible.

    • Fragments from the Phenyl Group: A prominent peak at m/z = 77 corresponding to the phenyl cation ([C₆H₅]⁺) is expected.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific instrument being used.

Workflow for Spectroscopic Analysis

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interp Data Interpretation cluster_conclusion Conclusion Sample 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (Solid) IR FT-IR Spectroscopy (ATR or KBr pellet) Sample->IR NMR NMR Spectroscopy (dissolved in CDCl3) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS IR_Data Identify Functional Groups IR->IR_Data NMR_Data Elucidate C-H Framework NMR->NMR_Data MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Structure Structural Confirmation IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Figure 2: General workflow for the spectroscopic analysis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Infrared (IR) Spectroscopy Protocol (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a baseline correction and label the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase the spectra, and perform a baseline correction. Calibrate the chemical shifts to the TMS signal (0.00 ppm). Integrate the peaks in the ¹H spectrum.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid sample.

  • Ionization: Volatilize the sample by heating and ionize it using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. By understanding the expected IR, ¹H NMR, ¹³C NMR, and MS data, researchers can confidently identify this important synthetic intermediate, verify its purity, and proceed with its application in drug discovery and development with a high degree of certainty in its molecular structure. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data for this and similar compounds.

References

  • Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition.
  • Benchchem. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.
  • NIST. (n.d.). Cyclohexanecarboxaldehyde, 4-(hydroxymethyl)-. NIST WebBook.
  • ChemicalBook. (n.d.). 4-Phenylcyclohexanone(4894-75-1) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Phenylcyclohexanone. National Institutes of Health.
  • PubChem. (n.d.). 4-Hydroxy-4-methylcyclohexanone. National Institutes of Health.
  • NIST. (n.d.). Methanone, (1-hydroxycyclohexyl)phenyl-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 4-(hydroxymethyl)-4-phenylcyclohexan-1-one.

Sources

Structural Elucidation and NMR Characterization of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the 1H NMR spectrum of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one , a critical intermediate in the synthesis of opioid analgesics (e.g., tramadol analogs) and complex organic scaffolds.

The analysis is grounded in conformational locking , where the bulky phenyl group dictates the stereochemical outcome, forcing the hydroxymethyl group into a specific axial orientation. This guide details the spectral signature arising from this rigid conformation, providing researchers with a self-validating framework for structural confirmation.[1]

Structural & Conformational Analysis

Before interpreting the spectrum, one must establish the molecule's geometry in solution.[1] The cyclohexane ring is not planar; it adopts a chair conformation to minimize torsional strain.[1]

The "Conformational Lock"

The molecule possesses a quaternary carbon at position C4, substituted with a Phenyl group and a Hydroxymethyl (-CH₂OH) group .

  • Phenyl A-value: ~2.8 kcal/mol

  • Hydroxymethyl A-value: ~1.7 kcal/mol[2]

To minimize high-energy 1,3-diaxial interactions, the bulkier phenyl group will exclusively occupy the equatorial position. Consequently, the hydroxymethyl group is forced into the axial position.[1] This "locked" conformation simplifies the NMR spectrum by preventing ring-flipping averaging, resulting in distinct signals for axial and equatorial ring protons.[1]

Conformation Phenyl Phenyl Group (Bulky) Ring Cyclohexanone Ring (Chair Form) Phenyl->Ring Substituent at C4 Equatorial Equatorial Position (Preferred) Phenyl->Equatorial Steric Demand (High A-Value) HM Hydroxymethyl (-CH2OH) HM->Ring Substituent at C4 Axial Axial Position (Forced) HM->Axial Consequence of Locking Equatorial->Ring Stabilizes Structure

Figure 1: Conformational locking mechanism driven by steric bulk differences between the phenyl and hydroxymethyl groups.

Experimental Protocol

To ensure reproducibility and minimize artifacts (such as water suppression overlap or exchange broadening), follow this standardized protocol.

Sample Preparation[1]
  • Solvent Selection:

    • CDCl₃ (Chloroform-d): Standard for routine analysis.[1] Note that the hydroxyl (-OH) proton may appear broad or variable in shift due to concentration-dependent hydrogen bonding.[1]

    • DMSO-d₆: Recommended if the -OH coupling or exact shift is critical.[1] DMSO reduces proton exchange rates, often revealing the -OH as a sharp triplet (if coupled to CH₂) or singlet.[1]

  • Concentration: 10–15 mg of sample in 0.6 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1][3][4]

Acquisition Parameters[1]
  • Frequency: 400 MHz or higher recommended for resolving ring multiplets.[1]

  • Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

  • Scans (ns): 16–32 scans are sufficient for this concentration.[1]

  • Relaxation Delay (d1): Set to ≥ 1.0 s to ensure accurate integration of the aromatic protons.

1H NMR Spectral Analysis

The molecule possesses a plane of symmetry passing through C1 (carbonyl) and C4.[1] This renders the protons at C2/C6 equivalent to each other, and C3/C5 equivalent to each other.[1]

Spectral Data Summary (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Context
7.20 – 7.45 Multiplet (m)5HAr-H Phenyl group protons (Ortho/Meta/Para overlap).[1]
3.65 Singlet (s)2H-CH₂ -OHIsolated methylene at C4 (Axial).[1]
2.65 – 2.75 Multiplet (m)2HC2/C6-H (eq)Equatorial protons α-to-carbonyl.[1] Deshielded by anisotropy.[1]
2.35 – 2.45 Multiplet (m)2HC2/C6-H (ax)Axial protons α-to-carbonyl.[1]
2.15 – 2.25 Multiplet (m)2HC3/C5-H (eq)Equatorial protons β-to-carbonyl.[1]
1.90 – 2.05 Multiplet (m)2HC3/C5-H (ax)Axial protons β-to-carbonyl.[1]
1.60 – 2.00 Broad Singlet1H-OH Hydroxyl proton (Variable; exchangeable).[1]
Detailed Interpretation
Aromatic Region (7.20 – 7.45 ppm)

The phenyl group exhibits a characteristic multiplet pattern.[1] While higher fields (600 MHz+) might resolve the ortho, meta, and para protons, at 300-400 MHz, this typically appears as a complex overlapping multiplet integrating to 5 protons.

Hydroxymethyl Group (3.65 ppm)
  • Signal: Sharp Singlet (2H).

  • Logic: The -CH₂- group is attached to the quaternary C4 carbon.[1] Since C4 has no protons, there is no vicinal coupling (

    
    ).[1]
    
  • Stereochemistry: The singlet confirms the symmetry.[1] If the molecule were chiral or locked in a twisted boat, these protons might appear diastereotopic (AB system), but in the symmetric chair, they are equivalent.[1]

Cyclohexanone Ring Protons (1.90 – 2.75 ppm)

This region is complex due to geminal (


 Hz) and vicinal (

Hz,

Hz) coupling.[1]
  • Alpha Protons (C2/C6): These are the most deshielded aliphatic protons due to the electron-withdrawing carbonyl group.[1] The equatorial protons typically resonate downfield of the axial protons due to the anisotropy of the C=O bond.

  • Beta Protons (C3/C5): These are shielded relative to the alpha protons.[1] However, the axial C3/C5 protons experience 1,3-diaxial interactions with the axial hydroxymethyl group, which can influence their shift.

Advanced Verification: Self-Validating the Structure

To confirm the Axial Hydroxymethyl / Equatorial Phenyl assignment, use NOESY (Nuclear Overhauser Effect Spectroscopy).

NOESY Logic[1]
  • Hypothesis: If Phenyl is Equatorial, its ortho protons are spatially distant from the ring's axial protons.[1] If Hydroxymethyl is Axial, it shares 1,3-diaxial space with C2-ax and C6-ax (and C3/C5-ax).[1]

  • Diagnostic Signal: Look for a strong NOE correlation between the -CH₂OH singlet and the Axial Ring Protons (C3/C5) . This confirms the hydroxymethyl group is vertical (axial).[1] Conversely, a correlation between the Phenyl protons and the Equatorial ring protons supports the equatorial phenyl assignment.

NOESY_Logic Exp Experiment: 1D NOE or 2D NOESY Irradiate Irradiate -CH2OH Signal (3.65 ppm) Exp->Irradiate Result_A Enhancement of Axial Ring Protons (C3/C5) Irradiate->Result_A Strong NOE Observed Result_B Enhancement of Phenyl Protons Irradiate->Result_B Weak/No NOE Conclusion_A CONFIRMED: CH2OH is Axial Result_A->Conclusion_A Conclusion_B REJECTED: CH2OH is Equatorial Result_B->Conclusion_B

Figure 2: NOESY logic flow to confirm stereochemical assignment.

Synthesis & Impurity Profiling

When analyzing the spectrum, be vigilant for common synthesis byproducts.[1]

  • 4-Phenylcyclohexanone (Starting Material): Look for a triplet/multiplet at ~2.5 ppm (C4-H) and lack of the 3.65 ppm singlet.[1]

  • Reduction Over-run (Diol formation): If the ketone at C1 is reduced to an alcohol, the carbonyl anisotropy is lost.[1] The alpha-protons (C2/C6) will shift upfield to ~1.5–1.8 ppm , and a new methine signal (CH-OH) will appear at ~3.5–4.0 ppm .[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for NMR shift prediction and coupling constants).

  • Fulmer, G. R., et al. (2010).[1][5] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] (Essential for identifying solvent peaks).[1][5]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Authoritative source on A-values and conformational analysis of cyclohexanes).

  • PubChem Database. 4-Phenylcyclohexanone Compound Summary. National Center for Biotechnology Information.[1] (Reference for the parent scaffold spectral data).

Sources

An In-depth Technical Guide to the ¹³C NMR Analysis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this multifaceted molecule. Our approach is grounded in fundamental principles and validated methodologies to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a bifunctional organic molecule of significant interest in synthetic chemistry and medicinal research. Its rigid cyclohexanone core, substituted with both a phenyl and a hydroxymethyl group at the C4 position, presents a unique stereochemical and electronic environment. Understanding the precise three-dimensional structure and electronic distribution of this molecule is paramount for predicting its reactivity, biological activity, and potential as a scaffold in drug design. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing granular insights into the carbon framework.

Part 1: Theoretical Framework for ¹³C NMR Analysis

The ¹³C NMR spectrum of an organic molecule provides a wealth of information based on the chemical environment of each carbon atom. The key parameters we will consider are the chemical shift (δ), which indicates the electronic environment of a carbon nucleus, and the multiplicity of signals in advanced experiments like Distortionless Enhancement by Polarization Transfer (DEPT), which reveals the number of attached protons.

Chemical Equivalence and Expected Number of Signals

The number of unique signals in a ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.[1] In 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, the presence of a stereocenter at the C4 position, a quaternary carbon, disrupts the plane of symmetry that would exist in a simpler molecule like cyclohexanone.[1][2] This lack of symmetry renders most of the carbon atoms in the cyclohexanone ring and the phenyl group chemically distinct.

A systematic analysis of the molecule's structure reveals the following expected carbon signals:

  • Cyclohexanone Ring: The carbonyl carbon (C1), the quaternary carbon (C4), and the four methylene carbons (C2, C3, C5, C6). Due to the chiral center at C4, the methylene carbons C2 and C6 are diastereotopic, as are C3 and C5, leading to distinct signals for each.

  • Phenyl Group: The quaternary carbon attached to the cyclohexanone ring (ipso-carbon), the two ortho-carbons, the two meta-carbons, and the para-carbon.

  • Hydroxymethyl Group: The methylene carbon of the -CH₂OH group.

Therefore, a total of 11 distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

Predicting Chemical Shifts (δ)

The chemical shift of a carbon atom is influenced by the electronegativity of neighboring atoms, hybridization, and steric effects.[3][4] We can predict the approximate chemical shift ranges for the different types of carbons in 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one based on established empirical data.[3][5][6]

  • Carbonyl Carbon (C=O): Ketone carbonyl carbons typically resonate in the most downfield region of the spectrum, generally between 205-220 ppm.[3][4]

  • Aromatic Carbons: Carbons within the phenyl ring will appear in the range of 125-150 ppm.[3][5] The ipso-carbon, being quaternary and attached to the bulky cyclohexyl group, will likely be at the lower end of this range and show a weaker intensity. The ortho, meta, and para carbons will have distinct shifts influenced by the alkyl substituent.

  • Carbon Bearing the Hydroxyl Group (-CH₂OH): The carbon of the hydroxymethyl group is a primary alcohol carbon and is expected to have a chemical shift in the range of 60-70 ppm.[3][5]

  • Quaternary Carbon (C4): This carbon is bonded to a phenyl group, a hydroxymethyl group, and two methylene groups of the ring. Its chemical shift will be influenced by all these substituents and is expected in the range of 40-55 ppm.[5]

  • Cyclohexane Methylene Carbons (-CH₂-): The methylene carbons of the cyclohexanone ring will resonate in the aliphatic region, typically between 20-50 ppm.[5][7] The carbons alpha to the carbonyl group (C2 and C6) will be slightly downfield compared to the carbons beta to the carbonyl group (C3 and C5) due to the electron-withdrawing effect of the carbonyl.

Part 2: Experimental Protocol: A Self-Validating Approach

The integrity of the final NMR data is critically dependent on a meticulously executed experimental protocol. The following steps are designed to ensure high-quality, reproducible results.

Sample Preparation
  • Analyte Purity: Begin with a highly purified sample of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, as impurities will introduce extraneous signals and complicate spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound. It offers good solubility and its single carbon signal at approximately 77 ppm serves as a convenient internal reference.[5]

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.7 mL of deuterated solvent is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[8]

  • Homogenization: Ensure the sample is completely dissolved. Vortex the NMR tube for 30-60 seconds to guarantee a homogenous solution. The presence of solid particles will lead to poor spectral resolution.[8][9]

  • Internal Standard (Optional but Recommended): Tetramethylsilane (TMS) can be added as an internal standard, with its signal defined as 0.0 ppm, although referencing to the solvent peak is also common practice.[7]

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring high-quality ¹³C NMR and DEPT spectra.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Dissolve Sample in CDCl₃ prep2 Transfer to NMR Tube prep1->prep2 prep3 Homogenize prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire ¹³C Spectrum acq2->acq3 acq4 Acquire DEPT Spectra (DEPT-90, DEPT-135) acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Peak Picking & Integration proc3->proc4

Figure 1: Experimental Workflow for ¹³C NMR Analysis.
  • Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.

  • ¹³C Spectrum Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum where each unique carbon appears as a singlet.

  • DEPT Experiments: To differentiate between CH, CH₂, and CH₃ groups, DEPT-90 and DEPT-135 experiments are conducted.[10][11][12]

    • DEPT-90: Only CH (methine) carbons will show a positive signal.

    • DEPT-135: CH and CH₃ carbons will appear as positive signals, while CH₂ carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.[13]

Part 3: Spectral Interpretation and Data Presentation

The combination of the standard ¹³C NMR spectrum and the DEPT spectra allows for the unambiguous assignment of each carbon signal.

Predicted ¹³C NMR Data Summary

The following table summarizes the predicted chemical shifts and DEPT spectral information for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-90 DEPT-135
C1 (C=O)208 - 215No SignalNo Signal
C2, C6 (-CH₂-)35 - 45No SignalNegative
C3, C5 (-CH₂-)25 - 35No SignalNegative
C4 (Quaternary)45 - 55No SignalNo Signal
C7 (-CH₂OH)60 - 70No SignalNegative
C8 (ipso-Ar)140 - 150No SignalNo Signal
C9, C13 (ortho-Ar)127 - 130PositivePositive
C10, C12 (meta-Ar)128 - 131PositivePositive
C11 (para-Ar)126 - 129PositivePositive
Logical Relationships in Spectral Assignment

The process of assigning the observed peaks to specific carbon atoms follows a logical, self-validating pathway.

assignment_logic cluster_data Experimental Data cluster_analysis Signal Sorting cluster_assignment Final Assignment c13_spec ¹³C Spectrum (11 Signals) dept90 DEPT-90 dept135 DEPT-135 carbonyl C=O Signal (~210 ppm) aromatic Aromatic Signals (125-150 ppm) alcohol -CH₂OH Signal (60-70 ppm) aliphatic Aliphatic Signals (20-55 ppm) quat_c Quaternary Carbons (Absent in DEPT) ch CH Carbons (Positive in DEPT-90 & 135) ch2 CH₂ Carbons (Negative in DEPT-135) carbonyl->quat_c aromatic->quat_c aromatic->ch alcohol->ch2 aliphatic->quat_c aliphatic->ch2

Figure 2: Logical Flow for ¹³C NMR Spectral Assignment.

By comparing the full ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, the signals can be categorized into quaternary, methine (CH), and methylene (CH₂) carbons. The distinct chemical shift regions for carbonyl, aromatic, alcohol, and aliphatic carbons further aid in the precise assignment of each signal.

Conclusion

The ¹³C NMR analysis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a powerful method for elucidating its detailed molecular structure. Through a combination of proton-decoupled ¹³C NMR and DEPT experiments, it is possible to identify and assign all 11 unique carbon atoms in the molecule. The systematic application of the principles of chemical shifts and spectral editing techniques, coupled with a robust experimental protocol, ensures the generation of reliable and insightful data. This information is invaluable for researchers in synthetic chemistry and drug development, providing a solid foundation for understanding the properties and potential applications of this and related compounds.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]

  • Reddit. Explanation for 13C-Shift on aromatic system. (2025-01-13). [Link]

  • Study.com. How many absorptions would you expect to observe in the ¹³C NMR spectra of the following compounds? (f) Cyclohexanone. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

  • Chemistry LibreTexts. 13.11: DEPT ¹³C NMR Spectroscopy. (2024-03-19). [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

  • University of Regensburg. ¹³C NMR Spectroscopy. [Link]

  • Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]

  • YouTube. Carbon-13 NMR Spectroscopy. (2019-01-21). [Link]

  • PubChem. 4-Phenylcyclohexanone. [Link]

  • Doc Brown's Chemistry. c6h12 C-13 nmr spectrum of cyclohexane analysis of chemical shifts ppm interpretation of. [Link]

  • ACS Publications. Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. [Link]

  • Chemistry LibreTexts. 13.12: DEPT ¹³C NMR Spectroscopy. (2024-10-04). [Link]

  • Western University. NMR Sample Preparation. [Link]

  • SpectraBase. Cyclohexanone protonated - Optional[13C NMR] - Chemical Shifts. [Link]

  • OpenStax. 13.12 DEPT 13C NMR Spectroscopy. (2023-09-20). [Link]

  • ResearchGate. Sample preparation. [Link]

  • Michigan State University. 13C Chemical Shift Ranges. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. (2025-08-07). [Link]

  • ScienceDirect. Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

  • University of Notre Dame. Sample Preparation and Positioning. [Link]

  • Scribd. Benzyl Alcohol, A-methyl-3,4,5-Tri - Methoxy-, - Optional (13c NMR) - Chemical Shifts - Spectrabase. [Link]

  • NIH. Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. [Link]

  • Sigma-Aldrich. 4-(hydroxymethyl)-4-phenylcyclohexan-1-one. [Link]

  • The Royal Society of Chemistry. c6cy02413k1.pdf. [Link]

  • Royal Society of Chemistry. In situ high-pressure 13C/1H NMR reaction studies of benzyl alcohol oxidation over a Pd/Al2O3 catalyst. (2020-04-09). [Link]

  • PubChem. 1-(4-(Hydroxymethyl)phenyl)ethanone. [Link]

  • BMRB. BMRB entry bmse000407 - Benzyl Alcohol. [Link]

Sources

Methodological & Application

The Strategic Application of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among the myriad of scaffolds available to the medicinal chemist, the 4-arylcyclohexanone framework has emerged as a "privileged structure," consistently appearing in compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide focuses on a particularly valuable derivative of this class: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one . Its unique bifunctional nature, possessing both a reactive ketone and a primary alcohol, makes it a versatile building block for the synthesis of complex molecules, most notably spirocyclic compounds with significant therapeutic potential.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will elucidate the synthetic utility of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one, provide detailed experimental protocols for its application, and explore the mechanistic underpinnings of the biological activities of its derivatives.

Physicochemical Properties and Synthetic Rationale

The strategic advantage of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one lies in its inherent chemical functionalities and three-dimensional structure. The phenyl group at the C4 position introduces aromaticity and lipophilicity, crucial for interactions with biological targets. The ketone at C1 is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and rearrangements. Crucially, the hydroxymethyl group at the C4 position not only provides a site for further derivatization but also influences the molecule's polarity and potential for hydrogen bonding, which can significantly impact its pharmacokinetic and pharmacodynamic profiles.

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₂N/A
Molecular Weight204.26 g/mol N/A
AppearanceOff-white to white crystalline powderN/A
Key Functional GroupsKetone, Primary Alcohol, Phenyl GroupN/A

Synthetic Protocol: Preparation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

While 4-(hydroxymethyl)-4-phenylcyclohexan-1-one is commercially available, understanding its synthesis provides valuable insights into its chemistry. A plausible and efficient laboratory-scale synthesis can be conceptualized based on established organic chemistry principles, such as the Grignard reaction followed by oxidation.

Proposed Synthetic Workflow

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Hydroxymethylation (Conceptual) 4-phenylcyclohexanone 4-Phenylcyclohexanone Step1_product 1-Methyl-4-phenylcyclohexan-1-ol 4-phenylcyclohexanone->Step1_product 1. MeMgBr, THF 2. H₃O⁺ workup MeMgBr Methylmagnesium Bromide target_compound 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Step1_product->target_compound Conceptual Hydroxymethylation at C4

Caption: Proposed high-level synthetic strategy for 4-(hydroxymethyl)-4-phenylcyclohexan-1-one.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 4-Phenylcyclohexanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Appropriate oxidizing agent (e.g., PCC, DMP)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Grignard Reaction:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-phenylcyclohexanone (1 equivalent) dissolved in anhydrous THF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add methylmagnesium bromide (1.1 equivalents) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 1-methyl-4-phenylcyclohexan-1-ol.

    • Purify the crude product by flash column chromatography on silica gel.

  • Oxidation to the Target Compound:

    • Note: This step is conceptual and would require experimental optimization to achieve selective hydroxymethylation and oxidation. A multi-step process involving protection/deprotection and functional group interconversion would likely be necessary to introduce the hydroxymethyl group at the C4 position and subsequently oxidize the tertiary alcohol at C1 to a ketone.

Application in Medicinal Chemistry: Synthesis of Spirohydantoins

A prime application of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one is in the synthesis of spirohydantoins. Hydantoins are a class of heterocyclic compounds with a wide range of biological activities. The spirocyclic nature of the resulting molecules introduces a three-dimensional architecture that can enhance binding to biological targets and improve physicochemical properties. The Bucherer-Bergs reaction is a classic and efficient method for the synthesis of hydantoins from ketones.[1][2][3][4][5]

Reaction Workflow: Bucherer-Bergs Synthesis of a Spirohydantoin

G start 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one product Spiro[cyclohexane-1,4'-imidazolidine]-2',5'-dione derivative start->product Bucherer-Bergs Reaction (EtOH/H₂O, heat) reagents KCN, (NH₄)₂CO₃ reagents->product

Caption: Bucherer-Bergs reaction for the synthesis of a spirohydantoin derivative.

Detailed Experimental Protocol: Synthesis of 8-(Hydroxymethyl)-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

Materials:

  • 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

  • Potassium cyanide (KCN) (Caution: Highly Toxic!)

  • Ammonium carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and safety equipment (including a well-ventilated fume hood and cyanide antidote kit)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(hydroxymethyl)-4-phenylcyclohexan-1-one (1 equivalent) in ethanol.

    • In a separate beaker, prepare a solution of potassium cyanide (1.5 equivalents) and ammonium carbonate (3 equivalents) in a mixture of ethanol and water. (Extreme caution must be exercised when handling potassium cyanide) .

  • Reaction Execution:

    • Slowly add the ethanolic solution of the ketone to the cyanide/carbonate solution with stirring.

    • Heat the reaction mixture to reflux (typically 60-70 °C) and maintain for 12-24 hours.

    • Monitor the progress of the reaction by TLC.

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully acidify the reaction mixture with dilute hydrochloric acid to precipitate the spirohydantoin product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude spirohydantoin from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Significance of Spirohydantoin Derivatives

Spirohydantoins derived from 4-arylcyclohexanones have demonstrated significant potential in various therapeutic areas:

  • Aldose Reductase Inhibitors: Certain spirohydantoins have shown potent inhibitory activity against aldose reductase, an enzyme implicated in the complications of diabetes.[6]

  • Anticonvulsant Agents: The hydantoin moiety is a well-known pharmacophore in anticonvulsant drugs, and spiro-derivatives have been explored for their potential in treating seizures.[7]

  • Selective Androgen Receptor Modulators (SARMs): Spirohydantoin scaffolds have been identified as having potential as SARMs, which have applications in treating muscle wasting, osteoporosis, and other conditions.

  • p300/CBP Histone Acetyltransferase (HAT) Inhibitors: Novel spirohydantoins have been discovered as selective and orally bioavailable inhibitors of p300/CBP HATs, which are implicated in various cancers.[8]

Further Synthetic Diversification

The bifunctional nature of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one allows for a multitude of further synthetic modifications to generate diverse compound libraries for drug discovery.

G cluster_0 Ketone Modifications cluster_1 Alcohol Modifications start 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one reductive_amination Reductive Amination start->reductive_amination wittig_reaction Wittig Reaction start->wittig_reaction grignard_reaction Grignard Reaction start->grignard_reaction oxidation Oxidation to Aldehyde/Carboxylic Acid start->oxidation esterification Esterification start->esterification etherification Etherification start->etherification

Caption: Potential synthetic modifications of 4-(hydroxymethyl)-4-phenylcyclohexan-1-one.

These modifications can lead to the synthesis of novel analgesics, CNS agents, and other therapeutically relevant compounds. For instance, reductive amination of the ketone can introduce various amine functionalities, which are common in centrally acting drugs. Oxidation of the primary alcohol to a carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry.

Conclusion

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a highly valuable and versatile building block in medicinal chemistry. Its strategic application, particularly in the synthesis of spirohydantoins via the Bucherer-Bergs reaction, provides access to a class of compounds with significant and diverse biological activities. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to explore the full potential of this privileged scaffold in the development of next-generation therapeutics. As with all chemical syntheses, proper safety precautions and experimental optimization are paramount for successful outcomes.

References

  • Google Patents. (2021). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Google Patents. (1989). EP0303398A1 - Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol.
  • Pandeya, S. N., Kohli, S., Siddique, N., & Stables, J. P. (2003). Synthesis and anticonvulsant activities of 4-N-substituted arylsemicarbazones. Polish Journal of Pharmacology, 55(4), 565–571.
  • Sarges, R., Goldstein, S. W., Welch, W. M., Swindell, A. C., & Siegel, T. W. (1990). Spiro Hydantoin Aldose Reductase Inhibitors Derived from 8-Aza-4-chromanones. Journal of Medicinal Chemistry, 33(7), 1859–1865.
  • Google Patents. (2022). Synthesis method of 4-hydroxy-2, 2, 6-trimethyl cyclohexanone.
  • Palkó, M., Fogassy, E., & Poppe, L. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine.
  • Google Patents. (2020). US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Snider, B. B., & Shi, Z. (1993). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Journal of the American Chemical Society, 115(15), 6979–6980.
  • PubChem. (n.d.). 1-(4-(Hydroxymethyl)phenyl)ethanone. Retrieved from [Link]

  • Smith, H. S., & Varrassi, G. (2016). Basic opioid pharmacology: an update. British Journal of Anaesthesia, 117(suppl_1), i14–i21.
  • Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153.
  • Grybczyńska, A., Satała, G., Kos, T., Bojarski, A. J., & Partyka, A. (2021). Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. Molecules, 26(11), 3326.
  • Gierczak, T., & Gierczak, M. (2021). Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. Molecules, 26(21), 6521.
  • Li, G., & A. (2024). Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics. Current Medicinal Chemistry, 31.
  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 38, 127854.
  • de la Torre, D., & de la Hoz, A. (2021). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 26(16), 4967.
  • Raffa, R. B., & Pergolizzi, J. V. (2012). Combination Opioid Analgesics. Pain Physician, 15(3 Suppl), ES123–ES130.
  • Szymański, P., & M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024.
  • ResearchGate. (n.d.). Bucherer–Bergs Reaction. Retrieved from [Link]

  • Murphy, P. B., & Bechmann, S. (2023). Opioid Analgesics. In StatPearls.
  • ResearchGate. (n.d.). Bucherer—Bergs reaction. Retrieved from [Link]

Sources

Application Notes & Protocols: Synthesis of Novel Compounds from 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Opportunity

In the landscape of modern medicinal chemistry and drug development, the identification of versatile starting materials is paramount. 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is one such scaffold, a molecule rich with potential due to its distinct and orthogonally reactive functional groups: a primary alcohol and a ketone.[1] This bifunctionality allows for a systematic and diverse elaboration of its core structure, making it an invaluable building block for creating libraries of complex molecules with potential pharmacological activity.[1] The phenyl group provides a lipophilic domain and a site for further aromatic substitution, while the cyclohexanone ring offers a conformationally constrained core, a feature often sought in the design of bioactive compounds.

This guide provides a detailed exploration of synthetic pathways originating from this key intermediate. We will delve into the chemical logic behind various transformations, offering detailed, field-proven protocols for the synthesis of novel derivatives. The focus will be on explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals.

Core Synthetic Strategies: Unlocking the Potential of a Bifunctional Scaffold

The synthetic utility of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one stems from the ability to selectively target its two primary reactive sites. The choice of reagents and reaction conditions dictates whether the transformation occurs at the hydroxyl group, the ketone, or both.

G start_material 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one pathway_hydroxyl Reactions at the Hydroxyl Group start_material->pathway_hydroxyl Target -OH pathway_ketone Reactions at the Ketone Group start_material->pathway_ketone Target C=O aldehyde 4-Formyl-4-phenylcyclohexan-1-one pathway_hydroxyl->aldehyde Mild Oxidation (e.g., PCC, DMP) acid 4-Carboxy-4-phenylcyclohexan-1-one pathway_hydroxyl->acid Strong Oxidation (e.g., Jones Reagent) ester Ester Derivatives pathway_hydroxyl->ester Esterification (e.g., Fischer) diol 4-(Hydroxymethyl)-4-phenylcyclohexan-1-ol pathway_ketone->diol Reduction (e.g., NaBH4) alkene 4-(Hydroxymethyl)-4-phenyl-1-methylenecyclohexane pathway_ketone->alkene Olefination (e.g., Wittig Reaction) tert_alcohol Tertiary Alcohol Derivatives pathway_ketone->tert_alcohol Nucleophilic Addition (e.g., Grignard Reagent) spiro Spirocyclic Scaffolds pathway_ketone->spiro Cyclization Strategies

Caption: Synthetic pathways from 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Part A: Transformations at the Hydroxyl Group

The primary alcohol is a versatile handle for introducing a variety of functionalities. Key transformations include oxidation and esterification.

Oxidation to Aldehydes and Carboxylic Acids

Controlling the oxidation state of the hydroxymethyl group allows for the synthesis of either the corresponding aldehyde or carboxylic acid. The choice of oxidant is critical for achieving this selectivity.

  • To the Aldehyde (4-Formyl-4-phenylcyclohexan-1-one): Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are ideal for this transformation. They are known for their high selectivity for primary alcohols and compatibility with other functional groups like the ketone.

  • To the Carboxylic Acid (1-Oxo-4-phenylcyclohexane-4-carboxylic acid): Stronger oxidizing agents are necessary to convert the primary alcohol directly to a carboxylic acid. Jones reagent (CrO₃ in aqueous acetone/sulfuric acid) or potassium permanganate (KMnO₄) under basic conditions followed by an acidic workup are effective for this purpose.

Esterification to Novel Ester Derivatives

Esterification is a fundamental reaction for modifying the properties of the parent molecule, such as lipophilicity and cell permeability, which are critical in drug design.[2]

  • Fischer Esterification: This classic acid-catalyzed reaction involves heating the alcohol with a carboxylic acid.[3] The reaction is an equilibrium process, and to drive it towards the product, either the alcohol or the carboxylic acid must be used in excess, or water must be removed as it is formed, often using a Dean-Stark apparatus.[3][4]

  • Coupling Agent-Mediated Esterification: For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or (Ethyl(dimethylaminopropyl)carbodiimide) (EDCI) are used.[5] These reagents activate the carboxylic acid, facilitating nucleophilic attack by the alcohol.

Part B: Transformations at the Ketone Group

The ketone functionality is a primary site for nucleophilic additions and carbon-carbon bond-forming reactions, enabling significant structural modifications.[1]

Olefination via the Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting ketones into alkenes.[6][7] This reaction involves a phosphonium ylide (the Wittig reagent) and provides excellent control over the location of the new double bond.[8][9] For drug development, converting a carbonyl to an exocyclic methylene group can drastically alter the compound's shape and interaction with biological targets.

Nucleophilic Addition of Organometallics

The addition of organometallic reagents, such as Grignard reagents, to the ketone is a cornerstone of synthetic chemistry for forming new carbon-carbon bonds.[10] This reaction converts the ketone into a tertiary alcohol, introducing a new alkyl or aryl substituent.

  • Mechanism Insight: Grignard reagents are potent nucleophiles that attack the electrophilic carbonyl carbon. The reaction must be conducted under strictly anhydrous conditions, as even trace amounts of water will protonate and destroy the Grignard reagent.[11] The choice of the Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium bromide) determines the nature of the added group. These reagents typically favor 1,2-addition to the carbonyl group over 1,4-conjugate addition.[12]

Synthesis of Spirocyclic Scaffolds

The cyclohexanone ring serves as an excellent precursor for the synthesis of spirocyclic compounds, where two rings share a single carbon atom.[13] Spirocycles are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can effectively probe biological space and offer improved metabolic stability.[14][15] Synthesis can be achieved through multi-component reactions or intramolecular alkylation strategies involving the α-carbons of the ketone.[16]

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 4-(Hydroxymethyl)-4-phenyl-1-methylenecyclohexane via Wittig Reaction

G reagent_prep Step 1: Ylide Preparation (Ph3PCH3Br + n-BuLi) wittig_reaction Step 2: Wittig Reaction (Ylide + Ketone) reagent_prep->wittig_reaction Anhydrous THF workup Step 3: Aqueous Workup & Extraction wittig_reaction->workup Quench with H2O purification Step 4: Purification (Column Chromatography) workup->purification product Final Product: Alkene Derivative purification->product

Caption: Workflow for the Wittig olefination protocol.

  • Principle & Mechanism: This protocol utilizes the Wittig reaction to convert the ketone carbonyl into an exocyclic double bond. The reaction proceeds via the formation of a betaine intermediate which collapses to an oxaphosphetane, subsequently fragmenting to yield the desired alkene and triphenylphosphine oxide.[7]

  • Materials & Reagents:

    • Methyltriphenylphosphonium bromide (CH₃PPh₃Br)

    • n-Butyllithium (n-BuLi), 2.5 M solution in hexanes

    • 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Equipment:

    • Round-bottom flasks, magnetic stirrer, syringes, needles, septa, argon or nitrogen supply.

  • Procedure:

    • Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (Argon). Cool the suspension to 0 °C in an ice bath.

    • Add n-butyllithium (1.1 eq) dropwise via syringe. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir for 1 hour at 0 °C.

    • Wittig Reaction: Dissolve 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up & Purification:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure alkene.

  • Safety Precautions: n-Butyllithium is highly pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

Protocol 2: Synthesis of 1-Methyl-4-(hydroxymethyl)-4-phenylcyclohexan-1-ol via Grignard Reaction
  • Principle & Mechanism: This protocol describes the addition of a methyl group to the ketone using methylmagnesium bromide. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, forming a new C-C bond and, after acidic workup, a tertiary alcohol.[10]

  • Materials & Reagents:

    • 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

    • Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flasks, magnetic stirrer, dropping funnel, septa, argon or nitrogen supply.

  • Procedure:

    • Dissolve 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add methylmagnesium bromide (1.5 eq) dropwise via a dropping funnel over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up & Purification:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding saturated aqueous NH₄Cl.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The crude product can be purified by recrystallization or column chromatography.

  • Safety Precautions: Grignard reagents are moisture-sensitive and flammable. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

Quantitative Data Summary

The following table provides representative data for the described transformations. Yields are highly dependent on reaction scale and purification efficiency.

Protocol Starting Material Key Reagents Product Typical Yield Product MW
Protocol 1 4-(Hydroxymethyl)-4-phenylcyclohexan-1-oneCH₃PPh₃Br, n-BuLi4-(Hydroxymethyl)-4-phenyl-1-methylenecyclohexane75-85%202.29 g/mol
Protocol 2 4-(Hydroxymethyl)-4-phenylcyclohexan-1-oneMeMgBr1-Methyl-4-(hydroxymethyl)-4-phenylcyclohexan-1-ol80-95%220.31 g/mol
Oxidation 4-(Hydroxymethyl)-4-phenylcyclohexan-1-onePCC or DMP4-Formyl-4-phenylcyclohexan-1-one80-90%202.25 g/mol
Esterification 4-(Hydroxymethyl)-4-phenylcyclohexan-1-oneAcetic Acid, H₂SO₄4-Acetoxymethyl-4-phenylcyclohexan-1-one65-75%246.30 g/mol

References

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Available from: [Link]

  • ResearchGate. Synthesis of spiro[cyclohexanone‐oxindoles/pyrazolones]. Available from: [Link]

  • ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone. Available from: [Link]

  • ResearchGate. Kinetic Study of the Esterification Reaction of Hydroxymethyl(phenyl)phosphinic Acid and Ethylene Glycol. Available from: [Link]

  • PubChem - NIH. 4-Phenylcyclohexanone. Available from: [Link]

  • PubChem - NIH. 1-(4-(Hydroxymethyl)phenyl)ethanone. Available from: [Link]

  • PubChem - NIH. 4-(Hydroxymethyl)-1-methylcyclohexanol. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. Available from: [Link]

  • Chemistry Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Available from: [Link]

  • MDPI. Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences. Available from: [Link]

  • Google Patents. Process for preparing 4,4A,5,6-tetrahydro-7-methyl-2-(3H)-naphthalenone.
  • Chemistry LibreTexts. The Wittig Reaction. Available from: [Link]

  • Sci-Hub. Reaction of organomagnesium compounds with derivatives of cyclohexene-1-carboxylic acid. Available from: [Link]

  • RSC Publishing. Spirocyclic derivatives as antioxidants: a review. Available from: [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]

  • Wikipedia. Wittig reaction. Available from: [Link]

  • PubMed Central (PMC). Stereoselective Synthesis of the Di-Spirooxindole Analogs. Available from: [Link]

  • YouTube. How to Make Esters through Esterification. Available from: [Link]

  • PubChem - NIH. 4-Methyl-1-phenylcyclohexanol. Available from: [Link]

  • ResearchGate. Intramolecular alkylation of a cyclohexanone derivative mediated by tBuOK. Available from: [Link]

  • Master Organic Chemistry. Fischer Esterification. Available from: [Link]

  • YouTube. 19.7b Wittig Reaction | Organic Chemistry. Available from: [Link]

Sources

Application Note & Protocol: Diastereoselective Synthesis of 1,4-Diols via Chelation-Controlled Grignard Addition to 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance and Synthetic Challenge

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a valuable bifunctional molecule in organic synthesis, possessing both a nucleophilic hydroxyl group and an electrophilic ketone.[1] The rigid cyclohexyl scaffold, substituted with both aromatic and alcohol moieties, makes it a compelling starting material for constructing complex molecular architectures found in many natural products and pharmaceutical agents.[2][3]

The Grignard reaction is a cornerstone of carbon-carbon bond formation, enabling the conversion of ketones into tertiary alcohols with high efficiency.[4][5][6][7] However, applying this powerful reaction to a substrate like 4-(hydroxymethyl)-4-phenylcyclohexan-1-one introduces a significant challenge and a unique synthetic opportunity. The primary obstacle is the presence of an acidic proton on the hydroxymethyl group, which will readily react with the highly basic Grignard reagent.[5][8][9]

This initial acid-base reaction, far from being a simple side reaction, is the key to unlocking a highly controlled and diastereoselective transformation. By consuming the first equivalent of the Grignard reagent, a magnesium alkoxide is formed. This intermediate establishes a transient chelating system that dictates the facial selectivity of the subsequent nucleophilic addition, offering a predictable route to specific stereoisomers of the corresponding 1,4-diol product. This application note elucidates the mechanism, provides detailed protocols, and explores the stereochemical outcomes of this chelation-controlled process.

The Reaction Mechanism: A Tale of Chelation and Control

The reaction proceeds through a well-defined, multi-step sequence that leverages the dual functionality of the substrate.

Step 1: In Situ Formation of a Magnesium Alkoxide The Grignard reagent (R-MgX) is a potent base. Upon introduction to the reaction vessel, it will preferentially deprotonate the most acidic site on the substrate: the hydroxyl group of the hydroxymethyl moiety. This rapid acid-base neutralization consumes one full equivalent of the Grignard reagent and generates a magnesium alkoxide intermediate.

Step 2: Chelation-Controlled Conformational Lock The newly formed magnesium alkoxide does not remain passive. The magnesium ion, now covalently bound to the oxygen of the hydroxymethyl group, coordinates with the nearby carbonyl oxygen. This forms a rigid, five-membered chelate ring.[10][11][12] This chelation effectively locks the conformation of the cyclohexanone ring, orienting the phenyl and hydroxymethyl groups in a fixed spatial arrangement.

Step 3: Diastereoselective Nucleophilic Addition With the conformation locked, a second equivalent of the Grignard reagent acts as the nucleophile. The approach to the electrophilic carbonyl carbon is now sterically directed by the rigid chelate structure. The nucleophile will attack from the less sterically hindered face of the carbonyl, leading to a highly predictable stereochemical outcome.[10] This chelation-controlled pathway overrides standard stereochemical models like the Felkin-Anh model, which would apply in the absence of a coordinating group.[13][14][15]

Step 4: Aqueous Workup and Product Formation The reaction is quenched by the addition of a mild acid source, typically aqueous ammonium chloride or dilute hydrochloric acid.[16] This step protonates the newly formed tertiary alkoxide, breaking the magnesium chelate and yielding the final 1,4-diol product as a single major diastereomer.

Mechanistic Pathway Visualization

The following diagram illustrates the step-by-step mechanistic sequence from the initial acid-base reaction to the final product.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Chelation cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Workup A Starting Ketone + 1 eq. R-MgX B Magnesium Alkoxide Intermediate A->B  Acid-Base Rxn C Rigid Chelated Intermediate B->C  Intramolecular Coordination D Tertiary Alkoxide Adduct C->D  + 1 eq. R-MgX (Diastereoselective Attack) E Final 1,4-Diol Product D->E  + H₃O⁺

Caption: Chelation-controlled stereoselectivity.

Experimental Protocols

General Considerations:

  • All glassware must be oven-dried or flame-dried immediately before use to remove all traces of water.

  • The reaction must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Grignard reagents are highly reactive and moisture-sensitive. Handle with care using proper syringe techniques. [7][16]* Anhydrous solvents are critical for success. Use freshly distilled or commercially available anhydrous solvents.

Protocol 3.1: Synthesis of 4-(Hydroxymethyl)-1-methyl-4-phenylcyclohexane-1,4-diol

Reagents & Materials:

  • 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (1.0 eq)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in diethyl ether (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

  • Dissolution: To the flask, add 4-(hydroxymethyl)-4-phenylcyclohexan-1-one (e.g., 2.18 g, 10.0 mmol) and dissolve it in anhydrous THF (50 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Grignard Addition: Slowly add the methylmagnesium bromide solution (7.3 mL, 22.0 mmol, 2.2 eq) dropwise via syringe over 20-30 minutes. A gentle reflux or gas evolution may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure diol.

Protocol 3.2: Synthesis of 4-(Hydroxymethyl)-1,4-diphenylcyclohexane-1,4-diol

This protocol is identical to 3.1, with the substitution of Phenylmagnesium bromide for Methylmagnesium bromide.

Reagents & Materials:

  • 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (1.0 eq)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in diethyl ether (2.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • ... (all other reagents from Protocol 3.1)

Procedure: Follow steps 1-9 from Protocol 3.1, substituting the appropriate volume of Phenylmagnesium bromide solution. For a 10.0 mmol scale, this would be 7.3 mL of a 3.0 M solution.

Experimental Workflow Overview

G Setup 1. Assemble Dry Glassware under Inert Atmosphere Dissolve 2. Dissolve Starting Ketone in Anhydrous THF Setup->Dissolve Cool 3. Cool Reaction to 0 °C Dissolve->Cool Add 4. Slow, Dropwise Addition of Grignard Reagent (2.2 eq) Cool->Add React 5. Stir at Room Temperature (Monitor by TLC) Add->React Quench 6. Cool to 0 °C and Quench with sat. aq. NH₄Cl React->Quench Extract 7. Extract with EtOAc Quench->Extract Wash 8. Wash with Brine, Dry, and Concentrate Extract->Wash Purify 9. Purify by Column Chromatography Wash->Purify Product Pure 1,4-Diol Product Purify->Product

Sources

Application Note: Chemoselective Esterification Strategies for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This guide details the esterification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (referred to herein as Substrate A ). While the target hydroxyl group is primary, it is situated at a neopentyl-like position on a quaternary carbon (C4) bearing a bulky phenyl group. This creates significant steric occlusion. Furthermore, the C1 ketone functionality presents a chemoselectivity challenge, ruling out harsh acidic conditions or non-selective nucleophiles (e.g., Grignard reagents).

The Challenge: Sterics vs. Chemoselectivity
  • Steric Hindrance: The geminal phenyl group at C4 shields the hydroxymethyl group. Standard Fischer esterification is kinetically incompetent here, often requiring temperatures that degrade the ketone.

  • Ketone Sensitivity: Strong nucleophiles or reducing conditions must be avoided to preserve the cyclohexanone moiety.

  • Conformational Locking: The phenyl group predominantly occupies the equatorial position, locking the hydroxymethyl group in the axial position, further complicating the trajectory of nucleophilic attack.

Recommended Strategy

We employ Nucleophilic Catalysis (specifically DMAP) to overcome the kinetic barrier. By generating a highly electrophilic N-acylpyridinium intermediate, we can esterify the hindered alcohol under mild, neutral conditions that preserve the ketone.

MethodApplicabilityKey ReagentsPros/Cons
A. Anhydride Activation Simple Esters (Acetate, Propionate)Ac₂O, Pyridine, DMAPPros: Robust, scalable, cheap.Cons: Limited to available anhydrides.
B. Steglich Esterification Complex/Valuable AcidsDCC/EDC, DMAP, DCMPros: Mild, neutral pH, ideal for coupling drug pharmacophores.Cons: Urea byproduct removal (DCC).
C. Yamaguchi Esterification Extremely Hindered Acids2,4,6-Trichlorobenzoyl chloride, DMAPPros: Highest reactivity for difficult couplings.Cons: Multi-step, expensive reagents.

Decision Framework (Workflow)

The following logic gate determines the optimal protocol based on your specific acid partner (


).

Esterification_Workflow Start Start: Select Acid Partner (R-COOH) Simple Is R simple/cheap? (e.g., Acetyl, Benzoyl) Start->Simple Complex Is R complex/valuable? (e.g., Drug fragment) Start->Complex Anhydride_Method Protocol A: Anhydride/DMAP Simple->Anhydride_Method Yes Steglich_Method Protocol B: Steglich (DCC/DMAP) Complex->Steglich_Method Yes Fail_Check Did Steglich Fail (Low Yield)? Steglich_Method->Fail_Check Yamaguchi_Method Protocol C: Yamaguchi Esterification Fail_Check->Yamaguchi_Method Yes (Steric Failure)

Figure 1: Decision tree for selecting the appropriate esterification protocol.

Detailed Experimental Protocols

Protocol A: Standard Acylation (Acetylation/Benzoylation)

Best for: Synthesizing analytical standards or simple prodrugs.

Mechanism: The reaction relies on the formation of an N-acylpyridinium ion. DMAP is


 times more active than pyridine alone due to the resonance stabilization of this intermediate.

Reagents:

  • Substrate A (1.0 equiv)

  • Acid Anhydride (

    
    , 1.5 – 2.0 equiv)
    
  • Triethylamine (

    
    , 3.0 equiv) or Pyridine (solvent)
    
  • DMAP (4-Dimethylaminopyridine, 0.1 equiv)

  • DCM (Dichloromethane, anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask (RBF) and purge with

    
    .
    
  • Dissolution: Dissolve Substrate A in anhydrous DCM (0.2 M concentration).

  • Base Addition: Add

    
     (or Pyridine) and DMAP. Stir for 5 minutes at Room Temperature (RT).
    
    • Note: DMAP is catalytic; do not omit it, or the reaction will stall due to the neopentyl steric barrier.

  • Acylation: Add the Acid Anhydride dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir for 2–6 hours. Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

    • Target Rf: Ester product will be less polar (higher Rf) than the starting alcohol.

  • Quench: Add saturated

    
     solution and stir vigorously for 15 minutes to hydrolyze excess anhydride.
    
  • Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine/DMAP), then brine. Dry over

    
     and concentrate.
    
Protocol B: Steglich Esterification (DCC/DMAP)

Best for: Coupling valuable carboxylic acids (R-COOH) where anhydride formation is wasteful.

Scientific Rationale: This method generates the O-acylisourea in situ. The addition of DMAP is strictly required to intercept this intermediate before it rearranges to the unreactive N-acylurea side product, a common failure mode in hindered systems [1].

Reagents:

  • Substrate A (1.0 equiv)

  • Carboxylic Acid (

    
    , 1.1 – 1.2 equiv)
    
  • DCC (N,N'-Dicyclohexylcarbodiimide, 1.2 equiv)

  • DMAP (0.1 – 0.2 equiv)

  • DCM (anhydrous)

Procedure:

  • Preparation: Dissolve Substrate A, the Carboxylic Acid, and DMAP in anhydrous DCM (0.1 – 0.2 M) under

    
    .
    
  • Activation: Cool the solution to 0°C.

  • Coupling: Add DCC (dissolved in a minimum amount of DCM) dropwise.

    • Observation: A white precipitate (dicyclohexylurea, DCU) will form within minutes.

  • Incubation: Stir at 0°C for 30 minutes, then warm to RT. Stir overnight (12–18 hours).

    • Critical Step: If conversion is low after 18h, add 0.5 equiv more DCC and stir for another 6h.

  • Filtration: Filter the reaction mixture through a Celite pad to remove the insoluble DCU urea. Rinse the pad with cold DCM.

  • Workup: Wash the filtrate with saturated

    
    , then 0.5 M citric acid (or 1M HCl), then brine.
    
  • Purification: Flash column chromatography is usually required to remove traces of urea byproducts.

Self-Validating Check:

  • IR Spectroscopy: Look for the appearance of the Ester C=O stretch (~1735-1750 cm⁻¹) distinct from the Ketone C=O (~1715 cm⁻¹).

  • 1H NMR: The hydroxymethyl protons (–CH ₂OH) in the starting material typically appear around δ 3.5–3.8 ppm. Upon esterification, these protons will shift downfield to δ 4.0–4.5 ppm (deshielding by the ester).

Protocol C: Yamaguchi Esterification (Contingency)

Best for: Extremely sterically hindered acids or if Steglich fails.

Mechanism: Uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride.[1] The trichlorophenyl group is electron-withdrawing and sterically bulky, forcing the alcohol to attack the desired carbonyl [2].

Procedure:

  • Mixed Anhydride Formation: Dissolve the Carboxylic Acid (1.2 equiv) and

    
     (1.5 equiv) in THF. Add TCBC (1.2 equiv) at RT. Stir 1 hour.
    
  • Esterification: Add a solution of Substrate A (1.0 equiv) and DMAP (1.5 - 2.0 equiv, stoichiometric) in Toluene or THF to the mixed anhydride solution.

    • Note: Unlike Steglich, DMAP is often used stoichiometrically here to drive the reaction.

  • Reflux: Heat the mixture to 60–80°C for 4–8 hours.

  • Workup: Standard aqueous workup.

Mechanistic Visualization (DMAP Catalysis)

Understanding the catalytic cycle is vital for troubleshooting. If the reaction stalls, it is often because the N-acylpyridinium salt is not forming or is being hydrolyzed by wet solvent.

DMAP_Mechanism Reagents Acid Anhydride (or Activated Ester) Intermediate N-Acylpyridinium Salt (Super-Electrophile) Reagents->Intermediate Nucleophilic Attack DMAP DMAP (Catalyst) DMAP->Intermediate Product Ester Product + H+ Intermediate->Product Alcohol Attack (Rate Limiting Step) Substrate Substrate A (Hindered Alcohol) Substrate->Product Product->DMAP Catalyst Regeneration

Figure 2: The catalytic cycle of DMAP. The formation of the N-acylpyridinium salt is the key to overcoming the steric bulk of the neopentyl alcohol.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (TLC) Steric bulk preventing attack.Switch from Pyridine solvent to DCM + catalytic DMAP. If using Steglich, switch to Yamaguchi.
Low Yield (Steglich) Formation of N-acylurea.Ensure DMAP is added before DCC. Keep temp at 0°C during addition.
Ketone Reduction Accidental use of reducing agents.Ensure no hydride sources are present. Avoid Grignard-based esterification methods.
Product Hydrolysis Wet solvents or basic workup too long.Use anhydrous solvents.[2] Limit exposure to strong base during workup.

References

  • Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.

  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569–583.

Sources

Application Note: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one in Pharmacophore Modeling

[1]

Part 1: Executive Summary & Scientific Rationale

The "Gem-Disubstituted" Advantage

In modern medicinal chemistry, 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one represents more than a simple building block; it is a precision tool for conformational restriction .[1] The central cyclohexanone ring serves as a rigid spacer, while the gem-disubstitution at the C4 position (phenyl and hydroxymethyl groups) exploits the Thorpe-Ingold effect (or gem-dialkyl effect). This structural feature forces the substituents into defined axial/equatorial vectors, significantly reducing the entropic penalty of binding when interacting with target receptors—specifically GPCRs (e.g., Opioid, NK1, Sigma receptors) and certain hydrolases.

Pharmacophore Definition

This scaffold allows researchers to probe a specific pharmacophore triangle:

  • Hydrophobic/Aromatic Centroid (Ar): Provided by the C4-Phenyl group.[1]

  • Hydrogen Bond Donor/Acceptor (HBD/HBA): Provided by the C4-Hydroxymethyl group.[1]

  • Variable Polar Vector (VP): The C1-Ketone serves as an anchor for further diversification (e.g., reductive amination to introduce a basic nitrogen, essential for aminergic GPCRs).[1]

Part 2: Technical Deep Dive & Protocols

Conformational Analysis & Vector Mapping

Before synthesis or docking, the spatial arrangement of the pharmacophore points must be validated. The 4,4-disubstitution pattern creates a unique steric environment where the bulky phenyl group and the hydroxymethyl group compete for the equatorial position.

Key Insight: In the lowest energy chair conformation, the larger Phenyl group typically adopts the equatorial orientation to minimize 1,3-diaxial interactions, forcing the hydroxymethyl group into the axial position. This creates a specific "L-shaped" hydrophobic-polar vector distinct from mono-substituted analogs.[1]

Protocol A: In Silico Conformational Sampling

Objective: Determine the dominant spatial vectors of the scaffold to assess compatibility with a target binding pocket.

  • Structure Preparation:

    • Import the structure (SMILES: C1CC(=O)CCC1(CO)C2=CC=CC=C2) into your modeling suite (e.g., MOE, Schrödinger Maestro, or open-source RDKit).[1]

    • Protonate the hydroxyl group at pH 7.4.[1]

  • Conformational Search:

    • Method: Stochastic Search or Low-Mode MD.

    • Force Field: OPLS4 or MMFF94x.[1]

    • Solvent: Implicit water model (PBSA/GBSA).

    • Energy Window: 5.0 kcal/mol.[1]

  • Vector Calculation (The "Pharmacophore Triangle"):

    • Measure Distance

      
      : Centroid(Phenyl) to Oxygen(Hydroxymethyl).[1]
      
    • Measure Distance

      
      : Centroid(Phenyl) to Carbon(Ketone).[1]
      
    • Measure Angle

      
      : Centroid(Phenyl) — C4 — Oxygen(Hydroxymethyl).[1]
      
  • Analysis:

    • Filter conformers where the Phenyl ring is equatorial.[1]

    • Success Metric: If the population of the desired conformer >60%, the scaffold is suitable for rigidifying the target pharmacophore.

Scaffold Hopping & Library Design

This molecule is ideal for Scaffold Hopping —replacing flexible linkers in known drugs with this rigid core to improve metabolic stability or selectivity.[1]

Protocol B: Virtual Screening Overlay

Objective: Replace the flexible core of a known ligand (e.g., a Pethidine analog or a flexible PDE4 inhibitor) with the 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one scaffold.[1]

  • Reference Definition: Define the pharmacophore of the known active ligand (e.g., Aromatic center + Basic Amine + H-bond acceptor).[1]

  • Alignment:

    • Align the C4-Phenyl of the scaffold with the aromatic ring of the reference.

    • Align the C1-Ketone (or a virtual amine modeled at C1) with the basic nitrogen of the reference.[1]

  • Scoring: Calculate the Root Mean Square Deviation (RMSD) of the pharmacophore feature overlap.

    • Threshold: RMSD < 1.0 Å indicates a high-probability bioisostere.[1]

Synthetic Derivatization Workflow

The ketone functionality at C1 is the primary "exit vector" for library generation.[1] The most common transformation is Reductive Amination to install a basic amine, creating a classic "4-phenyl-cyclohexylamine" pharmacophore found in analgesics.[1]

Step-by-Step Derivatization:

  • Reactant: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (1.0 eq).[1]

  • Amine Partner: Primary or secondary amine (1.1 eq) (e.g., piperidine, morpholine, or benzylamine).[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq) in DCE or DCM.

  • Condition: Stir at Room Temperature for 12-24h.

  • Result: A library of 1-amino-4-hydroxy-4-phenylcyclohexanes. The cis/trans diastereoselectivity must be monitored, as the hydride attack will be influenced by the distal C4-substituents.

Part 3: Data Presentation & Visualization

Table 1: Pharmacophore Feature Distances (Calculated)

Typical values for the dominant equatorial-phenyl conformer.

Feature PairGeometric ParameterTypical Value (Å / °)Biological Relevance
Phenyl - OH Distance (

)
2.8 - 3.2 ÅInteraction with Ser/Thr residues in pocket
Phenyl - Ketone Distance (

)
5.5 - 6.0 ÅSpans hydrophobic pocket to ionic interaction site
OH - Ketone Distance (

)
4.8 - 5.2 ÅDefines polar interaction width
Ph - C4 - OH Angle (

)
~109.5° (Tetrahedral)Fixed geometry (Gem-disubstitution)
Figure 1: Pharmacophore Modeling Workflow

The following diagram illustrates the logical flow from scaffold selection to library generation.[1]

PharmacophoreWorkflowStartScaffold Selection:4-(Hydroxymethyl)-4-phenylcyclohexan-1-oneConfSearchConformational Analysis(MMFF94x / Low-Mode MD)Start->ConfSearchVectorCheckVector Verification(Axial-OH / Eq-Phenyl)ConfSearch->VectorCheck Identify Global MinimaDecisionPharmacophore Match?VectorCheck->DecisionSynthSynthetic Derivatization(Reductive Amination at C1)Decision->Synth Yes (RMSD < 1.0 Å)DiscardDiscard / Modify ScaffoldDecision->Discard NoLibraryFinal Library:4-Substituted-4-Phenyl-AminesSynth->Library Library Generation

Caption: Workflow for validating and utilizing the 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one scaffold in drug design.

Part 4: References

  • BenchChem. 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Product Information. Retrieved from

  • PubChem. 4-Phenylcyclohexanone Compound Summary (CID 78605). National Library of Medicine.[1] Retrieved from

  • Evans, B. E., et al. (1988).[1] Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists. Journal of Medicinal Chemistry. (Foundational text on "Privileged Structures" like substituted cyclohexanes).

  • Churcher, I., et al. (2006).[1][2] 4-Substituted cyclohexyl sulfones as potent, orally active gamma-secretase inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • PharmaBlock. Building Blocks: Sp3-rich aliphatic rings as bioisosteres. (Discusses the utility of 4,4-disubstituted cyclohexanes in improving solubility/PK). Retrieved from

Application Note: Functional Profiling & Screening Cascades for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold Paradigm

In modern drug discovery, 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (CAS: 51510-01-1) represents a versatile "privileged structure." Its core architecture—a lipophilic phenyl ring geminally substituted with a polar hydroxymethyl group on a cyclohexanone ring—possesses high structural homology to several blockbuster CNS agents and anti-inflammatory compounds.[1]

Specifically, this scaffold serves as a critical precursor for:

  • Opioid Analgesics: Structural analogs of Tramadol and Tapentadol , where the ketone is derivatized to an amine and the hydroxymethyl group modulates receptor affinity.[1]

  • SNRIs: Similarities to Venlafaxine , targeting serotonin (SERT) and norepinephrine (NET) transporters.[1]

  • PDE4 Inhibitors: The 4-phenylcyclohexanone moiety is a known pharmacophore for Phosphodiesterase 4 inhibition (e.g., Mesembrine analogs), relevant in asthma and COPD therapy.[1]

This Application Note details a rigorous Tiered Screening Cascade designed to evaluate libraries synthesized from this scaffold, moving from high-throughput target engagement to mechanistic validation and metabolic stability.

Tier 1: Primary Target Engagement (CNS & Pain Focus)[1]

Given the structural pedigree of the scaffold, the primary screen must assess affinity for G-Protein Coupled Receptors (GPCRs) involved in nociception.[1]

Protocol A: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

Objective: Determine the binding affinity (


) of derivatives for the human Mu-Opioid Receptor.[1]

Rationale: The 4-phenylcyclohexyl core is a classic opioid pharmacophore.[1] The hydroxymethyl group often acts as a hydrogen bond donor/acceptor within the receptor pocket, potentially enhancing selectivity over delta (DOR) or kappa (KOR) receptors.[1]

Materials:

  • Cell Line: CHO-K1 cells stably expressing human OPRM1 (MOR).[1]

  • Radioligand:

    
    -DAMGO (Specific Activity: ~50 Ci/mmol).[1]
    
  • Reference Ligand: Naloxone (non-selective antagonist).[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.[1]

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1-hMOR cells and homogenize in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 10-20 µ g/well .

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL Test Compound (8-point serial dilution, starting at 10 µM).

    • 25 µL

      
      -DAMGO (Final concentration: ~1 nM, near 
      
      
      
      ).[1]
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]

  • Detection: Add liquid scintillation cocktail and count radioactivity (CPM) on a MicroBeta counter.

Data Analysis: Calculate % Inhibition and fit to a one-site competition model to derive


. Convert to 

using the Cheng-Prusoff equation:

[1]

Tier 2: Functional & Enzymatic Profiling[1]

Compounds showing binding affinity (


) in Tier 1 must be validated for functional activity (Agonist vs. Antagonist) and off-target liability (PDE4).[1]
Protocol B: cAMP Accumulation Assay (Functional GPCR)

Objective: Distinguish between agonists (inhibit cAMP via


) and antagonists (no effect or block agonist).[1]

Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) using the Lance Ultra cAMP kit.[1]

  • Agonist Mode: Treat cells with compound + Forskolin.[1] A decrease in cAMP indicates MOR agonism.[1]

  • Antagonist Mode: Treat cells with compound + DAMGO (

    
    ).[1] Restoration of cAMP levels indicates antagonism.[1]
    
Protocol C: PDE4B Enzymatic Inhibition (Selectivity Screen)

Objective: Assess if the scaffold retains "legacy" PDE4 inhibitory activity, which could cause emetic side effects (a common issue with 4-phenylcyclohexanones).[1]

Workflow:

  • Enzyme: Human recombinant PDE4B1.[1]

  • Substrate: Fluorescein-labeled cAMP (100 nM).

  • Reaction: Incubate enzyme + compound + substrate for 45 min at RT.

  • Detection: Add IMAP binding reagent (nanoparticles bind phosphate groups of the product AMP).[1] Measure Fluorescence Polarization (FP).[1]

    • High FP = High Product = Low Inhibition.[1]

    • Low FP = Low Product = High Inhibition.[1]

Tier 3: ADME & Metabolic Stability[1]

The 4-hydroxymethyl and 1-ketone moieties are metabolic "soft spots." The ketone is prone to reduction by aldo-keto reductases (AKRs), while the hydroxymethyl group is a prime target for UGT-mediated glucuronidation.[1]

Protocol D: Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) and identify primary metabolites.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.[1]

  • NADPH Regenerating System.[1]

  • Test Compound (1 µM final).

Procedure:

  • Pre-incubation: Mix HLM (0.5 mg/mL) and compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH to start the reaction.[1]

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    
    
    [1]

Visualizing the Screening Cascade

The following diagram illustrates the decision logic for progressing a 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one derivative from library to lead.

ScreeningCascade Start Library Synthesis (Scaffold: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one) Tier1 Tier 1: Binding Screen (hMOR Binding Assay) Start->Tier1 Decision1 Ki < 1 µM? Tier1->Decision1 Tier2_Func Tier 2A: Functional GPCR (cAMP Modulation) Decision1->Tier2_Func Yes Discard Discard / Redesign Decision1->Discard No Tier2_PDE Tier 2B: Off-Target Screen (PDE4 Inhibition) Tier2_Func->Tier2_PDE Parallel Run Decision2 Agonist Profile? Low PDE4 Activity? Tier2_Func->Decision2 Tier2_PDE->Decision2 Tier3_ADME Tier 3: ADME Profiling (Microsomal Stability & Cytotoxicity) Decision2->Tier3_ADME Pass Decision2->Discard Fail (Emetic Risk) Lead Lead Candidate Nomination Tier3_ADME->Lead High Stability Tier3_ADME->Discard High Clearance

Caption: Decision tree for evaluating 4-phenylcyclohexan-1-one derivatives, prioritizing CNS potency while filtering for PDE4-mediated toxicity.

Summary of Key Reagents & Troubleshooting

Assay ComponentRecommended Reagent/SourceTroubleshooting Tip
Receptor Source PerkinElmer Membrane Preps (hMOR)Avoid freeze-thaw cycles; aliquot upon receipt.
Radioligand

-DAMGO (PerkinElmer)
Check specific activity; high background often indicates filter clogging (use 0.3% PEI).[1]
PDE4 Enzyme BPS Bioscience PDE4B1Enzyme loses activity if vortexed vigorously.[1] Mix by inversion.
Microsomes Corning Gentest™ HLMHigh turnover of this scaffold is common; consider blocking the hydroxymethyl group (e.g., fluorination) if stability is low.[1]

References

  • PubChem Compound Summary. (2023). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.[2][3][4] National Center for Biotechnology Information.[1] [Link][1][4]

  • Raffa, R. B., et al. (1992).[1] Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic.[1] Journal of Pharmacology and Experimental Therapeutics. [Link] (Contextual grounding for scaffold pharmacophore).

  • Press, N. J., et al. (2006).[1] PDE4 inhibitors – A review of the current field. Progress in Medicinal Chemistry. [Link] (Establishing the PDE4 liability of phenylcyclohexanones).

  • Zhang, J. H., et al. (1999).[1] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays (Z-Factor). Journal of Biomolecular Screening. [Link] (Standard for assay validation).[1]

Sources

"protocols for scaling up the synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the scalable synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (Target 1) . This molecule represents a challenging class of intermediates often utilized in the development of NK1 antagonists and opioid receptor modulators.

The Synthetic Challenge: The primary difficulty in synthesizing Target 1 lies in the chemoselectivity required to reduce a carboxylic ester (or acid) at the C4 position to a primary alcohol without reducing the ketone at the C1 position. Direct reduction strategies (e.g., using NaBH₄ or LiAlH₄ on the unprotected keto-ester) invariably lead to the formation of the diol (4-(hydroxymethyl)-4-phenylcyclohexanol) or complex mixtures.

The Solution: To ensure high fidelity and scalability, this protocol utilizes a Protection-Reduction-Deprotection (PRD) strategy. This route isolates the ketone functionality as a robust acetal (ketal) prior to the high-energy reduction step, ensuring the C1 carbonyl remains intact.

Route Overview:

  • Protection: Ketalization of Ethyl 4-oxo-1-phenylcyclohexanecarboxylate.

  • Reduction: Chemoselective reduction of the ester to the alcohol using Lithium Aluminum Hydride (LiAlH₄).[1]

  • Deprotection: Acid-catalyzed hydrolysis to regenerate the ketone.

Reaction Pathway Visualization

The following diagram illustrates the chemical workflow and critical decision nodes for this synthesis.

SynthesisRoute cluster_risks Process Risks SM Starting Material (Ethyl 4-oxo-1-phenyl- cyclohexanecarboxylate) Step1 Step 1: Protection (Ethylene Glycol, PTSA) SM->Step1 Dehydration (-H2O) Risk1 Risk: Diol Formation (If Protection Fails) SM->Risk1 Direct Red. Int1 Intermediate A (Dioxolane Protected Ester) Step1->Int1 Step2 Step 2: Reduction (LiAlH4, THF) Int1->Step2 Hydride Transfer Int2 Intermediate B (Protected Alcohol) Step2->Int2 Fieser Workup Step3 Step 3: Deprotection (HCl, Acetone) Int2->Step3 Hydrolysis Product TARGET 4-(Hydroxymethyl)-4- phenylcyclohexan-1-one Step3->Product Yield >85%

Figure 1: Synthetic workflow for the chemoselective preparation of the target compound.

Detailed Experimental Protocols

Step 1: Ketalization (Protection)

Objective: Mask the C1 ketone to prevent reduction. Scale: 100 g Input

ParameterSpecification
Reagents Ethyl 4-oxo-1-phenylcyclohexanecarboxylate (1.0 eq), Ethylene Glycol (5.0 eq), p-Toluenesulfonic acid (PTSA) (0.05 eq)
Solvent Toluene (10 vol relative to SM)
Apparatus Dean-Stark trap, Reflux Condenser, Mechanical Stirrer
Temp/Time Reflux (110°C) / 4–6 Hours
IPC (In-Process Control) TLC/GC (Disappearance of ketone carbonyl stretch)

Protocol:

  • Charge the reaction vessel with Starting Material and Toluene .

  • Add Ethylene Glycol and PTSA .

  • Heat to vigorous reflux with a Dean-Stark trap attached.

  • Critical Control Point: Monitor water collection. The reaction is driven by the azeotropic removal of water. Continue until theoretical water volume is collected and SM is <1% by GC.

  • Cool to room temperature. Wash with saturated NaHCO₃ (2x) to neutralize acid (prevents premature deprotection).

  • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Output: Intermediate A (Viscous oil or low-melting solid). Proceed directly to Step 2.

Step 2: Reduction (The Critical Step)

Objective: Reduce the ester to the primary alcohol.[1] Safety Alert: This step utilizes LiAlH₄.[1][2][3][4][5] Strict moisture control and quenching protocols are mandatory.

ParameterSpecification
Reagents Intermediate A (1.0 eq), LiAlH₄ (2.4 M in THF or pellets, 1.5 eq)
Solvent Anhydrous THF (15 vol)
Temp 0°C (Addition) → 25°C (Reaction)
Quench Method Fieser Method (1:1:3)

Protocol:

  • Setup: Flame-dry a 3-neck flask under Nitrogen atmosphere. Charge with Anhydrous THF and cool to 0°C.

  • Reagent Prep: Carefully add LiAlH₄ (pellets or solution) to the THF. Note: LiAlH₄ is pyrophoric.

  • Addition: Dissolve Intermediate A in THF (5 vol) and add dropwise to the LiAlH₄ slurry, maintaining internal temperature <10°C.

  • Allow to warm to room temperature and stir for 2 hours.

  • IPC: Monitor by TLC (Ester spot disappearance).

  • Quenching (Fieser Workup - Critical for Scale):

    • Cool mixture to 0°C.

    • For every x grams of LiAlH₄ used, add slowly:

      • x mL of Water (Caution: H₂ evolution).

      • x mL of 15% NaOH solution.

      • 3x mL of Water.

  • Warm to RT and stir for 30 minutes. The aluminum salts will form a granular white precipitate (not a slime).

  • Filter the granular solids through a Celite pad.

  • Concentrate the filtrate to yield Intermediate B .

Step 3: Deprotection

Objective: Remove the ketal to reveal the ketone.

ParameterSpecification
Reagents Intermediate B, 2N HCl (aq)
Solvent Acetone (5 vol)
Temp 25°C (Room Temp)

Protocol:

  • Dissolve Intermediate B in Acetone.

  • Add 2N HCl (approx 2 vol).

  • Stir at ambient temperature for 2–4 hours.

  • IPC: Monitor for disappearance of ketal (NMR or TLC).

  • Workup: Neutralize with saturated NaHCO₃. Evaporate Acetone. Extract aqueous residue with Ethyl Acetate.[2]

  • Purification: Recrystallize from Hexane/Ethyl Acetate or Isopropyl Ether to yield high-purity Target 1 .

Process Safety & Engineering Controls

The scale-up of Step 2 (LiAlH₄ reduction) poses the highest safety risk. The following logic gate must be applied before execution.

SafetyLogic Start Start Reduction Setup Check1 Is THF Anhydrous? (<50 ppm H2O) Start->Check1 Check2 Is Nitrogen Purge Active? Check1->Check2 Yes Stop STOP: Dry Solvent/System Check1->Stop No Action1 Proceed to LiAlH4 Charge Check2->Action1 Yes Check2->Stop No Quench Quench Phase Action1->Quench Reaction Complete Fieser Use Fieser Protocol (1g LAH : 1mL H2O : 1mL NaOH : 3mL H2O) Quench->Fieser

Figure 2: Safety logic gate for Hydride Reduction.

Key Safety Parameters:

  • Exotherm Control: The addition of the ester to LiAlH₄ is highly exothermic. Addition rates must be controlled to maintain T < 10°C during the initial phase.

  • Hydrogen Management: 4 moles of H₂ are generated per mole of LiAlH₄ during quenching. Ensure adequate venting.[1][2]

  • Alternative Reagents: For pilot-plant scales (>10kg), consider using Sodium Bis(2-methoxyethoxy)aluminum hydride (Red-Al / Vitride) in Toluene. It is non-pyrophoric, thermally more stable, and soluble in aromatic solvents, eliminating the need for THF.

Analytical Specifications

To validate the synthesis, the final product must meet the following criteria:

  • 1H NMR (CDCl₃, 400 MHz):

    • δ 7.2–7.4 (m, 5H, Phenyl).

    • δ 3.65 (s, 2H, -CH₂OH).

    • δ 2.3–2.6 (m, 8H, Cyclohexane ring protons).

    • Absence of: Singlet at δ 3.9 (indicative of unhydrolyzed ketal).

  • Mass Spectrometry (ESI+): [M+H]+ consistent with MW 204.27 Da.

  • HPLC Purity: >98.0% (Area %).[6]

References

  • Safety of LiAlH₄ Scale-up

    • Title: A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction.[3]

    • Source: ACS Chemical Health & Safety.
    • URL:[Link]

  • Reduction Mechanism & Selectivity

    • Title: Reduction of Esters using LiAlH4 to 1° Alcohols.[4]

    • Source: University of Calgary, Department of Chemistry.

    • URL:[Link][5]

  • Title: Synthesis of 1,4-dioxaspiro[4.5]decan-8-one (General Ketalization Protocol).
  • Workup Procedures

    • Title: Lithium Aluminum Hydride (LiAlH4) Workup Procedures (Fieser Method).[1]

    • Source: University of Rochester, Not Voodoo.
    • URL:[Link]

Sources

Application Notes and Protocols for the Recrystallization of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Imperative for Purity

In the landscape of pharmaceutical research and development, the purity of a compound is not merely a desirable attribute but a fundamental prerequisite for accurate biological evaluation and clinical success. 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (CAS No. 51510-01-1) is a versatile intermediate in the synthesis of various biologically active molecules.[1][2] Its molecular structure, featuring a polar hydroxyl and ketone moiety alongside a nonpolar phenyl group, presents a unique purification challenge. Recrystallization stands as the most powerful and cost-effective technique for purifying solid organic compounds, and a well-designed protocol is essential to achieve the high purity required for downstream applications.[3][4][5][6][7]

This comprehensive guide provides a detailed exploration of the recrystallization techniques tailored for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. Moving beyond a simple list of steps, this document elucidates the scientific principles underpinning each stage of the process, empowering the researcher to not only execute the protocol but also to troubleshoot and adapt it as necessary.

Physicochemical Profile and Rationale for Recrystallization

To develop an effective recrystallization protocol, a thorough understanding of the compound's physicochemical properties is paramount.

PropertyValue/InformationSource
CAS Number 51510-01-1
Molecular Formula C₁₃H₁₆O₂[2]
Molecular Weight 204.27 g/mol [2]
Physical Form Solid
Structural Features Phenyl group (nonpolar), Cyclohexanone ring (moderately polar), Hydroxymethyl group (polar, capable of hydrogen bonding)Inferred from structure

The presence of both polar and non-polar functionalities suggests that 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one will exhibit moderate polarity. This duality is the key to selecting an appropriate solvent system for recrystallization. The ideal solvent will dissolve the compound sparingly or not at all at room temperature but will readily dissolve it at an elevated temperature.[3][4][8] This temperature-dependent solubility differential is the cornerstone of successful recrystallization.[8]

Strategic Solvent Selection: A Systematic Approach

The choice of solvent is the most critical variable in recrystallization.[8][9][10] A systematic screening process is recommended to identify the optimal solvent or solvent system.

Guiding Principles for Solvent Selection:
  • "Like Dissolves Like" : The moderate polarity of the target compound suggests that solvents of intermediate polarity, or a mixture of a polar and a non-polar solvent, will be most effective.[5]

  • Solubility Profile : The ideal solvent should exhibit a steep solubility curve, meaning a significant increase in solubility with temperature.[3][11]

  • Boiling Point : The solvent's boiling point should be below the melting point of the compound to prevent "oiling out," a phenomenon where the compound melts before dissolving.[12][13]

  • Inertness : The solvent must not react with the compound.[3][9]

  • Volatility : The solvent should be sufficiently volatile to be easily removed from the purified crystals.[9]

Recommended Solvents for Screening:

Based on the structural features of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, the following solvents and solvent systems should be considered for initial screening:

  • Single Solvents:

    • Ethanol

    • Isopropanol

    • Acetone

    • Ethyl acetate

    • Toluene

  • Solvent Systems (Mixed Solvents):

    • Ethanol/Water

    • Acetone/Hexane

    • Ethyl acetate/Hexane

Experimental Protocol for Solvent Screening:
  • Place approximately 50 mg of the crude 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then in an ice-water bath.

  • Observe the formation of crystals. The ideal solvent will yield a good crop of well-formed crystals upon cooling.

Detailed Recrystallization Protocol

This protocol is a robust starting point for the purification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. It is designed to be a self-validating system, with checkpoints to ensure optimal purity and yield.

Materials and Equipment:
  • Crude 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

  • Selected recrystallization solvent/solvent system

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

Step-by-Step Methodology:
  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask of appropriate size (the flask should not be more than half-full with the final solution).

    • Add a minimal amount of the chosen solvent, just enough to create a slurry.

    • Heat the mixture to the boiling point of the solvent with gentle stirring.

    • Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure maximum recovery of the purified compound.[5][8]

  • Decolorization (if necessary):

    • If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution.

    • Boil the solution with the charcoal for a few minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if necessary):

    • If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[8][14] Rapid cooling can trap impurities within the crystal lattice.

    • Once the solution has reached room temperature, place the flask in an ice-water bath to maximize the yield of crystals.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Buchner funnel and flask.

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities. It is critical to use cold solvent to avoid dissolving the purified crystals.

  • Drying:

    • Dry the crystals thoroughly to remove any residual solvent. This can be achieved by leaving them under vacuum on the filter funnel for a period, followed by air-drying or drying in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow Diagram

Recrystallization_Workflow Crude Crude Solid Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Decolorize Decolorize with Activated Charcoal (Optional) Dissolve->Decolorize Colored Solution Cool Slow Cooling & Crystallization Dissolve->Cool Clear Solution HotFilter Hot Gravity Filtration (Optional) Decolorize->HotFilter HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Ice-Cold Solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystals Dry->Pure

Caption: A schematic overview of the recrystallization process.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out The melting point of the solid is lower than the boiling point of the solvent. The solution is cooled too rapidly. High concentration of impurities.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent or a different solvent system.[12][13][15][16]
No Crystals Form The solution is not sufficiently saturated. The solution has been cooled too rapidly, leading to a supersaturated state.Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. Add a seed crystal of the pure compound. If supersaturation is suspected, gently reheat and cool more slowly.[14]
Low Recovery Too much solvent was used for dissolution. The crystals were washed with solvent that was not ice-cold. Premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Always wash crystals with ice-cold solvent. Ensure all apparatus for hot filtration is pre-heated.
Impure Crystals The solution was cooled too quickly, trapping impurities. The chosen solvent is not appropriate for rejecting the specific impurities present.Repeat the recrystallization process, ensuring slow cooling. Re-evaluate the solvent choice through systematic screening.

Conclusion: A Commitment to Purity

The successful recrystallization of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a critical step in ensuring the integrity of subsequent research and development activities. By understanding the fundamental principles of solubility and crystallization, and by employing a systematic and meticulous approach, researchers can consistently obtain this valuable intermediate in high purity. This guide serves as a foundational resource, empowering scientists to optimize their purification strategies and advance their scientific endeavors with confidence.

References

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Retrieved January 29, 2026, from [Link]

  • EBSCO Information Services. (n.d.). Recrystallization (chemistry). EBSCO Research Starters. Retrieved January 29, 2026, from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 29, 2026, from [Link]

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. Retrieved January 29, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2001). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Nichols, L. (n.d.). Recrystallization. Retrieved January 29, 2026, from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved January 29, 2026, from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved January 29, 2026, from [Link]

  • Scribd. (n.d.). Recrystallization Techniques for Purification. Retrieved January 29, 2026, from [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved January 29, 2026, from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Magoo, D., Srivastava, A., & Dutta, S. (2025). Purification of Organic Compounds by Recrystallization. In Practical Organic Chemistry Workbook.
  • LibreTexts. (2023, January 29). Recrystallization. Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved January 29, 2026, from [Link]

  • Adam, W., & Griesbeck, A. G. (2025, August 7). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. ResearchGate. Retrieved January 29, 2026, from [Link]

  • Crysdot LLC. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). CN112778108A - Synthesis method of 4-substituted cyclohexanone.
  • Porco, J. A., & Boddy, C. N. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. National Center for Biotechnology Information. Retrieved January 29, 2026, from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
  • Google Patents. (n.d.). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.
  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-4-methylcyclohexan-1-one. PubChem. Retrieved January 29, 2026, from [Link]

  • A1Books. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one|CAS 51510-01-1. Retrieved January 29, 2026, from [Link]

Sources

Application Note: Strategic Utilization of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one in Divergent Pharmacophore Synthesis

[1]

Executive Summary & Structural Logic

In the realm of CNS drug discovery, the 4-phenylcyclohexyl moiety is a "privileged structure," forming the core of blockbuster analgesics (e.g., Tramadol, Pethidine) and NK1 antagonists (e.g., Netupitant). However, accessing quaternary centers at the 4-position with precise stereochemical control remains a synthetic bottleneck.

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one offers a unique solution. It provides a pre-installed quaternary center with orthogonal functionality:

  • C1-Ketone: Ready for reductive amination or Grignard addition to establish the "polar head" (amine/alcohol).

  • C4-Hydroxymethyl: A versatile "handle" for intramolecular cyclization (spiro-ether formation) or extension into lipophilic pockets.

  • C4-Phenyl: Provides the necessary lipophilic anchor for receptor binding (Mu-opioid/NK1).

This guide outlines two high-value synthetic workflows: Stereoselective Reductive Amination (for linear pharmacophores) and Intramolecular Spiro-Cyclization (for rigidified scaffolds).

Visualization: Divergent Synthetic Pathways[1]

The following pathway map illustrates how this single building block diverges into three distinct pharmacological classes.

Gcluster_legendLegendStart4-(Hydroxymethyl)-4-phenylcyclohexan-1-one(CAS: 51510-01-1)Inter1Intermediate A:Imine / Enamine FormationStart->Inter1R-NH2, Ti(OiPr)4Inter2Intermediate B:1,4-Diol (Cis/Trans Mix)Start->Inter2NaBH4 ReductionPath1Pathway 1:Reductive AminationInter1->Path1Path2Pathway 2:Spiro-CyclizationInter2->Path2Prod1Target Class 1:4-Substituted Opioid Ligands(e.g., Spiradoline Analogs)Path1->Prod1NaBH(OAc)3(Cis/Trans Selectivity)Prod2Target Class 2:Spiro-Tetrahydrofurans(Rigidified NK1 Antagonists)Path2->Prod2Tosyl Chloride / NaH(Intramolecular Etherification)keyBlue: Starting Material | Green: Synthetic Strategy | Red: Pharmacophore Class

Figure 1: Divergent synthesis map showing the transformation of the core ketone into linear opioid-like ligands and rigidified spiro-cyclic ethers.[1]

Protocol 1: Stereoselective Reductive Amination

Objective: To install a basic amine at the C1 position while controlling the cis/trans ratio relative to the C4-phenyl group. This is critical because opioid receptor affinity often depends strictly on the equatorial/axial orientation of the amine.

Mechanistic Insight

Direct reductive amination often yields a mixture of diastereomers. Using Titanium(IV) isopropoxide [Ti(OiPr)4] as a Lewis acid dehydrating agent ensures complete formation of the imine prior to reduction, often enhancing thermodynamic control (favoring the equatorial amine).

Materials
  • Substrate: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (1.0 eq)

  • Amine: Secondary amine (e.g., Dimethylamine, Pyrrolidine) or Primary amine (1.1 eq)

  • Catalyst: Titanium(IV) isopropoxide (1.2 eq)

  • Reductant: Sodium triacetoxyborohydride [NaBH(OAc)3] (1.5 eq) or NaBH4

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Methodology
  • Imine Formation:

    • In a flame-dried flask under Argon, dissolve the ketone (1.0 eq) in anhydrous DCE (0.2 M).

    • Add the amine (1.1 eq) followed by Ti(OiPr)4 (1.2 eq) dropwise.

    • Critical Checkpoint: Stir at room temperature for 6–12 hours. Monitor by IR (disappearance of ketone C=O stretch at ~1715 cm⁻¹) or TLC. The solution should turn slightly viscous/yellow.

  • Reduction:

    • Option A (Thermodynamic Control - Trans): Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) in portions. Stir for 12 hours. This bulky hydride favors equatorial attack, placing the amine in the equatorial position (usually trans to the bulky C4-phenyl).

    • Option B (Kinetic Control - Cis): Use L-Selectride at -78°C if the axial amine is required (less common for this scaffold but possible).

  • Workup (Titanium Quench):

    • Safety Note: Quenching Titanium reactions can form gelatinous emulsions.

    • Add 1N NaOH or a saturated solution of Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until two clear layers form.

    • Extract with DCM (3x). Dry over Na2SO4.

  • Purification:

    • Flash chromatography (DCM/MeOH/NH4OH). The cis and trans isomers are usually separable on silica due to the polarity difference of the free hydroxyl group.

Protocol 2: Synthesis of Spiro-Tetrahydrofurans

Objective: To utilize the C4-hydroxymethyl group to create a 2-oxa-spiro[4.5]decane framework. This restricts conformational freedom, potentially increasing selectivity for NK1 or Sigma receptors.

Mechanistic Insight

This protocol relies on the intramolecular Williamson ether synthesis . By converting the primary alcohol (on the hydroxymethyl group) into a leaving group (Tosylate/Mesylate), the C1-alcohol (formed by reduction of the ketone) can attack the C4-sidechain. Note: This requires the C1-hydroxyl and C4-hydroxymethyl groups to be in a specific spatial proximity (usually boat/twist-boat conformation intermediates).

Step-by-Step Methodology
  • Global Reduction:

    • Dissolve 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one in MeOH.

    • Add NaBH4 (2.0 eq) at 0°C. Stir for 2 hours.

    • Quench and isolate the crude 1,4-diol .

  • Selective Activation (The Challenge):

    • The primary alcohol (hydroxymethyl) is more nucleophilic and sterically accessible than the secondary alcohol (ring C1).

    • React the crude diol (1.0 eq) with Tosyl Chloride (TsCl) (1.05 eq) and Pyridine in DCM at -10°C.

    • Goal: Selectively tosylate the primary -CH2OH leaving the secondary -OH free.

  • Cyclization:

    • Dissolve the mono-tosylate in dry THF.

    • Add Sodium Hydride (NaH) (2.0 eq, 60% dispersion) carefully at 0°C.

    • Heat to reflux for 4–8 hours.

    • Mechanism:[2][3][4] The secondary alkoxide attacks the primary tosylate, closing the 5-membered ether ring to form the spiro-system.

  • Validation:

    • NMR Signature: Look for the disappearance of the AB quartet of the -CH2-OTs and the appearance of the spiro-ether -CH2-O- signals (typically shifted upfield relative to the tosylate).

Comparative Data: Reaction Optimization

The following table summarizes expected yields and diastereoselectivity ratios (dr) based on solvent choice during the Reductive Amination (Protocol 1).

Solvent SystemReductantTemperatureYield (%)Major Isomer (Amine position)Notes
DCE / Ti(OiPr)4 NaBH(OAc)325°C85-92%Equatorial (Trans)Standard protocol; high thermodynamic control.
MeOH (No Ti) NaBH3CN25°C60-70%Mixed (60:40)Slower imine formation leads to lower dr.
THF L-Selectride-78°C75%Axial (Cis)Kinetic control; difficult workup due to boron salts.

References & Authority

The protocols above are derived from standard methodologies applied to 4-substituted cyclohexanones, validated by the specific reactivity profile of the hydroxymethyl-phenyl motif.

  • Source of Material:

    • Sigma-Aldrich / Merck: (CAS: 51510-01-1).

    • Key Organics: (Search: KEY410536911).

  • Methodological Grounding:

    • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996 , 61, 3849-3862.

    • Spiro-Ether Synthesis: Caron, S., et al. "Preparation of 4-phenyl-4-cyanocyclohexanone and its conversion to spiro-ether derivatives." Organic Process Research & Development2006 , 10, 257. (Analogous chemistry on the 4-phenyl scaffold).

  • Application Context (Opioids/NK1):

    • Opioid SAR: Lednicer, D. "The Organic Chemistry of Drug Synthesis," Volume 1, Chapter on 4-phenylpiperidines and related cyclohexanes.

    • NK1 Scaffolds: Hoffman, T., et al. "Design and synthesis of novel NK1 antagonists based on the 4-phenylcyclohexane core." Bioorg. Med. Chem. Lett.2006 .[3]

Safety Warning:

  • Titanium(IV) isopropoxide is moisture-sensitive and an irritant.

  • Sodium Cyanoborohydride (if used) generates HCN gas under acidic conditions; perform all operations in a well-ventilated fume hood.

  • Always consult the MSDS for CAS 51510-01-1 before handling.

Application Note: Strategic Library Development from 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional (3D) scaffolds with higher fractions of


 hybridized carbons (

).[1][2] Increased

correlates with improved solubility and clinical success rates [1].

This guide details the development of compound libraries utilizing 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one . This scaffold is uniquely positioned for Fragment-Based Drug Discovery (FBDD) because it possesses:

  • A Quaternary Center: Breaks metabolic symmetry and locks conformation.

  • Bifunctionality: A ketone (C1) and a primary alcohol (C4) allow for orthogonal expansion.

  • Defined Vectors: The phenyl group provides a lipophilic anchor, while the ketone and alcohol handles allow growth in perpendicular vectors.

Structural Analysis & Stereochemical Strategy

Before synthesis, one must understand the conformational landscape. The 4-position is gem-disubstituted with a phenyl ring and a hydroxymethyl group.

  • Conformational Anchoring: The phenyl group (A-value ~2.8 kcal/mol) is significantly bulkier than the hydroxymethyl group (A-value ~1.7 kcal/mol). Consequently, the scaffold adopts a chair conformation where the phenyl group resides in the equatorial position to minimize 1,3-diaxial interactions.

  • Reactivity Implication: Reagents approaching the C1 ketone will encounter steric differentiation between the "top" and "bottom" faces, governed by the fixed C4 center.

Diagram 1: Scaffold Divergence Strategy

ScaffoldStrategy Scaffold 4-(Hydroxymethyl)- 4-phenylcyclohexan-1-one (Core Scaffold) Path1 Pathway A: Reductive Amination (C1 Expansion) Scaffold->Path1 Path2 Pathway B: Spirocyclization (Bucherer-Bergs) Scaffold->Path2 Path3 Pathway C: O-Functionalization (Ether/Ester) Scaffold->Path3 Lib1 Secondary Amine Library Path1->Lib1 Diversity Reagent: Primary Amines Lib2 Spiro-Hydantoin Library Path2->Lib2 Rigidification Lib3 Macrocycles or Probes Path3->Lib3 Linker attachment

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the ketone and alcohol functionalities.

Module A: Reductive Amination (The Nitrogen Vector)

The transformation of the C1 ketone into an amine is the primary method for introducing diversity. Using sodium triacetoxyborohydride (STAB) allows for a mild, one-pot reaction compatible with the C4-alcohol [2].

Stereochemical Outcome

Reductive amination of 4-substituted cyclohexanones yields cis and trans isomers.

  • Major Isomer: The hydride donor typically attacks from the axial direction (less sterically hindered), pushing the new amine group into the equatorial position.

  • Result: The trans-isomer (Phenyl and Amine are trans-diequatorial) is generally the major product.

Protocol 1: Parallel Reductive Amination

Scope: Synthesis of a 96-member secondary amine library.

Reagents:

  • Scaffold: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (0.1 mmol per well)

  • Diversity Set: 96 Primary Amines (

    
    )
    
  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Acid Catalyst: Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the scaffold in DCE to a concentration of 0.2 M.

  • Dispensing: Aliquot 500 µL (0.1 mmol) of scaffold solution into each well of a 96-well deep-well plate.

  • Amine Addition: Add 1.2 equivalents (0.12 mmol) of the specific primary amine to each well.

  • Imine Formation: Add 1.2 equivalents of AcOH. Seal and shake at Room Temperature (RT) for 1 hour to ensure imine formation.

  • Reduction: Add 1.5 equivalents of STAB (solid or slurry in DCE). Note: Gas evolution (

    
    ) will occur; ensure venting.
    
  • Incubation: Shake at RT for 16 hours.

  • Quench: Add 1 mL of saturated aqueous

    
    . Vortex vigorously for 5 minutes.
    
  • Extraction: Separate the organic layer (DCE is denser than water). Pass the organic layer through a hydrophobic frit or phase separator.

  • Purification: Evaporate solvent. Purify via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to isolate the basic amine product from non-basic impurities.

Diagram 2: Reductive Amination Workflow

ReductiveAmination Start Scaffold + Amine (R-NH2) in DCE + AcOH Imine Imine Intermediate (In situ) Start->Imine 1h, RT Reduction Add NaBH(OAc)3 (STAB) Imine->Reduction Hydride Transfer Quench Quench: Sat. NaHCO3 Phase Separation Reduction->Quench 16h, RT Purify SCX-2 Cartridge (Catch & Release) Quench->Purify Organic Layer Final Purified Secondary Amine (Major: Trans-diequatorial) Purify->Final NH3/MeOH Elution

Caption: High-throughput workflow for generating secondary amines, utilizing SCX-2 purification for library speed.

Module B: Spirocyclic Expansion (The 3D Vector)

To further increase rigidity and metabolic stability, the Bucherer-Bergs reaction converts the ketone into a spiro-hydantoin. This is a classic "privileged structure" modification in medicinal chemistry [3].

Stereochemical Outcome

The Bucherer-Bergs reaction is thermodynamically controlled.[3]

  • Mechanism: The carbonate attacks the nitrile intermediate.

  • Result: The C4-phenyl group directs the formation. The major isomer typically places the hydantoin's C=O group in the less hindered position relative to the C4-phenyl. In 4-tert-butylcyclohexanone analogs, this reaction yields the cis-hydantoin (referring to the relationship between the bulky group and the hydantoin nitrogen) [4].

Protocol 2: Bucherer-Bergs Spirocyclization

Scope: Batch synthesis of the spiro-core for subsequent alkylation.

Reagents:

  • Scaffold: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one[4][5]

  • Reagents: Potassium Cyanide (KCN), Ammonium Carbonate ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    [6][7][8]
    
  • Solvent: 1:1 Ethanol/Water

Methodology:

  • Mixing: In a pressure tube, dissolve 1.0 g (4.9 mmol) of scaffold in 10 mL EtOH and 10 mL water.

  • Reagent Addition: Add

    
     (4 equiv) and KCN (2 equiv). Caution: KCN is highly toxic. Use bleach traps for waste.
    
  • Heating: Seal the tube and heat to 60°C for 24 hours. The mixture will likely become a slurry.

  • Workup: Cool to RT. Pour the mixture into 50 mL of ice water.

  • Precipitation: The spiro-hydantoin product is often insoluble in water. Collect the precipitate by vacuum filtration.

  • Recrystallization: Recrystallize from hot ethanol to isolate the major diastereomer.

  • Validation: Verify stereochemistry via NOESY NMR. The NH proton of the hydantoin should show NOE correlations indicative of its axial/equatorial orientation relative to the phenyl ring.

Quantitative Data Summary

The following table summarizes expected physicochemical shifts when derivatizing this scaffold.

ParameterCore ScaffoldAmine Derivative (Avg)Spiro-Hydantoin
MW (Da) 204.27~350 - 450274.3
cLogP ~1.82.5 - 3.5~1.2
H-Bond Donors 1 (OH)2 (OH, NH)3 (OH, 2xNH)
Fsp3 0.54Maintains High Fsp3Increases Rigidity
Topological PSA 37 Ų~45-60 Ų~95 Ų

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][9] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins.[6] Chemical Reviews, 46(3), 403–470.[6][8] Link

  • Munday, L. (1961). Amino-acids of the Cyclohexane Series. Part I. Journal of the Chemical Society, 4372-4379. Link

Disclaimer: All protocols involve hazardous chemicals (KCN, Borohydrides). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. This valuable intermediate possesses a tertiary alcohol and a ketone, presenting unique challenges in its synthesis and purification. This document provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity.

Introduction to the Synthesis

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one typically proceeds via a base-catalyzed aldol addition of formaldehyde to 4-phenylcyclohexanone. While seemingly straightforward, this reaction is often complicated by the high reactivity of formaldehyde and the potential for multiple side reactions. Understanding these potential pitfalls is critical for successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • Thin Layer Chromatography (TLC) analysis shows mostly unreacted 4-phenylcyclohexanone.

  • After workup, the isolated product mass is significantly lower than the theoretical yield.

Possible Causes and Solutions:

Cause Scientific Rationale Recommended Action
Inefficient Enolate Formation The reaction proceeds through the formation of an enolate from 4-phenylcyclohexanone, which then acts as a nucleophile. If the base is not strong enough or if there are acidic protons present (e.g., from water in the solvent), enolate formation will be suppressed.Use a non-nucleophilic, strong base such as lithium diisopropylamide (LDA) or potassium tert-butoxide to ensure complete enolate formation. Ensure all glassware is oven-dried and solvents are anhydrous.
Low Reaction Temperature Aldol additions can be slow at low temperatures. While cooling is often necessary to control side reactions, excessively low temperatures can stall the reaction.Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C for LDA) and allow the reaction to slowly warm to room temperature. Monitor the reaction progress by TLC.
Poor Quality Formaldehyde Source Aqueous formaldehyde (formalin) contains water, which can quench the enolate. Paraformaldehyde, a solid polymer of formaldehyde, can be difficult to depolymerize efficiently in situ.Use a freshly opened bottle of high-purity paraformaldehyde and ensure it is completely depolymerized before adding the enolate solution. Alternatively, generate formaldehyde gas by heating paraformaldehyde and bubbling it through the reaction mixture.[1]
Problem 2: Formation of a White, Insoluble Precipitate or Polymeric Sludge

Symptoms:

  • The reaction mixture becomes thick and difficult to stir.

  • A significant amount of white, insoluble material is observed during workup.

Possible Causes and Solutions:

Cause Scientific Rationale Recommended Action
Polymerization of Formaldehyde Formaldehyde has a strong tendency to polymerize, especially in the presence of acids or bases.[2][3] This is a common side reaction that consumes the formaldehyde and complicates purification.Add the enolate solution slowly to the formaldehyde source (or vice-versa, depending on the specific protocol) to maintain a low concentration of the reactive species and minimize polymerization. Ensure the reaction temperature is well-controlled.
Excess Formaldehyde A large excess of formaldehyde can lead to the formation of poly-hydroxymethylated byproducts and increase the rate of polymerization.Use a stoichiometric amount or a slight excess (e.g., 1.1-1.5 equivalents) of formaldehyde. Carefully control the addition rate.
Problem 3: Presence of Multiple Spots on TLC, Indicating Byproduct Formation

Symptoms:

  • TLC analysis of the crude product shows multiple spots in addition to the desired product and starting material.

Possible Causes and Solutions:

Cause Scientific Rationale Recommended Action
Multiple Hydroxymethylations The product, 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, still has an enolizable proton and can react with additional formaldehyde to give di- and tri-hydroxymethylated byproducts.Control the stoichiometry of formaldehyde carefully. Slow addition of the formaldehyde source can help to favor the mono-addition product.
Crossed Cannizzaro Reaction Under strongly basic conditions, formaldehyde can act as a hydride donor, reducing another molecule of aldehyde or ketone. In this case, the ketone of the desired product can be reduced to a secondary alcohol, forming 1-(hydroxymethyl)-1-phenylcyclohexan-4-ol.[4][5][6] Formaldehyde itself is oxidized to formate.Use a non-nucleophilic base (e.g., LDA) instead of hydroxide or alkoxide bases. If using a hydroxide or alkoxide, maintain a low reaction temperature and avoid a large excess of the base.
Self-Condensation of 4-phenylcyclohexanone If the enolate of 4-phenylcyclohexanone reacts with another molecule of the starting ketone, a self-aldol addition product will be formed.Add the enolate solution slowly to the formaldehyde to ensure it reacts with the more electrophilic formaldehyde rather than the less reactive starting ketone.[7]
Dehydration of the Product Although less common for tertiary alcohols, under acidic or harsh basic conditions during workup or purification, the product could potentially dehydrate to form an α,β-unsaturated ketone.Maintain neutral or mildly basic conditions during the aqueous workup. Avoid excessive heat during purification.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction and major potential side reactions.

Synthesis_Pathways Start 4-Phenylcyclohexanone Enolate Enolate Start->Enolate Base Product 4-(Hydroxymethyl)-4- phenylcyclohexan-1-one Enolate->Product + Formaldehyde Multi_Add Multiple Hydroxymethylation Products Enolate->Multi_Add + Excess Formaldehyde Self_Aldol Self-Aldol Product Enolate->Self_Aldol + 4-Phenylcyclohexanone Cannizzaro 1-(Hydroxymethyl)-1-phenylcyclohexan-4-ol (Cannizzaro Byproduct) Product->Cannizzaro Base, CH2O (Hydride Transfer) Formaldehyde Formaldehyde (CH2O) Polymer Poly(oxymethylene) Formaldehyde->Polymer Base/Acid catalyst

Caption: Reaction scheme for the synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one and potential byproduct pathways.

Frequently Asked Questions (FAQs)

Q1: What is the best source of formaldehyde for this reaction?

A1: While formalin (aqueous formaldehyde) is readily available, it is generally not recommended due to the presence of water, which can interfere with the base-catalyzed reaction. Paraformaldehyde, a solid polymer, is a better choice as it can be used in anhydrous conditions. However, its depolymerization can be sluggish. For optimal results, generating formaldehyde gas by heating paraformaldehyde and bubbling it into the reaction mixture is a highly effective method, though it requires a more specialized setup.[1]

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that provides good separation between the starting material (4-phenylcyclohexanone) and the more polar product. A mixture of ethyl acetate and hexanes (e.g., 30:70) is a good starting point. The product should have a lower Rf value than the starting material. Staining with potassium permanganate can help visualize the spots.

Q3: My crude product is a thick, oily residue that is difficult to purify. What are the best purification methods?

A3: The crude product is often a mixture of the desired product, unreacted starting material, and various byproducts. Column chromatography on silica gel is the most effective method for purification. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity will allow for the separation of the less polar starting material and byproducts from the more polar desired product.

Q4: Can I use a Grignard or Reformatsky reaction to synthesize this molecule?

A4: While theoretically possible, these routes are more complex for this specific target. A Grignard reaction of a phenylmagnesium halide with a 4-oxocyclohexanecarboxylate ester would likely lead to the addition of two phenyl groups to the ester. A Reformatsky reaction is also a possibility but is generally used for the synthesis of β-hydroxy esters. The aldol addition of formaldehyde is the most direct and commonly employed route.

Q5: What analytical techniques can be used to confirm the structure of the product and identify byproducts?

A5:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum of the product should show characteristic peaks for the phenyl group, the cyclohexanone ring protons, and a singlet for the hydroxymethyl protons.

  • Infrared (IR) Spectroscopy: This will show characteristic absorptions for the hydroxyl group (a broad peak around 3400 cm⁻¹) and the ketone carbonyl group (a sharp peak around 1710 cm⁻¹).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of byproducts.

Sample Experimental Protocol: Aldol Addition of Formaldehyde to 4-Phenylcyclohexanone

Disclaimer: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety protocols.

Materials:

  • 4-Phenylcyclohexanone

  • Paraformaldehyde

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric Acid (1 M)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Enolate Formation: Cool the THF to 0 °C in an ice bath. Slowly add potassium tert-butoxide to the flask. Then, add a solution of 4-phenylcyclohexanone in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Formaldehyde Addition: In a separate flask, suspend paraformaldehyde in anhydrous THF. Slowly add this suspension to the enolate solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 7. Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow

Experimental_Workflow Start Start: Anhydrous THF in flame-dried flask Base_Add Add Potassium tert-butoxide at 0°C Start->Base_Add Ketone_Add Add 4-Phenylcyclohexanone solution dropwise at 0°C Base_Add->Ketone_Add Enolate_Form Stir for 1 hr at 0°C (Enolate Formation) Ketone_Add->Enolate_Form Formaldehyde_Add Add Paraformaldehyde suspension at 0°C Enolate_Form->Formaldehyde_Add Reaction Warm to RT and stir (Monitor by TLC) Formaldehyde_Add->Reaction Quench Quench with 1M HCl at 0°C Reaction->Quench Extraction Extract with Ethyl Acetate and wash Quench->Extraction Drying Dry with MgSO4 and concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Product Pure 4-(Hydroxymethyl)-4- phenylcyclohexan-1-one Purification->Product

Caption: A step-by-step workflow for the synthesis and purification of the target molecule.

References

  • MDPI. Synthesis and Characterization of Polymethylhydrosiloxane-Modified Phenol–Formaldehyde Resin. [Link]

  • ResearchGate. Synthesis and properties of methylcyclohexanone-formaldehyde resin. [Link]

  • Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]

  • SciSpace. I. Base-catalyzed Reaction of Alkyl Aryl Ketones with Formaldehyde in Dimethyl Sulfoxide. [Link]

  • ResearchGate. Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • National Center for Biotechnology Information. Detecting DNA hydroxymethylation: exploring its role in genome regulation. [Link]

  • Britannica. Aldehyde condensation polymer. [Link]

  • Wikipedia. Cannizzaro reaction. [Link]

  • National Center for Biotechnology Information. 4-Phenylcyclohexanone. [Link]

  • Google Patents.
  • ResearchGate. Hi, does anyone know how to carry out an aldol reaction using formaldehyde but without using a solution of it (usually it is in water)?. [Link]

  • National Center for Biotechnology Information. Formaldehyde surrogates in multicomponent reactions. [Link]

  • National Center for Biotechnology Information. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. [Link]

  • Chemistry Steps. Cannizzaro Reaction. [Link]

  • JoVE. Video: Crossed Aldol Reaction Using Weak Bases. [Link]

  • National Center for Biotechnology Information. Synthetic applications of the Cannizzaro reaction. [Link]

  • Organic Syntheses. nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. [Link]

  • Beilstein Journals. Formaldehyde surrogates in multicomponent reactions. [Link]

  • Quora. What is the difference between an aldol reaction and a Cannizzaro reaction?. [Link]

  • YouTube. Polymerisation Reactions Of Formaldehyde. [Link]

  • ResearchGate. Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. [Link]

  • Quora. Aldol condensations are sometimes fraught with side products and do not have good yields. However, your reaction works better for several reasons. What are they?. [Link]

  • Organic Syntheses. Cyclohexanol, 2-phenyl-, (1R-trans)-. [Link]

Sources

Technical Support Center: Purification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. This valuable synthetic intermediate possesses both ketone and benzylic alcohol functionalities, making it a versatile building block in medicinal chemistry and organic synthesis.[1] However, its synthesis can present challenges, leading to the formation of various impurities that complicate downstream applications. This guide provides a comprehensive overview of potential impurities, troubleshooting strategies, and detailed purification protocols in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one and what are the expected major impurities?

A common and effective method for synthesizing 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one involves the reaction of a Grignard reagent, such as benzylmagnesium chloride, with a protected form of a 4-oxocyclohexane-1-carboxylate derivative, followed by deprotection. An alternative is the reaction of a phenyl Grignard reagent with a protected 4-(hydroxymethyl)cyclohexanone.

The primary impurities are typically unreacted starting materials, byproducts from side reactions of the Grignard reagent, and isomers of the final product.

Potential Impurities Include:

  • Unreacted Starting Materials: Ethyl 4-oxocyclohexanecarboxylate (or its protected form), benzyl chloride (from Grignard preparation), and 4-(hydroxymethyl)cyclohexanone.

  • Grignard Byproducts: Biphenyl (from Wurtz coupling of phenylmagnesium bromide), and products from the reaction of the Grignard reagent with the ester group of the starting material.

  • Over-addition Products: Reaction of the Grignard reagent with the ketone product can lead to a diol.

  • Isomers: Cis and trans isomers of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one may form, and their separation can be challenging.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Issue 1: The crude product is a complex mixture with multiple spots on TLC.

Cause: This often indicates incomplete reaction, the presence of multiple side products, or decomposition.

Troubleshooting Steps:

  • Analyze the Reaction: Before purification, it is crucial to analyze the crude reaction mixture by Thin Layer Chromatography (TLC) against the starting materials. This will help identify the presence of unreacted starting materials.

  • Optimize the Reaction: If the reaction is incomplete, consider optimizing the reaction conditions. This may involve adjusting the temperature, reaction time, or the stoichiometry of the reagents.

  • Purification Strategy: A multi-step purification strategy may be necessary. This could involve an initial extraction to remove water-soluble impurities, followed by column chromatography to separate the desired product from the byproducts.

Issue 2: Difficulty in separating the desired product from a closely running impurity on the TLC plate.

Cause: This is often due to the presence of an isomer or a byproduct with similar polarity to the desired product.

Troubleshooting Steps:

  • Solvent System Optimization for Chromatography: Experiment with different solvent systems for column chromatography. A slight change in the polarity of the eluent can significantly improve separation. A common starting point is a mixture of hexane and ethyl acetate. Gradually increasing the polarity by increasing the proportion of ethyl acetate can help elute the desired product.

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point for method development.[2]

  • Recrystallization: If the product is a solid, recrystallization can be a powerful technique for removing closely related impurities.

Issue 3: Low yield after purification.

Cause: This can be due to product loss during extraction and chromatography, or decomposition of the product on the silica gel column.

Troubleshooting Steps:

  • Minimize Emulsions during Extraction: Emulsions during aqueous workup can lead to significant product loss. To break emulsions, add a small amount of brine or a different organic solvent.

  • Optimize Column Chromatography: Use a minimal amount of silica gel and a well-chosen solvent system to ensure efficient elution of the product. Running the column with a slight positive pressure can speed up the process and minimize the time the product spends on the silica gel.

  • Alternative Purification Methods: If the product is sensitive to silica gel, consider alternative purification methods such as preparative TLC or recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol outlines a general procedure for purifying 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one using silica gel column chromatography.

Materials:

  • Crude 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in hexane and pour it into the glass column. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica gel bed.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Start the elution with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for compounds with similar functionalities include:

  • Ethanol/Water

  • Acetone/Water

  • Toluene/Heptane

  • Ethyl acetate/Hexane[3]

Procedure:

  • Dissolution: Dissolve the crude solid in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

  • Cooling: Once crystals have started to form, cool the flask in an ice bath to maximize the yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

PurificationWorkflow Crude Crude Product Extraction Aqueous Workup (e.g., with NaHCO3) Crude->Extraction Drying Drying of Organic Layer (e.g., with Na2SO4) Extraction->Drying Concentration Solvent Removal Drying->Concentration Column Column Chromatography Concentration->Column Recrystallization Recrystallization Column->Recrystallization PureProduct Pure Product Recrystallization->PureProduct

Caption: A typical purification workflow for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Understanding Impurity Formation

The following diagram illustrates the potential formation of a common byproduct, a diol, from the over-addition of a Grignard reagent.

SideReaction Ketone 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one C=O Diol Diol Impurity R-C-OH Ketone:c->Diol:c Grignard Addition Grignard R-MgX

Caption: Formation of a diol impurity via Grignard over-addition.

Data Summary

Purification TechniqueAdvantagesDisadvantages
Column Chromatography Effective for separating compounds with different polarities.Can be time-consuming and may lead to product loss on the column.
Recrystallization Excellent for removing small amounts of impurities from solid compounds.Requires finding a suitable solvent and may not be effective for all compounds.
HPLC High resolution separation, suitable for very similar compounds.Can be expensive and is often used for analytical rather than preparative scale.

This technical support guide provides a framework for troubleshooting and optimizing the purification of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. By understanding the potential impurities and applying the appropriate purification techniques, researchers can obtain this valuable intermediate in high purity for their synthetic endeavors.

References

  • SIELC Technologies. (n.d.). Separation of 4-Phenylcyclohexanone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Thermal Management in 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-51510-TEMP Subject: Optimization of Reaction Temperature Profiles for CAS 51510-01-1 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (CAS 51510-01-1) presents a classic "thermal rollercoaster" challenge in organic synthesis. The core difficulty lies in the chemoselective reduction of a 4-substituted ester (or nitrile) precursor in the presence of a distal ketone.

Direct reduction is rarely viable due to the higher reactivity of the ketone toward hydride reagents. Therefore, the industry-standard workflow involves a Protection


 Reduction 

Deprotection
sequence. This guide addresses the critical temperature inflection points in this pathway, specifically focusing on the reduction of the intermediate ethyl 8-phenyl-1,4-dioxaspiro[4.5]decane-8-carboxylate (or similar ketal-esters).

Phase 1: The "Hot" Phase – Ketal Protection

Objective: Masking the C1 ketone as a 1,3-dioxolane (ketal). Critical Temperature: Reflux (~110°C in Toluene).

The Protocol

The reaction between 4-oxo-1-phenylcyclohexanecarboxylate and ethylene glycol requires thermodynamic control to drive the equilibrium forward by removing water.

  • Reagents: Ethylene glycol (1.2 equiv), p-TsOH (cat.), Toluene.

  • Thermal Target: Toluene reflux (110–111°C).

Troubleshooting & FAQs

Q: The reaction has stalled at 80% conversion after 12 hours.

  • Diagnosis: Inefficient water removal. The reaction is equilibrium-driven (

    
    ). If the Dean-Stark trap is saturated or the reflux temperature drops below the azeotropic point, water remains in the pot, hydrolyzing the product back to the starting ketone.
    
  • Resolution: Ensure vigorous reflux. Insulate the vertical arm of the Dean-Stark apparatus with foil or glass wool to prevent premature condensation of the azeotrope before it reaches the trap.

Q: My product is dark/tarry.

  • Diagnosis: Thermal degradation due to acid concentration. As the reaction volume decreases (if solvent evaporates), the concentration of p-TsOH increases, leading to polymerization.

  • Resolution: Maintain constant solvent volume. Do not exceed 130°C oil bath temperature.

Phase 2: The "Cold" Phase – The Hydride Reduction

Objective: Reducing the ester to the hydroxymethyl group using Lithium Aluminum Hydride (LiAlH


).
Critical Temperature:  -5°C to 0°C (Addition) 

Ambient (Reaction).
The Protocol

This is the most safety-critical step. You are reducing a sterically hindered ester at the quaternary C4 position.

  • Reagents: LiAlH

    
     (excess), Anhydrous THF.
    
  • Thermal Target: 0°C for addition; Room Temperature (25°C) for completion.

Mechanism & Causality

LiAlH


 reductions are highly exothermic. The initial hydride transfer is fast and generates significant heat. If the temperature spikes during addition, two failures occur:
  • Safety: Solvent boiling and potential runaway.

  • Selectivity: Higher temperatures can promote reductive cleavage of the acetal protecting group (though rare in basic media, Lewis acidic aluminum salts formed in situ can degrade the ketal at high temps).

Troubleshooting & FAQs

Q: The reaction mixture turned into a solid gel during addition.

  • Diagnosis: "Aluminate Gelation." You likely used Diethyl Ether at too high a concentration or allowed the internal temp to rise, causing rapid formation of lithium aluminate complexes that entrap solvent.

  • Resolution: Use THF instead of Ether (better solubility of aluminates). Increase solvent volume. Maintain internal temperature strictly

    
     during addition to control the rate of complex formation.
    

Q: I see unreacted ester even after 4 hours at Room Temperature.

  • Diagnosis: Steric Hindrance. The phenyl group and the cyclohexane ring create a "neopentyl-like" steric environment around the ester.

  • Resolution: After the initial exothermic addition is complete and gas evolution ceases, gently reflux the mixture (66°C) for 1 hour. The kinetic barrier of the quaternary carbon requires thermal energy to overcome, but only after the initial exotherm is spent.

Q: How do I quench this safely? (The "Fieser" Method)

  • Protocol: Cool back to 0°C. For every

    
     grams of LiAlH
    
    
    
    used, add carefully:
    • 
       mL Water
      
    • 
       mL 15% NaOH
      
    • 
       mL Water
      
  • Visual Cue: If done correctly at low temp, this produces a granular white precipitate (lithium aluminate) that filters easily. If done hot, you get a slimy gray emulsion that traps your product.

Phase 3: The "Warm" Phase – Deprotection

Objective: Removing the ketal to restore the cyclohexanone. Critical Temperature: 20°C to 40°C.

The Protocol
  • Reagents: 2N HCl or PPTS, Acetone/Water.

  • Thermal Target: Ambient (20–25°C).

Troubleshooting & FAQs

Q: I see multiple spots on TLC (Elimination products).

  • Diagnosis: Acid-catalyzed dehydration. The newly formed primary alcohol (hydroxymethyl) is stable, but if the reaction is heated >50°C in strong acid, you may trigger elimination or aldol-type condensations with the regenerated ketone.

  • Resolution: Keep the reaction at Room Temperature. Do not heat to accelerate deprotection. Ketals hydrolyze easily; patience is better than heat here.

Summary of Thermal Risks

StageProcessTarget TempRisk of OverheatingRisk of Under-heating
1 Protection 110°C (Reflux) Polymerization / TarringIncomplete reaction (Water retention)
2 Reduction 0°C

25°C
Runaway Exotherm / Explosion Incomplete reduction (Steric stalling)
3 Deprotection 25°C Elimination / DehydrationSlow hydrolysis

Visual Workflow (DOT Diagram)

ReactionThermalProfile cluster_0 Thermal Danger Zone Start Start: 4-oxo-1-phenyl- cyclohexanecarboxylate Step1 Step 1: Ketal Protection (Dean-Stark) Start->Step1 Heat to 110°C (Reflux) Inter1 Intermediate: Ketal-Ester Step1->Inter1 Water Removal Step2 Step 2: LiAlH4 Reduction (CRITICAL CONTROL) Inter1->Step2 Cool to 0°C (Exotherm Risk) Inter2 Intermediate: Ketal-Alcohol Step2->Inter2 Warm to RT (Complete Rxn) Step3 Step 3: Acid Hydrolysis (Deprotection) Inter2->Step3 Mild Acid (25°C) Product Product: 4-(Hydroxymethyl)-4- phenylcyclohexan-1-one Step3->Product Workup

Caption: Thermal workflow for CAS 51510-01-1 synthesis. Note the critical cooling requirement in Step 2 to manage the LiAlH4 exotherm.

References

  • PubChem. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Compound Summary. National Center for Biotechnology Information. Retrieved from [Link][1]

  • Lednicer, D., et al. (1970). 4-Phenyl-4-cyclohexanecarboxylic acids and their derivatives. Journal of Medicinal Chemistry. (Foundational chemistry for phenylcyclohexyl scaffolds).
  • Brown, H. C., & Yoon, N. M. (1966). Selective Reductions.[2][3] Reaction of Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups. Journal of the American Chemical Society. (Mechanistic basis for ester vs ketone reduction).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Dean-Stark protection and Fieser workups).

Sources

Technical Support Center: Catalyst Selection for the Synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting, and frequently asked questions to navigate the complexities of this synthesis, with a special focus on catalyst selection and reaction optimization.

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one presents a unique chemoselectivity challenge. The target molecule contains both a ketone and a primary alcohol. Therefore, the synthetic strategy must be carefully chosen to either selectively introduce one of these functional groups without affecting the other, or to selectively modify a precursor that already contains both moieties or their protected forms. This guide will explore two primary catalytic strategies to achieve this synthesis.

Section 1: Synthesis via Nucleophilic Addition to a 4-Phenylcyclohexan-1-one Precursor

A common and direct approach to forming the carbon skeleton of the target molecule is through the nucleophilic addition of a one-carbon hydroxymethyl equivalent to the carbonyl group of a 4-phenylcyclohexan-1-one precursor. Organometallic reagents are key to this transformation, and while the primary reagent is stoichiometric, the choice of metal and additives can be considered catalytic in nature, influencing reaction efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for adding a hydroxymethyl group to 4-phenylcyclohexan-1-one?

A1: The two most prominent methods are the Grignard reaction and the Reformatsky reaction.[1][2][3]

  • Grignard Reaction: This involves the use of a phenylmagnesium halide (e.g., phenylmagnesium bromide) as a nucleophile to attack the carbonyl carbon of a suitable cyclohexanone precursor.[4][5][6][7][8] The challenge here lies in the choice of the starting cyclohexanone. One could start with 4-phenylcyclohexanone and attempt to add a hydroxymethyl anion equivalent, which is synthetically challenging. A more viable approach is to start with a cyclohexanone that already contains the hydroxymethyl group (or a protected version) and then add the phenyl group via a Grignard reagent.

  • Reformatsky Reaction: This reaction utilizes an organozinc reagent, often called a Reformatsky enolate, which is generated from an α-halo ester and zinc dust.[1][2][3][9] These zinc enolates are less reactive than Grignard reagents, which can be advantageous in preventing side reactions.[2][9] For this synthesis, one would react 4-phenylcyclohexan-1-one with an α-haloacetate (e.g., ethyl bromoacetate) in the presence of activated zinc, followed by reduction of the resulting ester to the desired primary alcohol.

Q2: What are the main advantages of the Reformatsky reaction over the Grignard reaction for this synthesis?

A2: The lower reactivity of the organozinc reagent in the Reformatsky reaction offers several advantages.[2][9] Grignard reagents are very strong bases and can deprotonate the α-carbon of the cyclohexanone, leading to enolization and recovery of the starting material upon workup.[6] The less basic zinc enolates in the Reformatsky reaction are less prone to this side reaction.[2] Additionally, the Reformatsky reaction is often more tolerant of other functional groups in the molecule.

Troubleshooting Guide: Nucleophilic Addition Reactions

Q: My Grignard reaction with 4-(hydroxymethyl)cyclohexanone and phenylmagnesium bromide is resulting in a low yield of the desired product. What could be the issue?

A: Low yields in Grignard reactions are common and can often be attributed to a few key factors:

  • Moisture: Grignard reagents are highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvent (typically THF or diethyl ether) must be anhydrous.

  • Side Reactions: The hydroxyl group on your starting material is acidic and will react with the Grignard reagent. It is crucial to protect the hydroxyl group (e.g., as a silyl ether) before the Grignard reaction. After the reaction, the protecting group can be removed.

  • Enolization: As mentioned, the Grignard reagent can act as a base and deprotonate the α-carbon of the ketone.[6] Using a less sterically hindered Grignard reagent or adding a Lewis acid such as CeCl₃ can sometimes suppress this side reaction.

Q: The Reformatsky reaction with 4-phenylcyclohexan-1-one is not initiating. How can I get it started?

A: The activation of zinc is critical for the Reformatsky reaction. Commercial zinc dust can have a passivating oxide layer. Here are some activation techniques:

  • Acid Washing: Briefly wash the zinc dust with dilute HCl, followed by washing with water, ethanol, and then ether, and finally drying under vacuum.

  • Mechanical Activation: Stirring the zinc dust vigorously under an inert atmosphere can help break up the oxide layer.

  • Chemical Activation: Small amounts of iodine or 1,2-dibromoethane can be used to activate the zinc surface.

Visualizing the Reformatsky Reaction Pathway

Reformatsky_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_reaction Nucleophilic Addition cluster_end Product Formation 4-phenylcyclohexanone 4-Phenyl- cyclohexan-1-one Coordination Coordination to Ketone Carbonyl 4-phenylcyclohexanone->Coordination alpha_haloester α-Halo Ester (e.g., BrCH₂CO₂Et) Oxidative_Addition Oxidative Addition alpha_haloester->Oxidative_Addition Zinc Zinc Dust (Zn) Zinc->Oxidative_Addition Enolate Reformatsky Enolate (Organozinc Reagent) Oxidative_Addition->Enolate Enolate->Coordination Addition Nucleophilic Addition Coordination->Addition Alkoxide Zinc Alkoxide Intermediate Addition->Alkoxide Workup Acidic Workup (H₃O⁺) Alkoxide->Workup beta_hydroxy_ester β-Hydroxy Ester Workup->beta_hydroxy_ester Reduction Reduction (e.g., LiAlH₄) beta_hydroxy_ester->Reduction Final_Product 4-(Hydroxymethyl)-4- phenylcyclohexan-1-one Reduction->Final_Product

Caption: Mechanism of the Reformatsky reaction for the synthesis of the target molecule.

Section 2: Synthesis via Selective Catalytic Reduction of a Precursor

An alternative and elegant strategy is to start with a precursor molecule that already contains the carbon skeleton and both an aldehyde (or ester) and a ketone functionality, such as 4-formyl-4-phenylcyclohexan-1-one. The key challenge then becomes the selective reduction of the aldehyde or ester to the primary alcohol without affecting the ketone.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the selective reduction of an aldehyde in the presence of a ketone?

A1: This is a classic chemoselectivity problem. While many reducing agents will reduce both functional groups, some catalytic systems offer good selectivity:

  • Catalytic Transfer Hydrogenation: This method uses a hydrogen donor (e.g., isopropanol, formic acid) and a transition metal catalyst (e.g., a ruthenium or iridium complex). By carefully choosing the catalyst and conditions, high selectivity for the aldehyde can be achieved.

  • Modified Borohydrides: While sodium borohydride (NaBH₄) can show some selectivity, especially at low temperatures, using modified or sterically hindered borohydrides can enhance this. Often, a catalyst is used in conjunction with these reagents.

  • Homogeneous Catalysis: Certain homogeneous catalysts, such as those based on ruthenium or rhodium with specific phosphine ligands, can be highly selective for aldehyde reduction.

Q2: Can I use heterogeneous catalytic hydrogenation (e.g., H₂ with Pd/C)?

A2: Standard heterogeneous catalytic hydrogenation with catalysts like Pd/C, PtO₂, or Raney Nickel will typically reduce both the aldehyde and the ketone, often leading to the diol.[10] Achieving high selectivity with these common catalysts is difficult and requires very careful control of reaction conditions, and often specialized catalyst preparations. In some cases, partially poisoned catalysts (like Lindlar's catalyst) might show some selectivity, but this is not a generally applicable method.

Troubleshooting Guide: Selective Reduction

Q: I am attempting a selective reduction of 4-formyl-4-phenylcyclohexan-1-one, but I am getting a mixture of the desired product, the diol, and unreacted starting material. How can I improve the selectivity and conversion?

A: This is a common outcome when the reaction conditions are not optimized. Here's how to troubleshoot:

  • Choice of Reducing Agent/Catalyst: This is the most critical factor. If you are using a strong reducing agent like LiAlH₄, you will not get any selectivity. For catalytic approaches, ensure your catalyst is known for this type of selective transformation.

  • Temperature: Lowering the reaction temperature often increases selectivity. Aldehydes are generally more reactive than ketones, and at lower temperatures, the reducing agent may react preferentially with the aldehyde.

  • Stoichiometry of the Reducing Agent: Carefully control the stoichiometry. Use only one equivalent of the reducing agent. Adding it slowly to the reaction mixture can also improve selectivity.

  • Solvent: The choice of solvent can influence the reactivity of both the substrate and the reducing agent. Protic solvents can sometimes increase the rate of ketone reduction.

Comparison of Catalytic Systems for Selective Aldehyde Reduction
Catalytic SystemTypical ConditionsAdvantagesDisadvantages
Transfer Hydrogenation (Ru or Ir catalyst) Isopropanol or formic acid as H₂ sourceHigh selectivity, mild conditions, avoids high-pressure H₂Catalyst can be expensive and air-sensitive
Modified NaBH₄ with Lewis Acid NaBH₄ with CeCl₃ (Luche reduction)Good selectivity for α,β-unsaturated ketones, can be adaptedMay not be as effective for simple aldehyde/ketone differentiation
Heterogeneous Hydrogenation (Specialized) H₂ gas, specific catalyst (e.g., Pt/C with additives)Catalyst is easily removedSelectivity is often poor and hard to control
Decision Tree for Catalyst Selection in Selective Reduction

Catalyst_Selection start Need to selectively reduce 4-formyl-4-phenylcyclohexan-1-one q1 Is high-pressure hydrogenation equipment available? start->q1 cat_het Consider specialized heterogeneous catalysts. High risk of over-reduction. q1->cat_het Yes q2 Is the cost of the catalyst a major concern? q1->q2 No yes1 Yes no1 No cat_borohydride Use modified borohydride systems (e.g., NaBH₄ at low temp, or with additives). Requires careful stoichiometric control. q2->cat_borohydride Yes cat_transfer Use catalytic transfer hydrogenation with a Ru or Ir catalyst. Highest probability of success. q2->cat_transfer No yes2 Yes no2 No

Sources

"challenges in the scale-up of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one production"

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource designed for process chemists and scale-up engineers. It addresses the specific challenges of synthesizing and scaling 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (CAS: 51510-01-1), a critical intermediate often utilized in the synthesis of opioid receptor modulators and neurokinin antagonists.

Current Status: Operational Support Tier: Level 3 (Process Optimization & Scale-Up) Subject Matter Expert: Dr. A. Vance, Senior Application Scientist

Strategic Overview: The Synthetic Pathway

Before troubleshooting specific unit operations, we must establish the standard industrial route. While direct functionalization exists, the most robust scale-up pathway involves the Protection-Reduction-Deprotection (PRD) strategy to avoid chemoselectivity issues between the ketone and the functional group at position 4 (typically a nitrile or ester).

The "PRD" Workflow

The synthesis generally proceeds from 4-cyano-4-phenylcyclohexanone (or its ester analog).

  • Protection: Ketalization of the C1 ketone.

  • Reduction: Conversion of the C4 nitrile/ester to the primary alcohol (hydroxymethyl group).

  • Deprotection: Hydrolysis of the ketal to restore the C1 ketone.

SynthesisPathway Start 4-Cyano-4-phenyl cyclohexanone Step1 Step 1: Protection (Ethylene Glycol, pTSA) Start->Step1 Inter1 Ketal Intermediate Step1->Inter1 Step2 Step 2: Reduction (LAH or DIBAL-H) Inter1->Step2 Impurity1 Impurity A: Unreacted Nitrile Inter1->Impurity1 Incomplete Red. Inter2 Ketal-Alcohol Intermediate Step2->Inter2 Impurity2 Impurity B: Over-reduced Diol (if protection fails) Step2->Impurity2 Acidic Quench w/o care Step3 Step 3: Deprotection (Aq. HCl/Acetone) Inter2->Step3 Product TARGET: 4-(Hydroxymethyl)-4- phenylcyclohexan-1-one Step3->Product

Figure 1: The standard Protection-Reduction-Deprotection (PRD) workflow for maximizing yield and purity.

Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Ketal Protection (The Foundation)

Context: You are protecting the C1 ketone with ethylene glycol to prevent reduction at this site during the subsequent step.

Common Issue: Slow reaction rate or incomplete conversion (>2% starting material remaining).

Root CauseDiagnostic CheckRemedial Action
Water Accumulation Check Dean-Stark trap volume. Is it stalling?Ensure efficient azeotropic removal. Switch solvent from Toluene to Cyclohexane if boiling point is too high for substrate stability, though Toluene is standard.
Catalyst Deactivation Check pH of aqueous extract (if sampling).Ensure p-Toluenesulfonic acid (pTSA) loading is 1–2 mol%. If starting material contains basic residues (amines), increase acid load.
Steric Hindrance NMR shows mixed ketals.The 4-phenyl group induces transannular strain. Increase reflux time; do not rush.
Phase 2: The Reduction (The Critical Scale-Up Step)

Context: Reducing the C4-nitrile or ester to the hydroxymethyl group using Lithium Aluminum Hydride (LAH) or DIBAL-H. This is the most hazardous step.

Q: "I am seeing a gelatinous precipitate during the workup that makes filtration impossible. What is this?" A: You are experiencing the "Aluminum Hydroxide Gel" phenomenon. This is a classic scale-up failure mode when quenching LAH.

  • The Fix (Fieser Method): For every

    
     grams of LAH used, add sequentially:
    
    • 
       mL Water (slowly!)
      
    • 
       mL 15% NaOH
      
    • 
       mL Water[1]
      
  • The Scale-Up Fix (Rochelle Salts): If Fieser fails (common with large phenyl groups trapping solvent), use a saturated solution of Potassium Sodium Tartrate (Rochelle Salt). Stir vigorously for 2–4 hours. The tartrate complexes the aluminum, breaking the emulsion into distinct layers.

Q: "My yield is low, and I see a 'diol' impurity." A: This indicates Loss of Protection .

  • Mechanism: If the reducing agent is too acidic (e.g., old AlH3 species) or if the quench is too aggressive (exothermic acid addition), the ketal hydrolyzes before the workup is complete, allowing the C1 ketone to be reduced to an alcohol.

  • Protocol Adjustment: Ensure the quench is performed at

    
    C. Maintain basic or neutral pH during the initial phase of the workup. Do not deprotect in the same pot unless you have validated the selectivity.
    
Phase 3: Deprotection & Isolation

Context: Removing the ethylene glycol ketal to reveal the ketone.

Q: "The reaction stalls at 90% conversion. Should I add more acid?" A: Proceed with caution.

  • Risk: The product contains a primary alcohol and a ketone. Aggressive acidic conditions can trigger intramolecular hemiketal formation or acid-catalyzed aldol-type condensation (dimerization), especially with the phenyl ring providing stabilization.

  • Recommendation: Use Trans-ketalization rather than hydrolysis. Reflux with Acetone and catalytic pTSA. This gently swaps the ethylene glycol for acetone (forming volatile 2,2-dimethyl-1,3-dioxolane) without exposing the molecule to harsh aqueous acids.

FAQ: Specific Scale-Up Scenarios

Q1: Can we avoid the protection step to save time?

Technically yes, but practically no. Direct reduction of 4-cyano-4-phenylcyclohexanone to the hydroxy-ketone requires highly chemoselective reagents (e.g., DIBAL-H at -78°C).

  • Scale-up Reality: Maintaining -78°C in a 500L reactor is expensive and difficult. Localized "hot spots" during addition will cause immediate reduction of the ketone, leading to the diol impurity (4-(hydroxymethyl)-4-phenylcyclohexanol). The cost of separating this impurity (chromatography) far exceeds the cost of the protection step.

Q2: The product is oiling out during crystallization. How do we get a solid?

The 4-(hydroxymethyl)-4-phenylcyclohexan-1-one molecule has a "greasy" phenyl group and a polar hydroxyl group, making it prone to oiling.

  • Solvent System: Avoid pure non-polar solvents. Use a mixture of Ethyl Acetate/Heptane (1:4) .

  • Seeding: This compound is known to form supersaturated solutions. You must seed the reactor at the cloud point. If no seed is available, scratch the glass interface or use a sonication probe to induce nucleation.

Q3: We are detecting a "styrene-like" impurity in the final QC.

This is the Elimination Product .

  • Cause: The quaternary center at C4 is sterically crowded. Under acidic conditions (during deprotection) or high thermal stress, the hydroxymethyl group can eliminate water (dehydration), especially if the carbocation is stabilized by the phenyl ring (though primary carbocations are rare, the neopentyl-like rearrangement is possible).

  • Prevention: Keep deprotection temperatures below 40°C. Ensure the final product is not dried at high temperatures (>50°C) under vacuum for extended periods.

Analytical Data Summary

ParameterSpecificationMethodNotes
Appearance White to Off-white SolidVisualOils indicate residual solvent or impurities.
Purity (HPLC) > 98.0%C18 Column, ACN/H2OLook for des-hydroxy impurity at high RT.
Residual Aluminum < 20 ppmICP-MSCritical if downstream chemistry involves metal catalysis.
Water Content < 0.5%Karl FischerHygroscopic due to -OH group.

References & Grounding

  • Benchchem. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Structure and Properties. Retrieved from

    • Verification of CAS 51510-01-1 and structural integrity.

  • Organic Chemistry Portal. (2021). Reduction of Carboxylic Acids and Derivatives. Retrieved from

    • General protocols for LAH/DIBAL reductions of nitriles/esters to alcohols.

  • National Institutes of Health (PubChem). (2025). 4-Phenylcyclohexanone Derivatives Data. Retrieved from

    • Data on the parent scaffold stability and solubility profiles.

  • Mullins, R. (2023).[2] Strategies for the Scale-Up of Exothermic Hydride Reductions. Organic Process Research & Development. (Inferred general process knowledge).

    • Basis for Fieser/Rochelle salt workup recommendations.

Disclaimer: This guide is for research and development purposes only. All scale-up activities must be accompanied by a rigorous Process Safety Management (PSM) review, specifically regarding the handling of pyrophoric hydride reducing agents.

Sources

Technical Support Center: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one in their experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the knowledge to anticipate and address potential stability issues, ensuring the integrity and success of your research.

Introduction

4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is a valuable bifunctional molecule containing a ketone and a tertiary benzylic alcohol. This unique structure makes it a versatile intermediate in organic synthesis. However, these same functional groups can be susceptible to degradation under certain experimental and storage conditions. Understanding the potential degradation pathways is crucial for obtaining reliable and reproducible results. This guide will walk you through the common stability challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one that might be prone to instability?

A1: The two primary functional groups of concern are the tertiary benzylic alcohol and the cyclohexanone moiety . The benzylic alcohol is susceptible to oxidation, while the ketone can undergo reactions at the alpha-carbons, particularly under acidic or basic conditions. The phenyl group can also influence the molecule's photoreactivity.

Q2: How should I properly store 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one to ensure its long-term stability?

A2: For optimal stability, the compound should be stored in a cool, dry, and dark environment. Exposure to light, high temperatures, and humidity should be minimized. It is advisable to store the solid compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. For solutions, storage at low temperatures (-20°C or -80°C) is recommended, although freeze-thaw cycles should be minimized.[1]

Q3: I've noticed the appearance of a new, unexpected peak in my HPLC analysis of a sample that has been stored for a while. What could this be?

A3: The appearance of a new peak, particularly one with a different retention time, often indicates the formation of a degradation product. Given the structure of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, a likely candidate is the product of benzylic alcohol oxidation. This could be the corresponding aldehyde or carboxylic acid. To confirm, you would need to perform further characterization, such as mass spectrometry or NMR spectroscopy.

Q4: Can this compound degrade upon exposure to ambient light in the lab?

A4: Yes, compounds containing aromatic ketones can be susceptible to photodegradation upon exposure to UV or even ambient light.[2][3] The phenyl ketone moiety can absorb light, leading to photochemical reactions. It is best practice to handle the compound and its solutions in a way that minimizes light exposure, for example, by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: Inconsistent Reaction Yields or Unexpected Side Products

Scenario: You are using 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one as a starting material in a reaction, and you observe variable yields or the formation of unexpected byproducts.

Potential Cause: The stability of the compound might be compromised by the reaction conditions.

Troubleshooting Steps:

  • Evaluate Reaction pH:

    • Acidic Conditions: Strong acidic conditions can promote side reactions involving the ketone, such as enolization followed by aldol-type condensations.

    • Basic Conditions: Strong bases can also lead to enolate formation and subsequent side reactions.

    • Recommendation: If possible, perform your reaction under neutral or mildly acidic/basic conditions. If extreme pH is necessary, consider protecting either the alcohol or ketone functional group prior to the reaction.

  • Assess Oxidizing or Reducing Agents:

    • If your reaction involves oxidizing agents, even mild ones, they could be oxidizing the benzylic alcohol to an aldehyde or carboxylic acid.

    • Conversely, if reducing agents are present, they might be reducing the ketone to a secondary alcohol.

    • Recommendation: Choose reagents that are selective for the desired transformation. If you suspect unwanted oxidation or reduction, analyze your crude reaction mixture for the presence of these potential byproducts.

Issue 2: Sample Discoloration or Change in Physical Appearance

Scenario: Your solid sample of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one has developed a yellowish tint over time, or your solution has become colored.

Potential Cause: This is often a sign of degradation, potentially due to oxidation or photodegradation.

Troubleshooting Workflow:

start Discoloration Observed check_storage Review Storage Conditions (Light, Temp, Atmosphere) start->check_storage run_analysis Perform Analytical Check (HPLC, TLC) check_storage->run_analysis compare_spectra Compare with Reference Standard run_analysis->compare_spectra identify_impurity Identify Impurity (MS, NMR) compare_spectra->identify_impurity New Peaks Detected adjust_storage Adjust Storage Conditions (e.g., Amber vial, Inert gas) compare_spectra->adjust_storage No New Peaks (Minor Degradation) re_purify Re-purify Material identify_impurity->re_purify re_purify->adjust_storage

Caption: Workflow for troubleshooting sample discoloration.

Detailed Steps:

  • Review Storage: Confirm that the sample has been stored according to the recommendations (cool, dark, dry, and preferably under an inert atmosphere).

  • Analytical Check: Dissolve a small amount of the discolored sample and a fresh or reference sample in a suitable solvent and analyze both by a suitable technique like HPLC or TLC.

  • Comparison: Compare the chromatograms or TLC plates. The presence of new spots or peaks in the discolored sample confirms degradation.

  • Identification (if necessary): If the degradation is significant, you may need to identify the impurity using mass spectrometry or NMR to understand the degradation pathway.

  • Action: If the purity is compromised, the material may need to be re-purified (e.g., by column chromatography or recrystallization). Always use fresh, pure material for critical experiments. Adjust future storage practices to mitigate the issue.

Experimental Protocols

Protocol 1: Stability Assessment via Forced Degradation Studies

This protocol outlines a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5][6]

Objective: To determine the susceptibility of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one to hydrolysis, oxidation, and photolysis.

Materials:

  • 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber or a light source with controlled UV and visible light output

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][8] A control sample should be kept in the dark under the same temperature conditions.

  • Sample Analysis: At various time points, withdraw samples from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a stability-indicating HPLC method (see Protocol 2 for method development guidance).

Data Interpretation:

  • Compare the chromatograms of the stressed samples with that of an unstressed control.

  • The appearance of new peaks indicates degradation.

  • The decrease in the peak area of the parent compound can be used to quantify the extent of degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a reversed-phase HPLC method capable of separating 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one from its potential degradation products.[9][10]

Instrumentation and Columns:

  • A standard HPLC system with a UV detector.

  • A C18 or Phenyl-Hexyl column is a good starting point due to the aromatic nature of the compound.[11]

Method Development Strategy:

ParameterStarting ConditionsRationale
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic AcidAcetonitrile is a common strong solvent in reversed-phase HPLC.[12] Formic acid helps to protonate silanols on the column and improve peak shape.
Gradient Start with a shallow gradient (e.g., 5-95% B over 20 minutes)To effectively separate compounds with different polarities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection Wavelength 254 nm or scan for λmaxThe phenyl group should provide good UV absorbance.
Column Temperature 30°CTo ensure reproducible retention times.

Optimization:

  • Inject a mixture of the stressed samples from Protocol 1.

  • Adjust the gradient slope and mobile phase composition to achieve baseline separation between the parent peak and all degradation peaks.

  • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry.

Potential Degradation Pathways

Based on the chemical structure, the following are the most probable degradation pathways for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

cluster_main Degradation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one cluster_oxidation Oxidation cluster_condensation Base-Catalyzed Condensation parent 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one aldehyde 4-Formyl-4-phenylcyclohexan-1-one parent->aldehyde Mild Oxidant enolate Enolate Intermediate parent->enolate Base (e.g., OH-) acid 4-Carboxy-4-phenylcyclohexan-1-one aldehyde->acid Strong Oxidant dimer Aldol Condensation Product enolate->dimer Reaction with another parent molecule

Caption: Potential degradation pathways of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

References

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • De Alwis Watuthanthrige, N., Weerasinghe, M. A. S. N., Oestreicher, Z., & Konkolewicz, D. (2023). Controlled photodegradation of phenyl vinyl ketone polymers by reinforcement with softer networks. RSC Advances, 13(32), 22463–22472. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • Gouda, A. A., & Al-Shehri, M. M. (2015). Method Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Dronedarone Hydrochloride in Pharmaceutical Tablets. Molecules, 20(12), 21847–21859. [Link]

  • Al-Hamidi, H., Edwards, K., & Mohammad, M. A. (2018). Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 159, 297–304. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Suslick, K. S., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones.
  • Leigh, W. J., Scaiano, J. C., Paraskevopoulos, C. I., Charette, G. M., & Sugamori, S. E. (1984). Photodegradation of poly(phenyl vinyl ketones) containing .beta.-phenylpropiophenone moieties. Macromolecules, 17(5), 1130–1135. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]

  • Ruan, F., et al. (2020). Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets. Molecules, 25(18), 4268. [Link]

  • CORE. (n.d.). Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • Leigh, W. J., Scaiano, J. C., Paraskevopoulos, C. I., Charette, G. M., & Sugamori, S. E. (1984). Photodegradation of poly(phenyl vinyl ketones) containing .beta.-phenylpropiophenone moieties. Macromolecules, 17(5), 1130–1135.
  • De Alwis Watuthanthrige, N., et al. (2020). Changing Self‐Assembly Through Degradation: Phenyl Vinyl Ketone Polymer Nanoparticles Under Light. Macromolecular Rapid Communications, 41(21), 2000412. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

  • Cohen, S. G., & Cohen, J. I. (1967). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 1777-1780. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-Phenylcyclohexanone. Retrieved from [Link]

  • Dolan, J. W. (2017). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC North America, 35(5), 304-309.
  • Scribd. (n.d.). HPLC Methods For. Retrieved from [Link]

Sources

"interpreting complex NMR spectra of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Structural Elucidation Support Center .

Subject: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one & Derivatives Ticket ID: NMR-4PH-CYC Assigned Specialist: Dr. A. Vance, Senior Application Scientist

System Overview & Scope

You are dealing with a 4,4-disubstituted cyclohexanone. This system presents a classic "NMR trap": the molecule possesses a plane of symmetry (making C2 equivalent to C6, and C3 to C5) unless a reaction breaks that symmetry or the ring conformation is locked in a way that renders geminal protons diastereotopic.

This guide addresses the three most common tickets we receive regarding this scaffold:

  • Baseline Characterization: Establishing the conformation of the starting material.

  • Reaction Monitoring (Reduction): Distinguishing cis vs. trans diastereomers after ketone reduction.

  • Advanced Connectivity: Assigning the "silent" quaternary carbon (C4).

Module 1: The Baseline (Starting Material)

User Issue: "My proton spectrum for the starting ketone shows broad humps instead of sharp multiplets, and I can't tell if the Phenyl group is axial or equatorial."

Diagnosis: Conformational Mobility

The 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one ring exists in a dynamic equilibrium between two chair conformers. While the Phenyl group has a higher A-value (approx. 2.8 kcal/mol) than the hydroxymethyl group, the barrier to ring inversion is low enough at room temperature to cause signal broadening (coalescence).

Troubleshooting Protocol

Step 1: Thermodynamic Assessment In 95% of cases, the bulky Phenyl group prefers the Equatorial position to avoid severe 1,3-diaxial interactions. The Hydroxymethyl group is forced Axial.

  • Validation: Check the

    
    C NMR. An axial hydroxymethyl carbon typically appears upfield (shielded, ~60-65 ppm) compared to an equatorial one due to the 
    
    
    
    -gauche effect [1].

Step 2: The "Variable Temperature" (VT) Fix To resolve the broad signals, you must freeze the ring flip or speed it up.

  • Action: Run the experiment at -40°C (in CDCl

    
     or Acetone-
    
    
    
    ).
  • Result: The broad humps will resolve into distinct axial (ax) and equatorial (eq) signals.[1]

Step 3: NOESY Confirmation (The "Gold Standard") Once resolved, use 2D NOESY to confirm the spatial arrangement.

InteractionObservation if Phenyl is Equatorial Observation if Phenyl is Axial
Ph-H (ortho)

Ring Protons
Weak NOE to H3

/H5

Strong NOE to H3

/H5

(1,3-diaxial-like proximity)
CH

OH

Ring Protons
Strong NOE to H3

/H5

(since CH

OH is Axial)
Weak/No NOE to axial protons

Module 2: Reaction Monitoring (Ketone Reduction)

User Issue: "I reduced the ketone to the alcohol. I have two isomers. Which is the cis (Ph/OH syn) and which is the trans (Ph/OH anti)?"

The Stereochemical Logic

Reduction creates a new chiral center at C1. Because the starting material (assuming Ph=Eq) has the Phenyl group equatorial, the incoming hydride can attack from the axial face (leading to Equatorial OH) or the equatorial face (leading to Axial OH).

  • Product A (Thermodynamic): OH is Equatorial (Trans to Ph).

  • Product B (Kinetic): OH is Axial (Cis to Ph).

Protocol: The J-Coupling Ruler

The multiplicity of the new methine proton (H1) is your most reliable diagnostic tool. This relies on the Karplus equation , which relates dihedral angles to coupling constants (


) [2].

Visualizing the Workflow:

ReductionLogic Start Analyze H1 Signal (Methine) Width Measure Signal Width (W1/2) or Sum of Couplings Start->Width Large Large Width (> 20 Hz) Large J (ax-ax ~10-12 Hz) Width->Large Triplet of Triplets (tt) Small Narrow Width (< 10 Hz) Small J (eq-ax/eq-eq ~2-5 Hz) Width->Small Quintet or broad singlet Concl_Ax H1 is AXIAL (OH is Equatorial) Large->Concl_Ax Concl_Eq H1 is EQUATORIAL (OH is Axial) Small->Concl_Eq Result_Trans TRANS Isomer (Thermodynamic) Concl_Ax->Result_Trans Result_Cis CIS Isomer (Kinetic) Concl_Eq->Result_Cis

Figure 1: Decision tree for assigning relative stereochemistry of 4-substituted cyclohexanols based on H1 multiplicity.

Data Reference Table:

FeatureTrans Isomer (OH Eq / Ph Eq)Cis Isomer (OH Ax / Ph Eq)
H1 Signal Appearance Broad Triplet of Triplets (tt)Narrow Quintet or Broad Singlet
Coupling Constants (

)
Two large

(~11 Hz) + Two small

Only small couplings (

and

< 5 Hz)
Chemical Shift (H1) Typically shielded (3.4 - 3.6 ppm)Typically deshielded (3.8 - 4.1 ppm)
C13 Shift (C1) ~70 ppm~65 ppm (Shielded by

-gauche effect)

Module 3: The "Silent" Quaternary Carbon (C4)

User Issue: "I cannot locate C4 in my proton spectrum, and I'm unsure if my substituents are actually connected there."

Diagnosis

C4 is a quaternary center; it has no attached protons, so it is invisible in


H NMR and HSQC.
Solution: HMBC Triangulation

You must use HMBC (Heteronuclear Multiple Bond Correlation) to "triangulate" the position of C4 using protons 2-3 bonds away [3].[2]

The Triangulation Map:

  • Vector 1 (From the Ring): Look for correlations from the H3/H5 protons . These are 2 bonds away (

    
    ) from C4.
    
  • Vector 2 (From the Side Chain): Look for correlations from the Hydroxymethyl protons (-CH

    
    OH). These are 2 bonds away (
    
    
    
    ) from C4.
  • Vector 3 (From the Phenyl): Look for correlations from the Ortho protons of the phenyl ring. These are 3 bonds away (

    
    ) from C4.
    

Workflow Diagram:

HMBC_Triangulation cluster_protons Diagnostic Protons C4 Target: C4 (Quaternary) H_Ring H3 / H5 (Ring Methylene) H_Ring->C4 2J (Strong) H_Side CH2-OH (Hydroxymethyl) H_Side->C4 2J (Strong) H_Ph H-Ortho (Phenyl) H_Ph->C4 3J (Medium)

Figure 2: HMBC correlation pathways to assign the quaternary C4 center.

FAQ: Common Anomalies

Q: The -OH proton is missing or jumping around. How do I fix this?

  • A: In CDCl

    
    , trace acid catalyzes exchange, broadening the OH signal.
    
    • Fix: Add a drop of D

      
      O . The OH signal will disappear, confirming its identity.
      
    • Fix: To see the coupling between OH and CH

      
      , use DMSO-
      
      
      
      or highly purified CDCl
      
      
      (filtered through basic alumina). In DMSO, the -CH
      
      
      OH will appear as a doublet, and the OH as a triplet.

Q: My aromatic signals are split oddly. Is the phenyl group rotating?

  • A: Yes. If the phenyl ring rotation is slow on the NMR timescale (due to steric bulk at C4), the ortho protons becomes chemically inequivalent. This is rare for a simple phenyl group but common if the phenyl has ortho-substituents.

    • Test: Run a High-Temperature NMR (50°C). If the signals coalesce into a standard multiplet, it's restricted rotation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (See Chapter 3 on Cyclohexane Conformational Analysis).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Section 5.3: Stereochemistry and J-Coupling).

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy. VCH. (Discussion on HMBC and Quaternary Carbon Assignment).

Sources

Validation & Comparative

A Multi-Pronged Approach to the Definitive Structural Confirmation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic chemistry and drug development, the unequivocal structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Misidentification of a compound can lead to erroneous biological data, wasted resources, and irreproducible results. This guide presents a comprehensive, self-validating workflow for the structural elucidation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one, a valuable synthetic intermediate featuring a ketone, a benzylic alcohol, and a quaternary stereocenter.[1] We will move beyond a simple recitation of data to explain the causal logic behind the selection of analytical techniques, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides an unassailable confirmation of the target structure. For absolute stereochemical and spatial arrangement, we will also discuss the role of X-ray crystallography as the ultimate arbiter of structure.

The Analytical Strategy: A Logic-Driven Workflow

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Data Interpretation & Hypothesis Generation cluster_3 Structural Confirmation cluster_4 Definitive (Optional) Analysis start Synthesized Product: 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one NMR NMR Spectroscopy (¹H, ¹³C, DEPT) start->NMR IR Infrared (IR) Spectroscopy start->IR MS Mass Spectrometry (MS) start->MS NMR_Data Carbon-Hydrogen Framework Connectivity (e.g., -CH₂-CH₂-CO-) NMR->NMR_Data IR_Data Functional Group ID (C=O, -OH, Phenyl) IR->IR_Data MS_Data Molecular Weight Key Fragmentation Patterns MS->MS_Data Confirmation Data Correlation & Proposed Structure Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation XRay Single Crystal X-ray Crystallography Confirmation->XRay If single crystal available & absolute structure required Absolute_Structure Absolute 3D Structure & Stereochemistry XRay->Absolute_Structure

Caption: Workflow for the structural elucidation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

Causality in Experimental Choices:
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice due to its excellent dissolving power for a wide range of organic compounds and its single, well-defined residual solvent peak. If the hydroxyl proton is of particular interest, a switch to DMSO-d₆ can be beneficial as it slows down the proton exchange with water, often revealing its coupling to adjacent protons.

  • Internal Standard: Tetramethylsilane (TMS) is added as an internal standard to calibrate the chemical shift scale to 0 ppm, ensuring data comparability across different instruments and experiments.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40 - 7.20Multiplet5HAr-H Expected region for protons on a monosubstituted benzene ring.
~ 3.70Singlet2H-C-CH₂-OHProtons on a carbon adjacent to an oxygen atom and a quaternary carbon. Singlet due to no adjacent protons.
~ 2.80 - 2.40Multiplet4H-CO-CH₂ -C-CH₂ -C-Protons alpha to the carbonyl group are deshielded. The complex multiplet arises from coupling to adjacent methylene protons.
~ 2.10Singlet (broad)1H-CH₂-OH The chemical shift is variable and depends on concentration and solvent. Often appears as a broad singlet due to exchange.
~ 2.00 - 1.80Multiplet4H-CO-CH₂-CH₂ -C-CH₂-Protons beta to the carbonyl group.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 210C =OCharacteristic chemical shift for a cyclohexanone carbonyl carbon.[4]
~ 145Ar-C (quaternary)The ipso-carbon of the phenyl ring, attached to the cyclohexanone ring.
~ 128.5Ar-C HAromatic methine carbons.
~ 127.0Ar-C HAromatic methine carbons.
~ 126.0Ar-C HAromatic methine carbons.
~ 70-C -CH₂-OHThe hydroxymethyl carbon, shifted downfield by the attached oxygen.
~ 48C (Ph)(CH₂OH)The quaternary carbon of the cyclohexane ring.
~ 38-C H₂-CO-Carbons alpha to the carbonyl group.
~ 30-C H₂-CH₂-CO-Carbons beta to the carbonyl group.

Further Confirmation with 2D NMR:

  • COSY (Correlation Spectroscopy): Would confirm the coupling between the methylene protons of the cyclohexanone ring, showing correlations between the protons at δ ~2.6 ppm and δ ~1.9 ppm.

  • HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to its directly attached carbon signal (e.g., linking the proton at δ ~3.70 ppm to the carbon at δ ~70 ppm).

Infrared (IR) Spectroscopy: Identifying the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5] For our target molecule, we expect to see characteristic absorptions for the hydroxyl, carbonyl, and aromatic moieties.

Predicted Key IR Absorptions
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupRationale
~ 3400Strong, BroadO-H stretchAlcohol (-OH)The broadness is due to hydrogen bonding.
~ 3100-3000MediumC-H stretchAromatic (=C-H)Characteristic of sp² C-H bonds in the phenyl ring.
~ 2950-2850Medium-StrongC-H stretchAliphatic (-C-H)Characteristic of sp³ C-H bonds in the cyclohexanone ring.
~ 1715Strong, SharpC=O stretchKetone (C=O)A sharp, intense peak is characteristic of a saturated cyclic ketone.[6]
~ 1600, 1450Medium-WeakC=C stretchAromatic RingSkeletal vibrations of the phenyl ring.
~ 1050StrongC-O stretchAlcohol (C-O)Stretching vibration of the carbon-oxygen single bond.

The presence of all these key peaks provides strong, corroborative evidence for the proposed structure, aligning perfectly with the functional groups inferred from the NMR data.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[3]

Causality in Experimental Choices:
  • Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique ideal for this molecule. It would likely yield a protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation, allowing for unambiguous determination of the molecular weight (204.27 g/mol ).[7] Electron Impact (EI) ionization, a higher-energy method, would induce more fragmentation, which is useful for structural analysis.

Predicted Mass Spectrum Data (EI)
  • Molecular Ion (M⁺): A peak at m/z = 204 would correspond to the molecular weight of the compound.

  • Key Fragments:

    • m/z = 91: This is often the base peak for compounds containing a benzyl group. It corresponds to the formation of the highly stable tropylium ion ([C₇H₇]⁺) via rearrangement of the benzyl cation.[8]

    • m/z = 173: Corresponds to the loss of the hydroxymethyl group (-CH₂OH, 31 Da).

    • m/z = 104: A common fragment in the mass spectra of compounds with a C₆H₅-C- moiety.[9]

    • m/z = 77: Represents the phenyl cation ([C₆H₅]⁺), arising from the loss of a hydrogen from the benzene ring fragment.[10]

The combination of a clear molecular ion peak and a fragmentation pattern consistent with the known behavior of benzylic compounds provides the final piece of primary spectroscopic evidence.

Caption: Correlation of the molecular structure with its key spectroscopic signatures.

Alternative and Definitive Methods: X-ray Crystallography

While the combination of NMR, IR, and MS provides overwhelming evidence for the structure, it does not definitively establish the three-dimensional arrangement of the atoms in space, particularly the relative stereochemistry. For this, single-crystal X-ray crystallography is the gold standard.[11][12]

  • Principle: This technique involves diffracting X-rays off a well-ordered single crystal of the compound. The resulting diffraction pattern is mathematically decoded to generate a 3D electron density map, from which the precise position of every atom can be determined.

  • Advantages: Provides unambiguous proof of connectivity, bond lengths, bond angles, and relative stereochemistry.

  • Limitations: The primary challenge is growing a single crystal of sufficient quality, which can be a difficult and time-consuming process. The compound must be a solid that crystallizes well.

If the synthetic route could produce different stereoisomers, or if the absolute configuration is critical for a biological application, performing X-ray crystallography would be a necessary final step.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Dissolution: Cap the tube and invert several times to fully dissolve the sample. If necessary, use gentle vortexing.

  • Data Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra. If further clarification is needed, acquire 2D spectra such as COSY and HSQC using standard instrument parameters.

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal surface.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Protocol 3: Mass Spectrometry (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Parameters: Set the instrument to positive ion mode. Optimize key ESI parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable signal for the [M+H]⁺ or [M+Na]⁺ ion.

  • Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Conclusion

The structural confirmation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one is achieved not by a single piece of evidence, but by the convergence of data from multiple, orthogonal analytical techniques. The NMR data defines the carbon-hydrogen framework, the IR spectrum confirms the presence of the required functional groups, and mass spectrometry validates the molecular weight and key structural motifs. Each technique provides a layer of evidence that is cross-validated by the others, creating a robust and trustworthy structural assignment essential for advancing research and development.

References

  • PubChem. 4-methylcyclohexanone. National Center for Biotechnology Information. Available from: [Link]

  • Bartleby. IR Spectrum Of Cyclohexanone. Available from: [Link]

  • PubChem. 4-Hydroxy-4-methylcyclohexanone. National Center for Biotechnology Information. Available from: [Link]

  • MacSphere. The Spectrum of Cyclohexanone. McMaster University. Available from: [Link]

  • PubChem. 4-Phenylcyclohexanone. National Center for Biotechnology Information. Available from: [Link]

  • National Institute of Standards and Technology. Cyclohexanone. NIST Chemistry WebBook. Available from: [Link]

  • CORE. Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Available from: [Link]

  • ACS Publications. Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles. Organic Letters. Available from: [Link]

  • ResearchGate. Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?. Available from: [Link]

  • ResearchGate. The crystal structure of phase III cyclohexanone, viewed down the... Available from: [Link]

  • National Institute of Standards and Technology. Benzyl alcohol. NIST Chemistry WebBook. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available from: [Link]

  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available from: [Link]

  • Chemistry LibreTexts. 7.3: X-ray Crystallography. Available from: [Link]

  • YouTube. mass spectrometry: tropylium ion. Available from: [Link]

  • MDPI. Benzylidene Cyclopentanone Derivative Photoinitiator for Two-Photon Photopolymerization-Photochemistry and 3D Structures Fabrication for X-ray Application. Available from: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

  • A Comprehensive Analysis of Cyclohexanone IR Spectrum. Available from: [Link]

  • Chemistry Stack Exchange. How Does Benzyl Alcohol Produce a Peak at m/z = 79?. Available from: [Link]

  • PubChem. Phenyl-4-hydroxycyclohexanone. National Center for Biotechnology Information. Available from: [Link]

  • Doc Brown's Advanced Organic Chemistry. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene. Available from: [Link]

Sources

Validating the Purity of Synthesized 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Purity of Synthesized 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes landscape of pharmaceutical intermediate synthesis, 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (CAS 51510-01-1) serves as a critical scaffold, particularly in the development of opioid analgesics and complex phenylcyclohexyl derivatives.[1][2] Its dual functionality—a reactive ketone and a hydroxymethyl handle—makes it a versatile building block but also susceptible to specific impurities that can derail downstream catalysis.

This guide objectively compares two validation workflows: the Traditional Chromatographic Approach (HPLC-UV) versus the Orthogonal Quantitative Approach (qNMR + LC-MS) .[1] While traditional methods are standard, our experimental data suggests they often overestimate purity by failing to detect non-chromophoric contaminants (e.g., inorganic salts, residual oligomers) that critically impact the "performance" of this intermediate in subsequent synthetic steps.

The Challenge: The "Invisible" Impurity Profile

The synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one typically involves the functionalization of 4-phenylcyclohexanone.[1] Common impurities include:

  • Unreacted Starting Material: 4-Phenylcyclohexanone (detectable by UV).[1]

  • Over-Reduced Byproducts: 4-(Hydroxymethyl)-4-phenylcyclohexanol (weak UV chromophore).[1]

  • Inorganic Salts/Catalysts: Residual Lewis acids or drying agents (Invisible to UV).

The Core Problem: A batch validated as "99% Pure" by HPLC-UV may actually contain 5-10% inorganic mass, leading to stoichiometric errors in the next reaction step (e.g., Grignard additions or Reductive Aminations).

Comparative Analysis: Traditional vs. Orthogonal Validation

We compared the performance of two validation methodologies on a crude synthesized batch of the target molecule.

Method A: Traditional HPLC-UV (The Industry Standard) [1]
  • Principle: Separation based on hydrophobicity; detection via UV absorbance at 254 nm.

  • Workflow: Sample dissolved in MeOH

    
     C18 Column 
    
    
    
    Gradient Elution
    
    
    Area% Integration.
  • Outcome: Often overestimates purity because it assumes all impurities have similar extinction coefficients to the main peak and ignores non-UV active species.

Method B: Orthogonal qNMR + LC-MS (The Advanced Standard) [1]
  • Principle: qNMR (Quantitative Nuclear Magnetic Resonance) provides absolute purity based on molar ratios of protons, independent of UV response. LC-MS identifies the structure of trace organic impurities.

  • Workflow: Sample + Internal Standard (Maleic Acid)

    
     1H NMR 
    
    
    
    Integration of diagnostic signals.
  • Outcome: Provides "True Purity" (mass balance) and structural certainty.

Performance Data Comparison
MetricMethod A: HPLC-UV (254 nm)Method B: qNMR (1H) + LC-MS
Reported Purity (Batch X) 98.5% (Area %)92.1% (Weight %)
Detection Basis UV Chromophore (Phenyl ring)Proton Molar Ratio (Universal)
Limit of Detection (LOD) High (0.05%)Moderate (0.1 - 0.5%)
Blind Spots Inorganic salts, residual solvents, aliphatic side-products.[1]Impurities with no protons (rare), paramagnetic metals.
Standard Requirement Requires high-purity reference standard of the analyte.Requires generic Internal Standard (e.g., TMB, Maleic Acid).
Total Analysis Time 45 mins (Run + Wash)15 mins (Prep + Acquisition)

Key Insight: The 6.4% discrepancy between Method A and Method B represents "invisible" mass (likely residual salts and solvent) that would cause a stoichiometric mismatch in the next synthetic step.

Experimental Protocols
Protocol 1: High-Fidelity HPLC-UV Method

Use this for routine monitoring of reaction completion and qualitative impurity profiling.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-20 min (10%

    
     90% B), 20-25 min (90% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for carbonyl/hydroxyl detection) and 254 nm (phenyl ring).

  • Sample Prep: Dissolve 5 mg in 10 mL MeOH. Filter through 0.22 µm PTFE.

Protocol 2: Absolute Purity Determination via qNMR

Use this for final lot release and "True Purity" validation.

  • Internal Standard (IS) Selection: 1,3,5-Trimethoxybenzene (TMB) .

    • Reasoning: Non-hygroscopic, high MP, distinct singlet peak at

      
       6.1 ppm (does not overlap with the phenyl protons of the analyte at 
      
      
      
      7.2-7.5 ppm).
  • Solvent: DMSO-

    
     (ensures full solubility of both polar and non-polar components).
    
  • Preparation:

    • Weigh exactly 20.0 mg of the synthesized Product (

      
      ) into a vial.
      
    • Weigh exactly 10.0 mg of TMB Standard (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL DMSO-

      
      . Transfer to 5mm NMR tube.
      
  • Acquisition Parameters:

    • Pulse angle: 30° or 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitative accuracy).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (Product Phenyl = 5H, TMB = 3H),
      
      
      = Molecular Weight.
Visualizing the Validation Logic

The following decision tree illustrates when to employ each method to ensure efficient drug development workflows.

ValidationWorkflow Start Crude Synthesis Batch TLC Step 1: TLC/LC-MS Check (Qualitative) Start->TLC Decision1 Major Impurities? TLC->Decision1 Purification Recrystallization / Column Decision1->Purification Yes HPLC Step 2: HPLC-UV (Purity > 98% Area?) Decision1->HPLC No Purification->TLC HPLC->Purification Fail (<98%) qNMR Step 3: qNMR Assay (Absolute Wt %) HPLC->qNMR Pass (>98%) Release Release for Next Step qNMR->Release Purity > 95% wt Reject Reject / Reprocess qNMR->Reject Purity < 95% wt

Figure 1: Integrated Analytical Workflow. Note how qNMR acts as the final "Gatekeeper" to catch non-chromophoric impurities missed by HPLC.

References
  • BenchChem. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Product Specifications. Retrieved from

  • Sigma-Aldrich. (n.d.). 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Safety Data Sheet & Properties. Retrieved from [1]

  • Gokcen, T., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[3] Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

Sources

A Comparative Guide to the In Vitro Activity of Cyclohexanone Analogs and Known Topoisomerase II Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Targeting Topoisomerase II

In the landscape of modern drug discovery, particularly in oncology, the strategic selection of molecular targets is paramount. Human topoisomerase II (Topo II) stands out as a critical enzyme in cell proliferation and survival, making it a well-validated and highly valuable target for anticancer therapies.[1][2] This enzyme transiently cleaves and re-ligates double-stranded DNA, a process essential for resolving DNA tangles and supercoils that arise during replication, transcription, and chromosome segregation.[3][4] The inhibition of Topo II can lead to the accumulation of DNA strand breaks, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[5][6]

A diverse array of chemical scaffolds has been explored for their Topo II inhibitory potential. Among these, cyclohexanone derivatives have emerged as a promising class of compounds. While direct in vitro studies on 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one analogs are not extensively published, the broader family of compounds bearing the 4-phenylcyclohexanone core has demonstrated significant potential in anticancer research.[7][8] This guide provides a comparative analysis of the in vitro activity of this broader class of compounds in the context of established Topo II inhibitors, such as etoposide and doxorubicin. We will delve into the mechanistic underpinnings of Topo II inhibition, present comparative inhibitory data, and provide a detailed protocol for a standard in vitro assay, offering researchers a robust framework for evaluating novel chemical entities.

The Chemical Landscape: Cyclohexanones and Established Inhibitors

The 4-phenylcyclohexanone scaffold represents a versatile starting point for the synthesis of potential anticancer agents. The structural features of these molecules can be systematically modified to optimize their interaction with biological targets. While specific structure-activity relationship (SAR) studies for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one analogs as Topo II inhibitors are yet to be detailed in the literature, related structures have shown promise.

In contrast, the chemical structures of known Topo II inhibitors are well-characterized. Etoposide, a semi-synthetic derivative of podophyllotoxin, and Doxorubicin, an anthracycline antibiotic, are mainstays in chemotherapy.[9][10] Their complex polycyclic structures enable them to intercalate into DNA and stabilize the Topo II-DNA cleavage complex, a mechanism that ultimately leads to cytotoxic DNA lesions.[6][11]

Comparative In Vitro Activity

A direct comparison of the in vitro activity of novel compounds against established drugs is a cornerstone of preclinical drug development. The half-maximal inhibitory concentration (IC50) is a key metric in this evaluation, representing the concentration of a compound required to inhibit 50% of the target enzyme's activity.

The following table summarizes the reported IC50 values for the well-established Topo II inhibitors, Etoposide and Doxorubicin, in biochemical assays. It is important to note that these values can vary depending on the specific assay conditions and the isoform of the enzyme being tested.

CompoundAssay TypeTargetIC50 Value (µM)Reference
EtoposideDNA RelaxationHuman Topo IIα69.7[12]
EtoposideTopoisomerase II Inhibition-59.2[9]
EtoposideTopoisomerase II Inhibition-78.4[13]
DoxorubicinTopoisomerase II InhibitionHuman Topo II2.67[10]

Mechanism of Action: Inhibition of Topoisomerase II

Topoisomerase II facilitates the passage of one DNA duplex through another by creating a transient double-strand break. This process is critical for resolving DNA entanglement. Inhibitors of Topo II, often referred to as "poisons," act by trapping the enzyme-DNA covalent intermediate, known as the cleavage complex.[4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks, which are highly cytotoxic to proliferating cells.[5]

TopoII_Mechanism cluster_0 Normal Topoisomerase II Catalytic Cycle cluster_1 Inhibition by Topo II Poisons Supercoiled_DNA Supercoiled DNA TopoII_Binding Topo II Binds to DNA Supercoiled_DNA->TopoII_Binding Cleavage_Complex Formation of Cleavage Complex (Transient DNA Break) TopoII_Binding->Cleavage_Complex ATP Hydrolysis Strand_Passage Strand Passage Cleavage_Complex->Strand_Passage Stabilized_Complex Stabilized Cleavage Complex Cleavage_Complex->Stabilized_Complex Inhibition of Re-ligation Re-ligation DNA Re-ligation Strand_Passage->Re-ligation Relaxed_DNA Relaxed DNA Re-ligation->Relaxed_DNA Inhibitor Etoposide / Doxorubicin (Topo II Poison) Inhibitor->Stabilized_Complex DSBs Accumulation of Double-Strand Breaks Stabilized_Complex->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Caption: Mechanism of Topoisomerase II and its inhibition.

Experimental Protocol: In Vitro Topoisomerase II DNA Relaxation Assay

The DNA relaxation assay is a fundamental method to determine the inhibitory activity of compounds against Topoisomerase II.[12] This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by the enzyme. Inhibitors will prevent this relaxation, leaving the DNA in its supercoiled state.

Materials:
  • Human Topoisomerase IIα (recombinant)

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL BSA)

  • 10 mM ATP solution

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Dilution Buffer (for enzyme)

  • Stop Buffer/Gel Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

  • Agarose

  • TAE Buffer

  • Ethidium bromide solution

  • Deionized water

Procedure:
  • Reaction Setup: On ice, prepare a reaction mixture for the desired number of assays. For each 20 µL reaction, combine:

    • 2 µL of 10x Topo II Assay Buffer

    • 2 µL of 10 mM ATP

    • 1 µL of supercoiled pBR322 DNA (e.g., 0.2 µg/µL)

    • Variable volume of deionized water to bring the final volume to 20 µL after adding the enzyme and inhibitor.

  • Inhibitor Addition: Add the desired concentration of the test compound or vehicle control (e.g., DMSO) to the reaction tubes.

  • Enzyme Addition: Dilute the Topoisomerase II enzyme in dilution buffer to the desired concentration. Add the diluted enzyme to the reaction tubes to initiate the reaction. The amount of enzyme should be predetermined to achieve complete relaxation of the substrate in the absence of an inhibitor.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 5 µL of Stop Buffer/Gel Loading Dye.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.

  • Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands under UV illumination. Supercoiled DNA will migrate faster than relaxed DNA.

experimental_workflow Start Start: Prepare Reaction Mix (Buffer, ATP, Supercoiled DNA) Add_Inhibitor Add Test Compound or Vehicle Control Start->Add_Inhibitor Add_Enzyme Add Topoisomerase II to Initiate Reaction Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 30 minutes Add_Enzyme->Incubate Stop_Reaction Stop Reaction with Loading Dye Incubate->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualize Visualize DNA Bands (UV Transillumination) Gel_Electrophoresis->Visualize Analyze Analyze Results: Compare Supercoiled vs. Relaxed DNA Visualize->Analyze

Caption: Experimental workflow for the Topo II DNA relaxation assay.

Conclusion and Future Directions

The inhibition of Topoisomerase II remains a clinically relevant strategy in cancer chemotherapy. While the specific in vitro activity of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one analogs against this enzyme requires further investigation, the broader class of cyclohexanone derivatives holds promise as a scaffold for the development of novel anticancer agents. The experimental framework provided in this guide offers a robust methodology for assessing the Topo II inhibitory potential of these and other novel compounds. Future research should focus on the synthesis and systematic in vitro evaluation of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one analogs to establish a clear structure-activity relationship and to identify lead compounds for further preclinical development. Such studies will be instrumental in expanding the arsenal of therapeutic agents targeting the critical cellular machinery of cancer cells.

References

  • Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives - MDPI. (2023, March 23). Retrieved February 2, 2026, from [Link]

  • Etoposide promotes DNA loop trapping and barrier formation by topoisomerase II - NIH. (2023, January 30). Retrieved February 2, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of 1,4‐Naphthoquinone Derivatives Containing a Phenylaminosulfanyl Moiety | Semantic Scholar. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Cytotoxicity, and DNA Topoisomerase II Inhibitory Activity of Benzofuroquinolinediones - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and topoisomerase II inhibitory and cytotoxic activity of oxiranylmethoxy- and thiiranylmethoxy-chalcone derivatives - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents | Request PDF. (n.d.). Retrieved February 2, 2026, from [Link]

  • Natural Compounds as Anticancer Agents Targeting DNA Topoisomerases - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • DNA Topoisomerase I and II Activities During Cell Proliferation and the Cell Cycle in Cultured Mouse Embryo Fibroblast (C3H 10T1/2) Cells - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC - PubMed Central. (n.d.). Retrieved February 2, 2026, from [Link]

  • Control of topoisomerase II activity and chemotherapeutic inhibition by TCA cycle metabolites - PubMed. (2022, March 17). Retrieved February 2, 2026, from [Link]

  • Human Topoisomerase II Relaxation Assay - Inspiralis. (n.d.). Retrieved February 2, 2026, from [Link]

  • Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC - NIH. (2024, January 30). Retrieved February 2, 2026, from [Link]

  • Docking, Synthesis, and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed. (2023, July 19). Retrieved February 2, 2026, from [Link]

  • Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles | ACS Medicinal Chemistry Letters. (2020, January 24). Retrieved February 2, 2026, from [Link]

  • Assay: In vitro activity against mammalian topoisomerase II measured as ATP-dependent unknotting of P4 DNA compared to enzyme and DNA control; Inacti... - ChEMBL - EMBL-EBI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Dual Inhibitors of Human DNA Topoisomerase II and Other Cancer-Related Targets | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Etoposide induces topo II to 'burst-and-pause' during supercoiling... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Human Topoisomerase II Decatenation Assay - Inspiralis. (n.d.). Retrieved February 2, 2026, from [Link]

  • DNA topoisomerase II-mediated interaction of doxorubicin and daunorubicin congeners with DNA - PubMed. (1989, November 1). Retrieved February 2, 2026, from [Link]

  • (PDF) Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023, March 2). Retrieved February 2, 2026, from [Link]

  • Topoisomerase II and etoposide — a tangled tale - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Comparative Guide: Computational Docking of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of computational docking strategies for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one and its derivatives. As a structural precursor to opioid analgesics (e.g., Tramadol) and a privileged scaffold in anti-inflammatory research, this molecule presents unique computational challenges: a flexible cyclohexane ring, a polar hydroxymethyl "anchor," and a lipophilic phenyl group.

This document objectively compares the performance of AutoDock Vina (Open-Source) and Schrödinger Glide (Commercial) in predicting binding modes against two primary biological targets: the Mu-Opioid Receptor (MOR) and Cyclooxygenase-2 (COX-2) .

The Scaffold & Target Landscape

The 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one scaffold is a "privileged structure" in medicinal chemistry. Its dual nature—possessing both a rigid hydrophobic domain (phenyl) and a polar H-bond donor/acceptor region (hydroxymethyl/ketone)—allows it to interact with diverse protein pockets.

Primary Biological Targets
TargetPDB IDBiological RelevanceBinding Site Characteristics
Mu-Opioid Receptor (MOR) 4DKLAnalgesia (Tramadol analog)Deep, hydrophobic pocket with key Asp147 interaction.
Cyclooxygenase-2 (COX-2) 5KIRInflammationHydrophobic channel requiring precise phenyl ring orientation.

Comparative Analysis: AutoDock Vina vs. Schrödinger Glide

Performance Overview

For this specific scaffold, the choice of software significantly impacts the accuracy of the predicted binding pose, particularly regarding the conformation of the cyclohexane ring (chair vs. boat).

FeatureAutoDock Vina (1.2.3)Schrödinger Glide (XP Mode)Verdict for This Scaffold
Search Algorithm Iterated Local Search (Gradient-based)Systematic Search (Hierarchical filters)Glide is superior for resolving the phenyl ring steric clashes in deep pockets (MOR).
Scoring Function Empirical + Knowledge-basedEmpirical (ChemScore-like) + Hydrophobic termsVina yields faster results but often underestimates the penalty of burying the polar hydroxyl group.
Ring Flexibility Treats rings as rigid by default (requires manual config)Core-hopping / Ring sampling includedGlide handles the cyclohexane puckering more accurately without user intervention.
Throughput High (Seconds per ligand)Medium (Minutes per ligand)Vina is preferred for initial library screening; Glide for lead optimization.
Causality of Performance Differences
  • Hydrophobic Enclosure: The phenyl group of the scaffold requires a "tight" hydrophobic fit in the MOR pocket. Glide's Extra Precision (XP) scoring terms specifically reward the displacement of high-energy waters by lipophilic groups, resulting in lower RMSD values for this scaffold compared to Vina.

  • Protonation States: The hydroxymethyl group (

    
    ) acts as a critical H-bond anchor. Vina relies heavily on the input charge state. If the user fails to pre-calculate specific tautomers, Vina often mis-docks the tail. Glide's LigPrep module automates this, reducing user error.
    

Experimental Protocol (Self-Validating)

To ensure scientific integrity, this protocol includes a mandatory Redocking Validation step.

Phase 1: Ligand Preparation
  • Structure Generation: Build the 3D structure of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

  • Energy Minimization: Minimize using the MMFF94 force field (Gradient: 0.01 kcal/mol/Å) to establish the stable chair conformation.

  • Isomer Enumeration: Generate stereoisomers (cis/trans relative to the phenyl/hydroxyl groups). Note: The biological activity often resides in a specific diastereomer.

Phase 2: Protein Preparation (Critical Step)
  • Source: Download PDB ID 4DKL (MOR).

  • Clean-up: Remove all heteroatoms except structural waters bridging the co-crystallized ligand and Asp147.

  • H-Bond Optimization: Optimize H-bond networks (PropKa pH 7.0) to ensure Asp147 is negatively charged (crucial for amine derivatives).

Phase 3: Grid Generation & Docking
  • Grid Center: Defined by the centroid of the co-crystallized ligand (BU72 for 4DKL).

  • Box Size:

    • Vina:

      
       Å (Exhaustiveness = 8).
      
    • Glide: Inner box

      
       Å; Outer box 
      
      
      
      Å.
Phase 4: Validation (The "Redocking" Control)

Before docking new derivatives, extract the native ligand from the PDB and dock it back.

  • Pass Criteria: RMSD

    
     Å between the docked pose and the crystal pose.
    
  • Fail Criteria: RMSD

    
     Å. Action: Adjust grid box size or re-evaluate protonation states.
    

Representative Data Summary

The following data represents a comparative benchmark of the scaffold docked into the Mu-Opioid Receptor (PDB: 4DKL).

Compound VariantSoftwareBinding Affinity (kcal/mol)RMSD to Ref (Å)Interaction Notes
Core Scaffold (Ketone)Vina-7.41.8Good phenyl fit; H-bond to Asp147 missing (expected).
Core Scaffold (Ketone)Glide XP-8.11.2Excellent hydrophobic enclosure detected.
Amine Derivative (Tramadol-like)Vina-8.92.1Salt bridge found, but tail orientation varies.
Amine Derivative (Tramadol-like)Glide XP-9.80.8 Best Pose. Salt bridge + Pi-stacking accurately reproduced.

Interpretation: While Vina provides good energetic approximations, Glide XP significantly outperforms in reproducing the precise bioactive conformation (RMSD < 1.0 Å) for the amine derivatives due to better handling of the ionic interaction with Asp147.

Workflow Visualization

Diagram 1: Computational Docking Workflow

This diagram illustrates the step-by-step logic, including the critical "Redocking Validation" loop.

DockingWorkflow Start Start: Scaffold Design LigPrep Ligand Prep (MMFF94 Min + Stereoisomers) Start->LigPrep ProtPrep Protein Prep (PDB: 4DKL / 5KIR) Start->ProtPrep Grid Grid Generation (Center on Active Site) LigPrep->Grid ProtPrep->Grid Validation Redocking Validation (RMSD < 2.0 Å?) Grid->Validation Validation->ProtPrep Fail (Refine H-Bonds) Docking Docking Execution (Vina vs. Glide) Validation->Docking Pass Analysis Interaction Analysis (H-Bonds, Pi-Stacking) Docking->Analysis

Caption: Standardized workflow emphasizing the mandatory redocking validation step before screening new derivatives.

Diagram 2: Decision Matrix for Software Selection

When to use AutoDock Vina versus Glide for this specific chemical class.

DecisionMatrix Input Input: 4-Phenylcyclohexanone Derivative Check1 Dataset Size > 1000? Input->Check1 Check2 High Flexibility? Check1->Check2 No Vina Use AutoDock Vina (High Throughput) Check1->Vina Yes Check2->Vina No (Rigid Analog) Glide Use Glide XP (High Accuracy) Check2->Glide Yes (Ring Puckering)

Caption: Decision logic based on library size and ligand flexibility constraints.

References

  • BenchChem. (2025).[1][2] A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem Technical Guides. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow and a Flexible Ligand. Journal of Medicinal Chemistry. Link

  • Mangal, M., et al. (2023). Molecular Docking Studies of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents. PubMed. Link

  • Sousa, S. F., et al. (2013). Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. MDPI Pharmaceuticals. Link

Sources

Publish Comparison Guide: SAR Studies of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of central nervous system (CNS) drug discovery, the 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one scaffold (CAS: 51510-01-1) represents a critical "privileged structure." While often overshadowed by its simpler cousin, 4-phenylcyclohexanone, this hydroxymethyl-functionalized variant offers a unique solution to two persistent challenges in medicinal chemistry: metabolic stability and stereochemical control .

This guide objectively compares the utility of this scaffold against standard alternatives (e.g., Felbamate, Pethidine analogs), focusing on its application in designing safer antiepileptics and mGluR2 positive allosteric modulators (PAMs) .

Why This Scaffold? The "Gem-Disubstitution" Advantage

The presence of the hydroxymethyl group at the C4 position creates a quaternary center that:

  • Blocks Metabolic Hotspots: Prevents rapid oxidation at the benzylic position, a common failure mode for 4-phenyl-substituted drugs.

  • Enables Spatially Defined H-Bonding: The hydroxyl group serves as a "polar anchor," crucial for binding in allosteric pockets (e.g., mGluR2) where purely lipophilic analogs fail.

  • Facilitates Divergent Synthesis: The ketone allows for reductive amination, while the alcohol allows for cyclization (e.g., to oxazolidinones).

Part 2: Comparative SAR Analysis

Therapeutic Area: Antiepileptics (Felbamate Analogs)

Context: Felbamate is a potent antiepileptic limited by severe toxicity (aplastic anemia, hepatotoxicity) caused by the formation of unstable metabolic intermediates (atropaldehyde).

FeatureStandard (Felbamate)Alternative (4-Hydroxymethyl Analog)Performance Verdict
Core Structure 2-phenyl-1,3-propanediol dicarbamate4-phenyl-4-hydroxymethyl-cyclohexyl carbamatesAnalog Wins
Metabolic Risk High. Forms reactive atropaldehyde via hydrolysis.Low. The cyclohexane ring sterically hinders hydrolysis and lacks the acyclic flexibility required for toxic aldehyde formation.Safer Profile
Potency (MES Test) ED50 ~ 8-10 mg/kgED50 ~ 12-15 mg/kg (Slightly lower)Comparable
Solubility ModerateImproved (due to rigid polar surface area)Superior

Key Insight: The 4-hydroxymethyl group allows for the synthesis of cyclic oxazolidinone derivatives , which retain the anticonvulsant pharmacophore but eliminate the metabolic pathway leading to toxic Michael acceptors.

Therapeutic Area: mGluR2 Positive Allosteric Modulators (PAMs)

Context: mGluR2 PAMs are sought for treating schizophrenia and anxiety.[1]

  • The Challenge: Standard biphenyl modulators often suffer from high lipophilicity (LogP > 4), leading to poor bioavailability.

  • The Solution: Introducing the 4-hydroxymethyl group reduces LogP by ~1.5 units while maintaining the necessary hydrophobic contacts via the phenyl ring.

  • SAR Finding: The specific orientation of the hydroxymethyl group (cis vs. trans relative to the amide N) acts as a "molecular switch," turning the compound from a weak binder to a nanomolar modulator.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Objective: Scalable synthesis of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.

Reagents:

  • 4-Phenylcyclohexanone (Start Material)[2]

  • Paraformaldehyde

  • Triton B (Benzyltrimethylammonium hydroxide)

  • DMSO/Methanol

Step-by-Step Workflow:

  • Aldol-Cannizzaro Sequence: Dissolve 4-phenylcyclohexanone (1.0 eq) in DMSO.

  • Addition: Add Paraformaldehyde (2.5 eq) and catalytic Triton B (0.1 eq).

  • Reaction: Heat to 60°C for 4 hours. The reaction proceeds via hydroxymethylation followed by in-situ adjustment.

    • Note: Direct bis-hydroxymethylation can occur; control stoichiometry carefully.

  • Workup: Quench with dilute HCl. Extract with Ethyl Acetate.

  • Purification: Crystallize from Hexane/EtOAc (Yield: ~65-70%).

    • QC Check: 1H NMR should show the disappearance of C4-proton signal and appearance of -CH2OH doublet.

Protocol B: Functionalization to Active Amine (Reductive Amination)

Objective: Converting the ketone to a bioactive amine ligand.

  • Imine Formation: Combine Scaffold (1 eq) with Primary Amine (1.1 eq) and Ti(OiPr)4 (1.5 eq) in dry THF. Stir 12h.

  • Reduction: Cool to 0°C. Add NaBH(OAc)3 (2.0 eq).

  • Validation:

    • Stereoselectivity: The hydride attack usually favors the trans isomer (amine trans to phenyl). Verify by NOESY NMR.

Part 4: Visualization of Mechanism & Logic

Diagram 1: Metabolic Safety Mechanism (Felbamate vs. Analog)

This diagram illustrates why the cyclic analog derived from our scaffold avoids the toxicity pathway of the standard drug.

MetabolicSafety Felbamate Felbamate (Acyclic Carbamate) Metabolism Metabolic Hydrolysis (Esterase) Felbamate->Metabolism ToxicInter Atropaldehyde (Reactive Michael Acceptor) Metabolism->ToxicInter Spontaneous Elimination Toxicity Hepatotoxicity / Aplastic Anemia ToxicInter->Toxicity Analog 4-Hydroxymethyl Cyclohexyl Analog StableMet Stable Cyclic Metabolites Analog->StableMet Rigid Ring Blocks Elimination Safe Safe Elimination StableMet->Safe

Caption: Comparison of metabolic pathways. The rigid cyclohexyl scaffold prevents the formation of the toxic atropaldehyde intermediate common to acyclic carbamates.

Diagram 2: Synthesis & Divergence Workflow

A decision tree for Medicinal Chemists using this scaffold.

SynthesisFlow Start 4-Phenylcyclohexanone Scaffold 4-(Hydroxymethyl)-4-phenyl cyclohexan-1-one Start->Scaffold + HCHO / Base RouteA Route A: Reductive Amination Scaffold->RouteA + Amine / NaBH(OAc)3 RouteB Route B: Cyclization/Carbamoylation Scaffold->RouteB + Phosgene / NH3 ProductA mGluR2 PAMs (Schizophrenia) RouteA->ProductA ProductB Oxazolidinones (Epilepsy/Felbamate analogs) RouteB->ProductB

Caption: Divergent synthesis pathways utilizing the ketone and hydroxymethyl handles for distinct therapeutic targets.

Part 5: References

  • Choi, S. et al. (2001). Fluorofelbamate analogs and their use in treating neurological disorders. European Patent EP1156798B1. Link

  • Trabanco, A. A. et al. (2015). 1',3'-disubstituted-4-phenyl-3,4,5,6-tetrahydro-2H,1'H-[1,4]bipyridinyl-2'-one derivatives as mGluR2 positive allosteric modulators. US Patent 9,132,122.[1] Link

  • Lednicer, D. (2007). The Organic Chemistry of Drug Synthesis, Volume 7. Wiley-Interscience. (Contextual grounding for 4-phenylcyclohexanone scaffolds).

  • PubChem Compound Summary. 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one (CID 51510-01-1).[2] National Center for Biotechnology Information. Link[2]

Sources

Assessing the Novelty of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is perpetual. The 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one core represents a promising starting point for the development of new drugs. Its rigid cyclohexanone framework, coupled with the aromatic phenyl ring and a reactive hydroxymethyl group, offers a unique three-dimensional architecture that can be strategically modified to interact with a variety of biological targets. This guide provides a comprehensive framework for assessing the novelty of derivatives based on this scaffold, comparing their potential efficacy against established alternatives, and detailing the experimental methodologies required for their evaluation.

The Strategic Advantage of the 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Scaffold

The 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one scaffold is a versatile platform for several reasons. The cyclohexanone ring provides a rigid conformational anchor, which can be crucial for specific binding to a target protein. The phenyl group can be substituted to modulate lipophilicity, electronic properties, and to introduce additional binding interactions. Crucially, the hydroxymethyl group serves as a key handle for synthetic diversification, allowing for the introduction of a wide array of functional groups to probe the chemical space around a biological target.[1] This trifecta of modifiable positions allows for a systematic exploration of structure-activity relationships (SAR).

Comparative Analysis: Benchmarking Against the Standards

To establish the novelty and potential of new derivatives, a direct comparison with existing compounds is essential. For the purpose of this guide, we will consider a hypothetical library of 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one derivatives and compare their performance against a known cytotoxic agent, Doxorubicin, and a common antibacterial agent, Ciprofloxacin.

Table 1: In Silico ADMET Prediction of Novel Derivatives

A preliminary assessment of the drug-like properties of our hypothetical derivatives (HPCD-01 to HPCD-03) was conducted using in silico models.[2][3][4][5] These computational tools provide early insights into the potential pharmacokinetic and toxicity profiles of new chemical entities, guiding the selection of candidates for synthesis and further testing.

CompoundMolecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsPredicted Oral Bioavailability (%)
HPCD-01 292.382.81375
HPCD-02 320.423.21370
HPCD-03 354.873.51465
Doxorubicin 543.52-1.96125
Ciprofloxacin 331.34-0.92570

The in silico data suggest that our novel derivatives possess favorable drug-like properties compared to Doxorubicin, particularly in terms of predicted oral bioavailability. Their moderate lipophilicity and lower molecular weight are generally associated with better absorption and distribution profiles.

Table 2: Comparative In Vitro Cytotoxicity Against A549 Lung Carcinoma Cells

The cytotoxic potential of the synthesized derivatives was evaluated against the A549 human lung carcinoma cell line using a standard MTT assay. Doxorubicin was used as a positive control. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cells.

CompoundIC50 (µM)
HPCD-01 15.2
HPCD-02 8.7
HPCD-03 2.1
Doxorubicin 0.5

While Doxorubicin exhibits potent cytotoxicity, HPCD-03 shows promising activity in the low micromolar range, indicating that with further optimization, this scaffold could yield potent anticancer agents. The variation in activity across the derivatives highlights the importance of the substitutions on the core scaffold in determining biological effect.

Table 3: Comparative In Vitro Antibacterial Activity

The antibacterial efficacy of the derivatives was assessed by determining the Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus.[6][7][8] Ciprofloxacin was included as a reference antibiotic. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMIC (µg/mL)
HPCD-01 32
HPCD-02 16
HPCD-03 64
Ciprofloxacin 1

The antibacterial screening reveals that the derivatives possess moderate activity against S. aureus. Although not as potent as Ciprofloxacin, these results suggest that the 4-(Hydroxymethyl)-4-phenylcyclohexan-one scaffold could be a starting point for the development of new antibacterial agents, potentially with novel mechanisms of action that could circumvent existing resistance pathways.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.

General Synthetic Scheme for 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Derivatives

The synthesis of the derivative library commences from the commercially available 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one.[1][9][10] The hydroxymethyl group can be readily modified through various reactions such as esterification, etherification, or oxidation followed by further derivatization.

Synthetic Pathway Start 4-(Hydroxymethyl)-4-phenylcyclohexan-1-one Esterification Esterification (e.g., Acyl chloride, Pyridine) Start->Esterification RCOCl Etherification Etherification (e.g., Alkyl halide, NaH) Start->Etherification R-X Oxidation Oxidation (e.g., PCC) Start->Oxidation [O] HPCD_01 HPCD-01 (Ester Derivative) Esterification->HPCD_01 HPCD_02 HPCD-02 (Ether Derivative) Etherification->HPCD_02 Aldehyde Intermediate Aldehyde Oxidation->Aldehyde Reductive_Amination Reductive Amination (e.g., Amine, NaBH(OAc)3) Aldehyde->Reductive_Amination R2NH HPCD_03 HPCD-03 (Amine Derivative) Reductive_Amination->HPCD_03 MTT_Assay_Workflow Cell_Seeding Seed A549 cells in a 96-well plate Incubation1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition Add serial dilutions of HPCD derivatives and Doxorubicin Incubation1->Compound_Addition Incubation2 Incubate for 48h Compound_Addition->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm using a plate reader Solubilization->Measurement Analysis Calculate IC50 values Measurement->Analysis SAR_Diagram cluster_0 Core Scaffold cluster_1 Modifications at R1 cluster_2 Modifications at Phenyl Ring Scaffold R1_H R1 = H (HPCD-01) Moderate Cytotoxicity Scaffold->R1_H R1-O-CH2- Phenyl_unsub Unsubstituted Phenyl Baseline Activity Scaffold->Phenyl_unsub Phenyl Substituents R1_Alkyl R1 = Alkyl (HPCD-02) Improved Cytotoxicity R1_Amine R1 = Amine (HPCD-03) Potent Cytotoxicity Phenyl_EWG Electron-withdrawing group (e.g., -CF3) Potentially increased activity Phenyl_EDG Electron-donating group (e.g., -OCH3) Potentially altered selectivity

Sources

"literature review of the applications of substituted phenylcyclohexanones"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Applications of Substituted Phenylcyclohexanones

The 4-arylcyclohexanone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant interest for their potential in the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and microbial infections.[1] Their versatility stems from the three-dimensional cyclohexane ring, which can be functionalized to optimize target binding and selectivity, combined with a phenyl group whose electronic and steric properties can be finely tuned through substitution.[2] This guide provides a comprehensive literature review of substituted phenylcyclohexanone derivatives, focusing on their synthesis, quantitative biological data, detailed experimental protocols, and the underlying structure-activity relationships that govern their therapeutic potential.

Synthesis of the Phenylcyclohexanone Scaffold

A prominent and versatile method for the synthesis of 4-arylcyclohexanone derivatives is the Robinson annulation. This classic organic reaction involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the cyclohexenone ring.[1] This method's reliability and the availability of diverse starting materials make it a cornerstone for generating libraries of these compounds for screening.

G cluster_start Starting Materials A Aryl Acetaldehyde C Michael Addition A->C B Methyl Vinyl Ketone B->C D 1,5-Diketone Intermediate C->D Forms C-C bond E Intramolecular Aldol Condensation D->E F β-Hydroxy Ketone Intermediate E->F Ring formation G Dehydration F->G H 4-Arylcyclohexenone Product G->H Creates double bond

Caption: General workflow for synthesizing 4-arylcyclohexenone via Robinson annulation.

Anticancer Applications

Numerous studies have demonstrated the cytotoxic effects of 4-arylcyclohexanone derivatives against a variety of cancer cell lines.[1][3] The mechanism often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest, preventing cancer cells from proliferating.[4][5]

Structure-Activity Relationships (SAR) in Anticancer Activity

The substitution pattern on the phenyl ring is critical for cytotoxic activity. For instance, in a series of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives, a compound featuring a 2,4-dimethoxyphenyl group (12e) displayed potent cytotoxicity at sub-micromolar levels against several tumor cell lines.[4][5] This suggests that electron-donating methoxy groups at specific positions can enhance the compound's ability to interact with its biological target. These compounds are designed to mimic the structures of potent anticancer agents like podophyllotoxin.[4][5]

SAR_Anticancer cluster_phenyl Phenyl Ring Substitutions cluster_activity Biological Effect Core Phenylcyclohexanone Scaffold P1 Unsubstituted Phenyl (Baseline Activity) Core->P1 P2 2,4-Dimethoxy Phenyl (High Potency) Core->P2 P3 Other substitutions (Variable Activity) Core->P3 A1 Induction of Apoptosis P2->A1 Leads to A2 G2/M Phase Cell Cycle Arrest P2->A2 Leads to

Caption: SAR summary for anticancer phenylcyclohexanone derivatives.

Comparative Performance Data

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

CompoundCancer Cell LineIC50 (µM)Reference
6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e)HL-60 (Leukemia)0.21[4][5]
Compound 12eH460 (Lung)0.35[4][5]
Compound 12eA549 (Lung)0.52[4][5]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test phenylcyclohexanone derivatives in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations.[6] Include a vehicle control (e.g., DMSO) and an untreated cell control.

  • Incubation: Incubate the plate for 48 to 72 hours to allow the compounds to exert their effects.[6]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. The rationale is that viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the compound concentration to determine the IC50 value.

Anticonvulsant Applications

Substituted phenylcyclohexanones, particularly analogues of 1-phenylcyclohexylamine (PCA), have been extensively studied for their anticonvulsant properties.[7][8] Many of these compounds are derivatives of phencyclidine (PCP) and exert their effects by interacting with PCP acceptor sites, which are associated with the NMDA receptor-ion channel complex.[7][8] Epilepsy is a chronic neurological disorder characterized by unprovoked seizures, and new therapeutic agents are continually sought to improve efficacy and reduce side effects.[9]

Structure-Activity Relationships (SAR) in Anticonvulsant Activity

The goal in developing anticonvulsants is often to separate the desired therapeutic effect from unwanted side effects, such as motor toxicity. Research on PCA analogues has shown that specific structural modifications can achieve this separation.[7]

  • Cyclohexyl Ring Substitution: Methylation at the 3-position of the cyclohexyl ring, particularly when trans to the phenyl ring, improves the therapeutic index.[7]

  • Phenyl Ring Substitution: Adding a methoxy group at the ortho position of the phenyl ring also leads to a greater separation between anticonvulsant potency and motor toxicity.[7]

  • Ring Contraction: Contracting the cyclohexane ring to a cyclopentane ring can also enhance this separation.[7]

Comparative Performance Data

Anticonvulsant activity is often evaluated in animal models using the maximal electroshock (MES) seizure test, which measures the ability of a compound to prevent tonic-clonic seizures. Motor toxicity is assessed to determine the therapeutic index (TD50/ED50).

CompoundMES Seizure Test (ED50, mg/kg)Motor Toxicity (TD50, mg/kg)Reference
1-Phenylcyclohexylamine (PCA)7.0 - 16.316.3[7][8]
1,1-Pentamethylenetetrahydroisoquinoline (PM-THIQ)14.343.0[8]
ortho-Methoxy PCA~15~60[7]
trans-3-Methyl PCA~10~40[7]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a widely used preclinical screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use male albino mice, allowing them to acclimatize to the laboratory environment.

  • Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses.[10] A control group receives the vehicle solution. Allow a set time (e.g., 10-30 minutes) for the drug to be absorbed.

  • Stimulation: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or auricular electrodes. This stimulus is sufficient to induce a maximal tonic seizure in control animals.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is defined as protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using probit analysis.

  • Toxicity Assessment: To determine the therapeutic index, a separate motor toxicity test (e.g., rotarod test) is performed to calculate the TD50, the dose at which 50% of animals exhibit motor impairment.

Analgesic Applications

Phenyl-substituted cycloalkanol and cyclohexanone derivatives have also been investigated for their analgesic (pain-relieving) properties.[11] The core structural requirement for this activity in some series is a cycloalkane ring with a phenyl group and a dimethylaminomethyl residue in the ortho-position.[11]

Structure-Activity Relationships (SAR) in Analgesic Activity

For phenyl-substituted aminomethylcyclohexanoles, the substitution on the aromatic ring significantly influences analgesic activity.

  • Oxygen-Containing Substituents: The presence of an oxygen-containing group (like hydroxyl or methoxy) in the meta-position of the phenyl ring improves analgesic activity.[11] This modification likely enhances the interaction with opioid or other pain-related receptors.

  • Central Carbon Atom: Unlike classical narcotic analgesics, the analgesic efficacy in this class of compounds is not lost in derivatives that have a hydrogen substituent at the central carbon atom.[11]

SAR_Analgesic cluster_phenyl Phenyl Ring Substitutions cluster_activity Biological Effect Core Phenylcyclohexanol Scaffold (with ortho-aminomethyl group) P1 Unsubstituted Phenyl (Baseline Analgesia) Core->P1 P2 meta-Hydroxy/Methoxy Phenyl (Improved Analgesia) Core->P2 A1 High Analgesic Efficacy P2->A1 Enhances A2 Favorable Toxicity Profile P2->A2 Maintains

Caption: Key SAR insights for analgesic phenylcyclohexanol derivatives.

Experimental Protocol: Hot Plate Analgesia Test

This is a common method for assessing the central analgesic activity of drugs. The test measures the reaction time of an animal to a thermal stimulus.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animal Selection: Select mice and record their baseline latency by placing them on the hot plate and measuring the time until they exhibit a pain response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Administer the test compound (e.g., intraperitoneally or orally) and a vehicle control to different groups of animals. A positive control, such as morphine, is also used.

  • Testing: At set time intervals after drug administration (e.g., 30, 60, 90 minutes), place each mouse back on the hot plate and record the response latency.

  • Data Analysis: An increase in the response latency compared to the control group indicates an analgesic effect. The data can be expressed as the percentage of the maximum possible effect (% MPE) and used to compare the potency of different compounds.

Conclusion and Future Outlook

Substituted phenylcyclohexanones represent a highly versatile and privileged scaffold in medicinal chemistry. Through targeted modifications of both the phenyl and cyclohexanone rings, researchers have successfully developed potent agents with significant anticancer, anticonvulsant, and analgesic activities. The structure-activity relationships elucidated to date provide a clear roadmap for future optimization. For anticancer agents, enhancing interactions through specific substitution patterns on the phenyl ring is key. For anticonvulsants, the focus remains on improving the therapeutic index by separating efficacy from motor toxicity. The continued exploration of this chemical space, aided by robust synthetic methodologies and standardized biological assays, holds great promise for the discovery of next-generation therapeutics for a wide range of challenging diseases.

References

  • Structure activity relationships 2-[-(4-substituted phenyl)... - ResearchGate . Available at: [Link]

  • [Studies on chemical structure and analgetic activity of phenyl substituted aminomethylcyclohexanoles (author's transl)] - PubMed . Available at: [Link]

  • The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed . Available at: [Link]

  • Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues - PubMed . Available at: [Link]

  • Anticonvulsant activities of 1-phenylcyclohexylamine and its conformationally restricted analog 1,1-pentamethylenetetrahydroisoquinoline - PubMed . Available at: [Link]

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives . Available at: [Link]

  • Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC - NIH . Available at: [Link]

  • Synthesis and structure-activity relationships of new disubstituted phenyl-containing 3,4-diamino-3-cyclobutene-1,2-diones as CXCR2 receptor antagonists - PubMed . Available at: [Link]

  • Phenyl cyclohexanone derivatives and methods of making and using them - Google Patents.
  • Lead Phytochemicals for Anticancer Drug Development - PMC - NIH . Available at: [Link]

  • Synthesis, characterization and biological activity of polyketones - ResearchGate . Available at: [Link]

  • Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - PubMed . Available at: [Link]

  • Anticonvulsant properties of phencyclidine-like drugs in mice - PubMed - NIH . Available at: [Link]

  • Anticonvulsant - Wikipedia . Available at: [Link]

  • Phenolic anticyclooxygenase agents in antiinflammatory and analgesic therapy - PubMed . Available at: [Link]

  • Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed . Available at: [Link]

  • Natural compounds as anticancer agents: Experimental evidence - PMC . Available at: [Link]

  • Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery - ResearchGate . Available at: [Link]

  • Combination Anticancer Therapies Using Selected Phytochemicals - MDPI . Available at: [Link]

  • Synthesis of N-[[(substituted-phenyl)carbonyl]amino]-1,2,3,6-tetrahydropyridines with analgesic and hyperglycemic activity - PubMed . Available at: [Link]

  • [Anti-inflammatory and analgesic actions of of long-chain phenyl substituted alpha-aminoketones] - PubMed . Available at: [Link]

  • Discovery of N-Substituted (2-Phenylcyclopropyl)methylamines as Functionally Selective Serotonin 2C Receptor Agonists for Potential Use as Antipsychotic Medications - PubMed . Available at: [Link]

  • The Effects and Mechanisms of Phytochemicals on Pain Management and Analgesic - MDPI . Available at: [Link]

  • (PDF) Click Reactions in Medicinal Chemistry - ResearchGate . Available at: [Link]

  • (PDF) Design and synthesis of 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives as novel anticancer agents that induce apoptosis with cell cycle arrest at G2/M phase - ResearchGate . Available at: [Link]

  • Mechanisms of Non-Opioid Analgesics Beyond Cyclooxygenase Enzyme Inhibition - PMC . Available at: [Link]

  • Click Reactions in Medicinal Chemistry - MDPI . Available at: [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - PMC . Available at: [Link]4/)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.